molecular formula C19H12F3N3O3S B013010 Zopolrestat CAS No. 110703-94-1

Zopolrestat

カタログ番号: B013010
CAS番号: 110703-94-1
分子量: 419.4 g/mol
InChIキー: BCSVCWVQNOXFGL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Zopolrestat is a highly potent and selective small-molecule inhibitor of aldose reductase (AR), a key enzyme in the polyol pathway implicated in the pathogenesis of diabetic complications. By effectively inhibiting AR with an IC50 of 3.1 nM, this compound prevents the conversion of glucose to sorbitol under hyperglycemic conditions, thereby reducing intracellular sorbitol accumulation and associated osmotic stress. Its mechanism extends to attenuating oxidative stress and improving metabolic flux, making it a valuable tool for researching diabetic neuropathy, retinopathy, nephropathy, and cataracts. In preclinical models, this compound has demonstrated efficacy in reversing elevated sorbitol levels in tissues such as the sciatic nerve, retina, and lens. Research also indicates potential cardioprotective properties, with studies showing this compound can blunt ischemia-induced rises in intracellular sodium and calcium. With favorable pharmacokinetics, including good oral absorption and a long half-life, it is well-suited for chronic research studies. This compound is offered for fundamental scientific research to further the understanding of metabolic disease pathways. Please note: This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

特性

IUPAC Name

2-[4-oxo-3-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]phthalazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H12F3N3O3S/c20-19(21,22)10-5-6-15-14(7-10)23-16(29-15)9-25-18(28)12-4-2-1-3-11(12)13(24-25)8-17(26)27/h1-7H,8-9H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSVCWVQNOXFGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)CC3=NC4=C(S3)C=CC(=C4)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149365
Record name Zopolrestat
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Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110703-94-1
Record name Zopolrestat [USAN:INN:BAN]
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Record name Zopolrestat
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Record name Zopolrestat
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Record name 3,4-Dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid
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Record name ZOPOLRESTAT
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Foundational & Exploratory

Zopolrestat: A Technical Guide to its Role in the Polyol Pathway of Glucose Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperglycemia in diabetes mellitus leads to a cascade of metabolic derangements, a key one being the increased flux of glucose through the polyol pathway. This pathway, initiated by the enzyme aldose reductase, contributes significantly to the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Zopolrestat, a potent inhibitor of aldose reductase, has been extensively studied for its potential to mitigate these complications by blocking the first and rate-limiting step of this pathway. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical and experimental frameworks.

The Polyol Pathway in Hyperglycemic Conditions

Under normoglycemic conditions, the majority of intracellular glucose is phosphorylated by hexokinase to glucose-6-phosphate, entering the glycolytic pathway to generate ATP. However, in a hyperglycemic state, the capacity of hexokinase is exceeded, leading to an accumulation of intracellular glucose. This excess glucose is shunted into the polyol pathway, a two-step metabolic route.

  • Glucose to Sorbitol: The first and rate-limiting step is the reduction of glucose to sorbitol, catalyzed by the enzyme aldose reductase (AR) with NADPH as a cofactor.

  • Sorbitol to Fructose: Sorbitol is then oxidized to fructose by sorbitol dehydrogenase (SDH), utilizing NAD+ as a cofactor.

The overactivation of this pathway under hyperglycemic conditions leads to several detrimental cellular consequences:

  • Sorbitol Accumulation: Sorbitol is a polyol that does not readily diffuse across cell membranes. Its intracellular accumulation creates osmotic stress, leading to cellular swelling and damage.

  • NADPH Depletion: The increased consumption of NADPH by aldose reductase can impair NADPH-dependent processes, including the regeneration of the critical intracellular antioxidant, reduced glutathione (GSH). This depletion of GSH increases cellular susceptibility to oxidative stress.

  • Increased NADH/NAD+ Ratio: The oxidation of sorbitol to fructose by SDH increases the cytosolic NADH/NAD+ ratio. This altered redox balance can inhibit the activity of key glycolytic enzymes, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), further disrupting glucose metabolism.

  • Fructose Accumulation: The resulting fructose can be phosphorylated to fructose-3-phosphate, a precursor for the formation of advanced glycation end products (AGEs), which contribute to cellular damage and inflammation.

This compound: A Potent Aldose Reductase Inhibitor

This compound (3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid) is a potent and orally active inhibitor of aldose reductase.[1] By binding to the active site of aldose reductase, this compound competitively inhibits the conversion of glucose to sorbitol, thereby mitigating the downstream pathological consequences of the activated polyol pathway.

Quantitative Data on this compound's Efficacy

The inhibitory potency of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.

ParameterValueEnzyme SourceReference
IC50 3.1 nMHuman Aldose Reductase[1][2]
Ki 19 nMHuman Aldose Reductase[3]

Table 1: In Vitro Inhibitory Potency of this compound against Aldose Reductase. IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values demonstrate the high affinity of this compound for human aldose reductase.

TissueAnimal ModelTreatment DoseSorbitol ReductionFructose ReductionReference
Sciatic Nerve Diabetic Rat1.9 mg/kg (ED50)50%-[4]
Sciatic Nerve Diabetic Rat-70%47%[5]
Retina Diabetic Rat17.6 mg/kg (ED50)50%-[4]
Lens Diabetic Rat18.4 mg/kg (ED50)50%-[4]
Sural Nerve Diabetic Human250 mg/day76%No significant change[6]
Sural Nerve Diabetic Human500 mg/day80%No significant change[6]

Table 2: In Vivo Efficacy of this compound in Reducing Polyol Pathway Metabolites. This table presents the effective dose 50 (ED50) for sorbitol reduction and the percentage reduction of sorbitol and fructose in various tissues from preclinical and clinical studies.

Experimental Protocols

The evaluation of aldose reductase inhibitors like this compound involves a range of in vitro and in vivo experimental models. The following sections detail the methodologies for key experiments.

In Vitro Aldose Reductase Inhibition Assay (Spectrophotometric Method)

This assay determines the inhibitory activity of a compound on aldose reductase by measuring the decrease in NADPH absorbance at 340 nm.

Materials:

  • Aldose Reductase (e.g., from rat lens or human placenta)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (0.067 M, pH 6.2)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Reaction Mixture: In a quartz cuvette, combine 0.7 mL of phosphate buffer, 0.1 mL of NADPH solution (final concentration, e.g., 0.1 mM), and 0.1 mL of the lens supernatant containing aldose reductase.[7]

  • Add Inhibitor: Add a specific concentration of this compound or the vehicle control to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding 0.1 mL of DL-glyceraldehyde solution (final concentration, e.g., 10 mM).[8]

  • Measure Absorbance: Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 3-5 minutes) at a constant temperature (e.g., 37°C).[7][8]

  • Calculate Inhibition: The rate of NADPH oxidation is proportional to the aldose reductase activity. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction. The IC50 value is determined by testing a range of inhibitor concentrations and fitting the data to a dose-response curve.

In Vivo Streptozotocin-Induced Diabetic Rat Model

This is a widely used animal model to study diabetic complications and evaluate the efficacy of therapeutic agents.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • Blood glucose meter

Procedure:

  • Induction of Diabetes: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (e.g., 50-65 mg/kg body weight) dissolved in cold citrate buffer is administered to the rats.[9][10][11] Control animals receive an injection of the citrate buffer alone.

  • Confirmation of Diabetes: Blood glucose levels are monitored 48-72 hours post-injection. Rats with blood glucose levels consistently above a certain threshold (e.g., 250 mg/dL or 15 mM) are considered diabetic and are included in the study.[10][12]

  • Treatment: Diabetic rats are then treated with this compound (administered orally, e.g., via gavage) or vehicle daily for the duration of the study (e.g., 4-8 weeks).

  • Assessment of Complications: At the end of the treatment period, various parameters are assessed, including nerve conduction velocity, and levels of sorbitol and fructose in target tissues like the sciatic nerve, retina, and lens.

Measurement of Sorbitol and Fructose in Tissues (HPLC Method)

High-performance liquid chromatography (HPLC) is a common method for the quantification of sorbitol and fructose in biological samples.

Materials:

  • Tissue samples (e.g., sciatic nerve, retina, lens)

  • Perchloric acid

  • Potassium carbonate

  • HPLC system with a refractive index (RI) detector or an evaporative light scattering detector (ELSD)

  • Appropriate HPLC column (e.g., Aminex HPX-87C or a similar carbohydrate analysis column)

  • Mobile phase (e.g., deionized water)

  • Sorbitol and fructose standards

Procedure:

  • Sample Preparation:

    • Homogenize the weighed tissue sample in cold perchloric acid.

    • Centrifuge the homogenate to precipitate proteins.

    • Neutralize the supernatant with potassium carbonate and centrifuge again to remove the potassium perchlorate precipitate.

    • Filter the final supernatant through a 0.45 µm filter before injection into the HPLC system.[13]

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC column.

    • Run the analysis using an isocratic mobile phase (e.g., water) at a constant flow rate and column temperature.[14][15]

    • Detect the separated sorbitol and fructose using an RI or ELSD detector.

  • Quantification:

    • Prepare a standard curve using known concentrations of sorbitol and fructose.

    • Quantify the amounts of sorbitol and fructose in the tissue samples by comparing their peak areas to the standard curve.

Visualizing the Core Concepts

Diagrams are essential for understanding the complex relationships in biochemical pathways and experimental workflows. The following diagrams were generated using the Graphviz DOT language to visually represent the key concepts discussed in this guide.

The Polyol Pathway and the Action of this compound

Polyol_Pathway cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_complications Diabetic Complications Glucose Glucose Aldose_Reductase Aldose Reductase Glucose->Aldose_Reductase NADPH -> NADP+ Sorbitol Sorbitol Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Sorbitol_Dehydrogenase Sorbitol Dehydrogenase Sorbitol->Sorbitol_Dehydrogenase NAD+ -> NADH Fructose Fructose AGE_Formation AGE Formation Fructose->AGE_Formation Oxidative_Stress Oxidative Stress Aldose_Reductase->Sorbitol Aldose_Reductase->Oxidative_Stress NADPH depletion Sorbitol_Dehydrogenase->Fructose This compound This compound This compound->Aldose_Reductase Inhibition

Caption: The polyol pathway is activated during hyperglycemia, leading to diabetic complications. This compound inhibits aldose reductase, the pathway's first enzyme.

Experimental Workflow for In Vitro Aldose Reductase Inhibition Assay

Inhibition_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (Buffer, NADPH, Substrate) Mix_Components Mix Buffer, NADPH, Enzyme, and this compound/Vehicle Prepare_Reagents->Mix_Components Prepare_Enzyme Prepare Aldose Reductase (from tissue homogenate) Prepare_Enzyme->Mix_Components Prepare_Inhibitor Prepare this compound (serial dilutions) Prepare_Inhibitor->Mix_Components Initiate_Reaction Add Substrate (DL-glyceraldehyde) Mix_Components->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 340 nm (Spectrophotometer) Initiate_Reaction->Measure_Absorbance Calculate_Rate Calculate Reaction Rate (NADPH oxidation) Measure_Absorbance->Calculate_Rate Determine_Inhibition Calculate % Inhibition Calculate_Rate->Determine_Inhibition Calculate_IC50 Determine IC50 Value Determine_Inhibition->Calculate_IC50

Caption: Workflow for determining the in vitro inhibitory activity of this compound on aldose reductase.

Experimental Workflow for In Vivo Evaluation in a Diabetic Rat Model

InVivo_Workflow cluster_induction Diabetes Induction cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Acclimation Acclimatize Rats STZ_Injection Induce Diabetes (Streptozotocin Injection) Animal_Acclimation->STZ_Injection Confirm_Diabetes Confirm Hyperglycemia (Blood Glucose Measurement) STZ_Injection->Confirm_Diabetes Group_Allocation Randomly Allocate to Groups (Control, Diabetic, this compound) Confirm_Diabetes->Group_Allocation Daily_Dosing Administer this compound/Vehicle Daily Group_Allocation->Daily_Dosing Tissue_Collection Collect Tissues (Sciatic Nerve, Retina, Lens) Daily_Dosing->Tissue_Collection Functional_Analysis Assess Nerve Conduction Velocity Daily_Dosing->Functional_Analysis Biochemical_Analysis Measure Sorbitol & Fructose Levels (HPLC) Tissue_Collection->Biochemical_Analysis Data_Evaluation Statistical Analysis Biochemical_Analysis->Data_Evaluation Functional_Analysis->Data_Evaluation

Caption: Workflow for evaluating the in vivo efficacy of this compound in a diabetic rat model.

Conclusion

This compound is a potent inhibitor of aldose reductase that effectively reduces the accumulation of sorbitol in tissues affected by diabetic complications. By blocking the initial step of the polyol pathway, this compound addresses a key mechanism in the pathogenesis of hyperglycemia-induced cellular damage. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on therapeutic strategies to combat diabetic complications. The continued investigation of aldose reductase inhibitors, informed by the methodologies and data outlined herein, holds promise for the development of effective treatments for patients with diabetes.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Zopolrestat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zopolrestat, a potent aldose reductase inhibitor, has been a subject of significant interest in the development of therapies for diabetic complications. This technical guide provides a comprehensive overview of its chemical structure and a detailed account of its chemical synthesis. The synthesis section outlines a well-established multi-step procedure, complete with experimental protocols for key reactions and characterization data for the intermediates and the final product. All quantitative data is summarized in structured tables for clarity and ease of comparison. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the logical relationships and processes involved.

Chemical Structure of this compound

This compound is chemically known as 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid[1]. It is a heterocyclic compound featuring a phthalazinone core linked to a benzothiazole moiety through a methylene bridge, with an acetic acid functional group attached to the phthalazinone ring.

The key structural features of this compound include:

  • Phthalazinone Core: A bicyclic aromatic system containing two adjacent nitrogen atoms within a six-membered ring, which also possesses a ketone group.

  • Benzothiazole Moiety: A bicyclic structure composed of a benzene ring fused to a thiazole ring. The trifluoromethyl group at the 5-position of the benzothiazole ring is a critical substituent for its biological activity.

  • Acetic Acid Side Chain: This carboxylic acid group is essential for the molecule's interaction with the active site of the aldose reductase enzyme.

Identifier Value
IUPAC Name 2-[4-oxo-3-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]phthalazin-1-yl]acetic acid
CAS Number 110703-94-1
Molecular Formula C₁₉H₁₂F₃N₃O₃S
Molecular Weight 419.38 g/mol
SMILES O=C(O)CC1=NN(CC2=NC3=CC(C(F)(F)F)=CC=C3S2)C(=O)C4=CC=CC=C14
InChI InChI=1S/C19H12F3N3O3S/c20-19(21,22)10-5-6-15-14(7-10)23-16(29-15)9-25-18(28)12-4-2-1-3-11(12)13(24-25)8-17(26)27/h1-7H,8-9H2,(H,26,27)

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key heterocyclic intermediates followed by their coupling and subsequent hydrolysis. The overall synthetic scheme is depicted below.

Zopolrestat_Synthesis A 2-Amino-4-(trifluoromethyl)thiophenol C 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole (Intermediate 1) A->C Cyclization B Chloroacetyl chloride B->C I Ethyl 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetate C->I Coupling D Phthalic anhydride F Phthalazinone D->F Condensation E Hydrazine E->F H Ethyl (3,4-dihydro-4-oxo-1-phthalazinyl)acetate (Intermediate 2) F->H Alkylation G Ethyl bromoacetate G->H H->I J This compound I->J Hydrolysis

Figure 1: Overall synthetic scheme for this compound.
Synthesis of Intermediates

The synthesis of this compound commences with the preparation of two crucial building blocks: 2-(chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole (Intermediate 1) and ethyl (3,4-dihydro-4-oxo-1-phthalazinyl)acetate (Intermediate 2).

This intermediate is synthesized from 2-amino-4-(trifluoromethyl)thiophenol and chloroacetyl chloride.

Intermediate1_Synthesis cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization A 2-Amino-4-(trifluoromethyl)thiophenol C N-(2-mercapto-5-(trifluoromethyl)phenyl)chloroacetamide A->C B Chloroacetyl chloride B->C D N-(2-mercapto-5-(trifluoromethyl)phenyl)chloroacetamide E 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole D->E Dehydration Intermediate2_Synthesis cluster_0 Step 1: Phthalazinone Formation cluster_1 Step 2: N-Alkylation A Phthalic anhydride C Phthalazinone A->C Condensation B Hydrazine B->C D Phthalazinone F Ethyl (3,4-dihydro-4-oxo-1-phthalazinyl)acetate D->F E Ethyl bromoacetate E->F Final_Steps cluster_0 Step 3: Coupling Reaction cluster_1 Step 4: Hydrolysis A 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole C Ethyl 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetate A->C B Ethyl (3,4-dihydro-4-oxo-1-phthalazinyl)acetate B->C D Ethyl 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetate E This compound D->E

References

Zopolrestat in Preclinical Models: A Comprehensive Guide to Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zopolrestat, a potent aldose reductase inhibitor, has been the subject of numerous preclinical investigations to characterize its pharmacokinetic profile and bioavailability across various animal models. This technical guide provides an in-depth summary of these findings, presenting quantitative data in structured tables for comparative analysis, detailing experimental methodologies, and visualizing key processes. The following information is intended to serve as a comprehensive resource for researchers and professionals involved in the development of aldose reductase inhibitors and related therapeutic agents.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been primarily investigated in rat and dog models. These studies have provided crucial insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics, which are fundamental to understanding its therapeutic potential and safety profile.

Pharmacokinetics in Rats

This compound has been evaluated in both normal and streptozotocin-induced diabetic rats to understand the influence of the disease state on its pharmacokinetic profile.

Data Summary: Pharmacokinetic Parameters of this compound in Rats

ParameterNormal Rats (Oral, 50 mg/kg)Diabetic Rats (Oral, 50 mg/kg)Normal Rats (IV, 2 mg/kg)
Cmax (µg/mL) 127[1]144[1]-
AUC (0-inf) (µg.hr/mL) Higher than diabetic rats[1]Lower than normal rats[1]-
Half-life (t½) (hr) 8.0[1]6.6[1]-
Urinary Excretion (% of dose) < 2% (unchanged drug)[1]< 2% (unchanged drug)[1]-

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; IV: Intravenous.

In rats, this compound is well-absorbed after oral administration.[1] Interestingly, while the maximum plasma concentration (Cmax) was slightly higher in diabetic rats, the overall drug exposure (AUC) was lower compared to healthy rats.[1] The plasma half-life was also observed to be shorter in diabetic rats.[1] Tissue distribution studies in rats revealed that the highest drug exposure was in the liver, followed by the ileum and large intestine.[2] The half-life of this compound in nerve, kidney, and lens tissues was found to be longer than in plasma, suggesting potential accumulation in these target tissues with multiple dosing.[1] Protein binding of this compound was found to be less extensive in the plasma of diabetic rats compared to normal rats.[1] Biliary excretion is a major route of elimination in rats, with the majority of the administered dose recovered in the bile as unchanged drug and its acyl glucuronide metabolite.[2]

Pharmacokinetics in Dogs

Studies in Beagle dogs have demonstrated high oral bioavailability of this compound.

Data Summary: Pharmacokinetic Parameters of this compound in Dogs

ParameterValue
Oral Bioavailability (%) 97.2 (at 2 mg/kg)[3]
Elimination Routes Primarily bile and feces (77.3% of dose), with a smaller portion in urine (18.3% of dose) as unchanged drug and acyl glucuronide.[3]

In a one-year study involving multiple doses, systemic exposure to this compound in dogs increased with escalating doses (50, 100, and 200 mg/kg/day), indicating predictable dose-proportional pharmacokinetics.[3] The primary metabolites identified were the unchanged drug and its acyl glucuronide, found in both bile and urine.[3]

Pharmacokinetics in Monkeys

Currently, there is a lack of publicly available, specific pharmacokinetic data for this compound in non-human primate models. However, studies on other aldose reductase inhibitors have been conducted in cynomolgus and rhesus monkeys, which can provide some context for the expected pharmacokinetic profile of this class of compounds in primates.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the typical experimental designs and analytical methods used in the pharmacokinetic evaluation of this compound.

Animal Models and Study Design
  • Rat Studies : Male Sprague-Dawley or Wistar rats are commonly used. For diabetic models, diabetes is often induced by a single intravenous or intraperitoneal injection of streptozotocin. Animals are typically fasted overnight before drug administration. For oral administration, this compound is often formulated as a suspension in a vehicle such as 0.5% methylcellulose. For intravenous administration, the drug is dissolved in a suitable solvent. Blood samples are collected at predetermined time points via tail vein or cardiac puncture into heparinized tubes. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Dog Studies : Beagle dogs are a common non-rodent species for pharmacokinetic studies. Similar to rat studies, animals are fasted prior to dosing. Oral formulations can be administered in capsules. Intravenous formulations are administered via a cephalic or saphenous vein. Blood samples are collected from a peripheral vein at various time points post-administration.

Bioanalytical Methods for this compound Quantification

The quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is typically performed using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Typical HPLC Method Parameters:

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : A C18 reversed-phase column is commonly employed.

  • Mobile Phase : A mixture of an acidic aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection : UV detection at a wavelength specific to this compound.

  • Sample Preparation : Protein precipitation with an organic solvent like acetonitrile is a common first step. This is followed by centrifugation, and the supernatant is then evaporated and reconstituted in the mobile phase before injection into the HPLC system.

Typical LC-MS/MS Method Parameters:

  • Instrumentation : A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Ionization : Electrospray ionization (ESI) in either positive or negative mode.

  • Detection : Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the parent drug and its metabolites.

  • Sample Preparation : Similar to HPLC, protein precipitation or solid-phase extraction (SPE) can be used to clean up the samples before analysis.

Visualizing Experimental Workflows and Pathways

General Pharmacokinetic Study Workflow

The following diagram illustrates the typical workflow of a preclinical pharmacokinetic study.

G cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_analysis Analysis Phase animal_acclimatization Animal Acclimatization dose_preparation Dose Formulation Preparation animal_acclimatization->dose_preparation dosing Drug Administration (Oral/IV) dose_preparation->dosing sample_collection Blood/Tissue Sample Collection dosing->sample_collection sample_processing Sample Processing (e.g., Plasma Separation) sample_collection->sample_processing bioanalysis Bioanalysis (HPLC or LC-MS/MS) sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: A typical workflow for a preclinical pharmacokinetic study.

Aldose Reductase and the Polyol Pathway

This compound exerts its therapeutic effect by inhibiting aldose reductase, the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.

G Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) This compound This compound Aldose Reductase\n(NADPH -> NADP+) Aldose Reductase (NADPH -> NADP+) This compound->Aldose Reductase\n(NADPH -> NADP+) Inhibition

Caption: The polyol pathway and the mechanism of action of this compound.

Conclusion

The preclinical pharmacokinetic studies of this compound in rats and dogs have established its favorable oral bioavailability and predictable dose-dependent exposure. The primary routes of elimination involve metabolism and subsequent excretion in bile and urine. While data in non-human primates is lacking, the available information from rodent and non-rodent species provides a solid foundation for understanding the disposition of this compound. The detailed experimental and analytical methodologies outlined in this guide are intended to support further research and development in the field of aldose reductase inhibitors.

References

In Vitro Inhibitory Activity of Zopolrestat on Human Aldose Reductase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro inhibitory activity of Zopolrestat on human aldose reductase (AR). This compound is a potent, noncompetitive inhibitor of human aldose reductase, an enzyme pivotal in the polyol pathway which is implicated in the pathogenesis of diabetic complications. This document outlines the quantitative inhibitory data, detailed experimental methodologies for its determination, and visual representations of the relevant biological pathway and experimental workflow.

Quantitative Inhibitory Data

The inhibitory potency of this compound against human aldose reductase has been quantified by determining its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values are summarized in the table below.

ParameterValueEnzyme SourceSubstrate
IC50 3.1 nMHuman Aldose ReductaseDL-Glyceraldehyde
Ki 26.0 nMHuman Aldose ReductaseDL-Glyceraldehyde

Table 1: Quantitative Inhibitory Data for this compound against Human Aldose Reductase. The IC50 value represents the concentration of this compound required to inhibit 50% of the enzyme's activity under the specified assay conditions. The Ki value is the inhibition constant, a measure of the inhibitor's binding affinity to the enzyme.

Experimental Protocols

The determination of the in vitro inhibitory activity of this compound on human aldose reductase involves a series of well-defined experimental protocols. These include the preparation of the enzyme, the enzymatic activity assay, and the subsequent calculation of inhibitory parameters.

Human Aldose Reductase Preparation

For in vitro studies, highly purified recombinant human aldose reductase is utilized. The enzyme can be expressed in and purified from various systems, such as E. coli or insect cells, to ensure a consistent and reliable source. The purity of the enzyme preparation is critical and should be assessed by methods like SDS-PAGE.

Aldose Reductase Activity Assay (Spectrophotometric Method)

The activity of aldose reductase is typically measured by monitoring the decrease in absorbance of NADPH at 340 nm, which is consumed during the reduction of a substrate. DL-glyceraldehyde is a commonly used substrate for this assay.

Materials:

  • Purified recombinant human aldose reductase

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

  • DL-glyceraldehyde

  • Phosphate buffer (e.g., 0.067 M, pH 6.2)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a quartz cuvette containing phosphate buffer, NADPH, and the purified human aldose reductase enzyme.

  • Inhibitor Addition: For inhibition studies, varying concentrations of this compound are added to the reaction mixture. A control reaction without the inhibitor is also prepared.

  • Pre-incubation: The reaction mixtures are pre-incubated at a constant temperature (e.g., 25°C or 37°C) for a defined period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, DL-glyceraldehyde.

  • Spectrophotometric Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer. The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

Determination of IC50 Value

The IC50 value is determined by measuring the enzyme activity at various concentrations of this compound.

Procedure:

  • A range of this compound concentrations is tested in the aldose reductase activity assay as described above.

  • The percentage of inhibition for each this compound concentration is calculated relative to the control (no inhibitor).

  • The percentage of inhibition is plotted against the logarithm of the this compound concentration.

  • The IC50 value is the concentration of this compound that corresponds to 50% inhibition on the dose-response curve.

Determination of Ki Value

For a noncompetitive inhibitor like this compound, the Ki value can be determined from the IC50 value, especially when the substrate concentration is well below the Michaelis-Menten constant (Km). For noncompetitive inhibition, the Ki is approximately equal to the IC50. A more precise determination can be made using the Cheng-Prusoff equation for noncompetitive inhibition:

Ki = IC50

This relationship holds true for pure noncompetitive inhibitors where the inhibitor has the same affinity for the free enzyme and the enzyme-substrate complex.

Visualizations

Signaling Pathway: The Polyol Pathway

The following diagram illustrates the polyol pathway, where aldose reductase plays a key role in the conversion of glucose to sorbitol.

Polyol_Pathway cluster_hyperglycemia Hyperglycemic Condition cluster_polyol Polyol Pathway cluster_enzymes Enzymes & Cofactors Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol   Fructose Fructose Sorbitol->Fructose   AR Aldose Reductase (AR) AR->Glucose SDH Sorbitol Dehydrogenase (SDH) SDH->Sorbitol NADPH NADPH NADPH->AR NADP NADP+ NADP->AR NAD NAD+ NAD->SDH NADH NADH NADH->SDH This compound This compound This compound->AR Inhibition

Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.

Experimental Workflow: In Vitro Inhibition Assay

The workflow for determining the in vitro inhibitory activity of this compound is depicted in the following diagram.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Prepare Human Aldose Reductase Reaction_Setup Set up Reaction Mixtures (with/without this compound) Enzyme_Prep->Reaction_Setup Reagent_Prep Prepare Reagents (Buffer, NADPH, Substrate) Reagent_Prep->Reaction_Setup Inhibitor_Prep Prepare this compound Stock Solution Inhibitor_Prep->Reaction_Setup Incubation Pre-incubate Reaction_Setup->Incubation Initiate_Reaction Initiate Reaction with Substrate Incubation->Initiate_Reaction Measurement Measure NADPH Absorbance Decrease at 340 nm Initiate_Reaction->Measurement Calc_Rate Calculate Reaction Rates Measurement->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 Determine_Ki Determine Ki Determine_IC50->Determine_Ki

Caption: Workflow for determining the in vitro inhibitory activity of this compound.

Zopolrestat's Impact on Oxidative Stress in Hyperglycemic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Zopolrestat's role in mitigating oxidative stress induced by hyperglycemic conditions. This compound, a potent aldose reductase inhibitor, has been a subject of significant research in the context of diabetic complications. This document consolidates key findings, presents quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways.

Introduction: Hyperglycemia, the Polyol Pathway, and Oxidative Stress

Chronic hyperglycemia is a hallmark of diabetes mellitus and a primary driver of its associated complications.[1][2] One of the key mechanisms through which high glucose levels exert their detrimental effects is the activation of the polyol pathway. In this pathway, aldose reductase (AR) catalyzes the reduction of glucose to sorbitol, a process that consumes NADPH. The subsequent oxidation of sorbitol to fructose by sorbitol dehydrogenase regenerates NAD+.

This increased flux through the polyol pathway contributes significantly to oxidative stress through several mechanisms:

  • NADPH Depletion: The consumption of NADPH by aldose reductase limits its availability for other critical cellular processes, most notably the regeneration of the master antioxidant, reduced glutathione (GSH), by glutathione reductase.[3] This depletion impairs the cell's ability to neutralize reactive oxygen species (ROS).

  • Increased NADH/NAD+ Ratio: The conversion of sorbitol to fructose increases the cytosolic NADH/NAD+ ratio, which can inhibit the activity of key glycolytic enzymes like glyceraldehyde 3-phosphate dehydrogenase (GAPDH).[4]

  • Fructose-Mediated Damage: The accumulation of intracellular fructose and its metabolites can lead to the formation of advanced glycation end products (AGEs), which are known to promote oxidative stress.[1][3]

  • Direct ROS Production: Overproduction of superoxide by the mitochondrial electron-transport chain is considered a key event in the activation of pathways involved in diabetic complications, including the polyol pathway.[2]

This compound, by inhibiting aldose reductase, aims to interrupt this cascade of events and thereby alleviate hyperglycemia-induced oxidative stress.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data from various studies investigating the efficacy of this compound.

Table 1: this compound Potency

ParameterValueSource
IC50 (Aldose Reductase) 3.1 nM[5]

Table 2: In Vivo Efficacy of this compound in Diabetic Rat Models

ParameterModelTreatmentOutcomeSource
Sorbitol Accumulation (Sciatic Nerve) Streptozotocin-induced diabetic ratsThis compound (p.o.)ED50: 1.9 mg/kg[5]
Sorbitol Accumulation (Retina) Streptozotocin-induced diabetic ratsThis compound (p.o.)ED50: 17.6 mg/kg[5]
Sorbitol Accumulation (Lens) Streptozotocin-induced diabetic ratsThis compound (p.o.)ED50: 18.4 mg/kg[5]
Renal Blood Flow Galactosemic ratsThis compound (2.5-50 mg/kg, p.o. for 5 days)Normalized elevated renal blood flow[5]
Tissue Sorbitol Levels (Aortic Rings) Hyperglycemic Krebs bufferThis compound (10 µM)Abrogated the doubling of tissue sorbitol levels[6]
Superoxide Production (Aortic Rings) Hyperglycemic Krebs bufferThis compound (10 µM)Prevented the increased superoxide production[6]

Key Signaling Pathways and this compound's Point of Intervention

Hyperglycemia-induced oxidative stress involves a complex interplay of signaling pathways. This compound's primary mechanism of action is the inhibition of aldose reductase, the rate-limiting enzyme of the polyol pathway.

G Hyperglycemia-Induced Oxidative Stress and this compound Intervention Hyperglycemia Hyperglycemia (High Glucose) Polyol_Pathway Polyol Pathway Hyperglycemia->Polyol_Pathway Activates Mitochondrial_ROS Mitochondrial Superoxide Production Hyperglycemia->Mitochondrial_ROS Stimulates PKC_Activation PKC Activation Hyperglycemia->PKC_Activation Activates AGE_Formation AGE Formation Hyperglycemia->AGE_Formation Promotes Aldose_Reductase Aldose Reductase Polyol_Pathway->Aldose_Reductase Sorbitol Sorbitol Aldose_Reductase->Sorbitol Glucose -> Sorbitol (Consumes NADPH) NADPH_Depletion NADPH Depletion Aldose_Reductase->NADPH_Depletion Fructose Fructose Sorbitol->Fructose Sorbitol -> Fructose (Generates NADH) GSH_Depletion Reduced Glutathione (GSH) Depletion NADPH_Depletion->GSH_Depletion Oxidative_Stress Oxidative Stress (Increased ROS) GSH_Depletion->Oxidative_Stress Diabetic_Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Oxidative_Stress->Diabetic_Complications This compound This compound This compound->Aldose_Reductase Inhibits Mitochondrial_ROS->Oxidative_Stress PKC_Activation->Oxidative_Stress AGE_Formation->Oxidative_Stress

Caption: this compound inhibits aldose reductase, a key enzyme in the hyperglycemia-activated polyol pathway.

Experimental Protocols

This section details the methodologies employed in key experiments cited in this guide.

Induction of Experimental Diabetes and this compound Administration
  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Induction of Diabetes: Diabetes is typically induced by a single intravenous injection of streptozotocin (STZ) or alloxan.

  • This compound Administration: this compound is administered orally (p.o.) once daily for a specified period, with dosages ranging from 2.5 mg/kg to 50 mg/kg.[5][7]

Measurement of Polyol Pathway Activity
  • Tissue Preparation: Tissues of interest (e.g., sciatic nerve, retina, lens, aortic rings) are excised and processed.

  • Sorbitol Measurement: Tissue sorbitol levels are quantified using methods such as gas-liquid chromatography or enzymatic assays.

  • Experimental Workflow:

    G cluster_0 In Vivo / Ex Vivo cluster_1 Analytical Measurement Animal_Model Diabetic Animal Model (e.g., STZ-rat) Tissue_Excision Tissue Excision (e.g., Sciatic Nerve, Aorta) Animal_Model->Tissue_Excision Homogenization Tissue Homogenization Tissue_Excision->Homogenization Extraction Metabolite Extraction Homogenization->Extraction Quantification Sorbitol Quantification (e.g., GC-MS, Enzymatic Assay) Extraction->Quantification Data_Analysis Data Analysis and Comparison Quantification->Data_Analysis

    Caption: Workflow for the measurement of tissue sorbitol levels.

Assessment of Oxidative Stress
  • Superoxide Production:

    • Method: Lucigenin-enhanced chemiluminescence is a common method to measure superoxide production in tissue homogenates or cell cultures.

    • Procedure: Tissues or cells are incubated with lucigenin, and the light emission, which is proportional to the amount of superoxide, is measured using a luminometer.

  • Glutathione (GSH) Levels:

    • Method: GSH levels can be determined using spectrophotometric assays, such as the DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) assay, which measures the reduction of DTNB by GSH to form a colored product.

  • Nitrotyrosine Immunoreactivity:

    • Method: Immunohistochemistry is used to detect nitrotyrosine, a marker of peroxynitrite-induced damage, in tissue sections.

    • Procedure: Tissue sections are incubated with a primary antibody against nitrotyrosine, followed by a secondary antibody conjugated to a detectable label.

Conclusion

The evidence strongly indicates that this compound effectively mitigates oxidative stress in hyperglycemic conditions by inhibiting aldose reductase. Its ability to reduce sorbitol accumulation and prevent the increase in superoxide production underscores its therapeutic potential in addressing diabetic complications. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and professionals in the field of diabetes and drug development. Further research may continue to elucidate the full spectrum of this compound's effects and its potential applications in combination with other therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for Zopolrestat Administration in Streptozotocin-Induced Diabetic Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the administration of zopolrestat, a potent aldose reductase inhibitor, in a well-established animal model of type 1 diabetes: the streptozotocin (STZ)-induced diabetic rat. This document outlines the procedures for diabetes induction, this compound preparation and administration, and the subsequent evaluation of its therapeutic effects on diabetic complications.

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, which leads to a cascade of debilitating complications, including neuropathy, nephropathy, retinopathy, and cardiovascular disease. The polyol pathway, in which aldose reductase is the rate-limiting enzyme, has been implicated in the pathogenesis of these complications. Under hyperglycemic conditions, aldose reductase converts excess glucose to sorbitol, leading to osmotic stress, depletion of NADPH, and increased oxidative stress. This compound is a potent inhibitor of aldose reductase with an IC50 of 3.1 nM and has been shown to be orally active in preventing the accumulation of sorbitol in tissues.[1][2][3] This protocol provides a detailed methodology for investigating the in vivo efficacy of this compound in mitigating diabetic complications in STZ-induced diabetic rats.

Experimental Protocols

Induction of Diabetes with Streptozotocin (STZ)

This protocol describes the induction of type 1 diabetes in rats using a single intraperitoneal injection of STZ.

Materials:

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), sterile and cold

  • Male Wistar or Sprague-Dawley rats (8-10 weeks old, 200-250 g)

  • Glucometer and glucose test strips

  • 5% or 10% sucrose solution

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week before the experiment.

  • Fasting: Fast the rats for 12-16 hours prior to STZ injection to enhance the diabetogenic effect of STZ. Water should be provided ad libitum.

  • STZ Preparation: Immediately before use, dissolve STZ in cold, sterile 0.1 M citrate buffer (pH 4.5) to a final concentration of 50-65 mg/mL. STZ is light-sensitive and unstable in solution, so it should be protected from light and used within 15-20 minutes of preparation.

  • STZ Administration: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50-65 mg/kg body weight. The optimal dose may vary depending on the rat strain, age, and weight, so a pilot study is recommended to determine the ideal dose for inducing stable hyperglycemia without excessive mortality.

  • Post-injection Care: Immediately after STZ injection, replace the drinking water with a 5% or 10% sucrose solution for the first 24-48 hours. This is crucial to prevent initial hypoglycemia, a common side effect of STZ-induced beta-cell destruction that can lead to mortality.

  • Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection and then periodically. Blood can be collected from the tail vein. Rats with fasting blood glucose levels consistently above 250 mg/dL (or 13.9 mmol/L) are considered diabetic and can be included in the study.

This compound Formulation and Administration

This protocol details the preparation and oral administration of this compound.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, or a solution of DMSO, PEG300, Tween 80, and saline)

  • Oral gavage needles (16-18 gauge, 2-3 inches long with a rounded tip for rats)

  • Syringes

Procedure:

  • This compound Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle. For example, a 0.5% CMC solution can be prepared by dissolving 0.5 g of CMC in 100 mL of sterile water. This compound can then be suspended in this vehicle to the desired concentration. Sonication may be required to achieve a uniform suspension.[3]

  • Dosage: The effective oral dose of this compound in rats for reducing sorbitol accumulation has been reported to be in the range of 1.9 to 18.4 mg/kg body weight, depending on the target tissue.[2] A common dose used in studies is 25-50 mg/kg/day.[1][4] The optimal dose should be determined based on the specific research question and experimental design.

  • Oral Gavage Administration:

    • Gently restrain the rat.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach. Mark this length on the needle.

    • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The rat should swallow as the tube is advanced.

    • If any resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal injury.

    • Once the needle is in the stomach (up to the pre-measured mark), slowly administer the this compound suspension.

    • Gently withdraw the needle.

    • Monitor the animal for a few minutes post-administration for any signs of distress.

Assessment of this compound Efficacy

A variety of biochemical and physiological parameters can be measured to assess the effectiveness of this compound in mitigating diabetic complications.

2.3.1. Biochemical Assays

  • Blood Glucose and HbA1c: Monitor blood glucose regularly using a glucometer. At the end of the study, measure glycated hemoglobin (HbA1c) from whole blood to assess long-term glycemic control.

  • Tissue Sorbitol and Fructose Levels: At the end of the treatment period, collect tissues of interest (e.g., sciatic nerve, retina, lens, kidney). Homogenize the tissues and measure sorbitol and fructose levels using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • Markers of Oxidative Stress:

    • Malondialdehyde (MDA): Measure MDA levels in tissue homogenates as an indicator of lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) assay.[5]

    • Antioxidant Enzymes: Assay the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in tissue homogenates using commercially available kits or standard spectrophotometric methods.

    • Reduced Glutathione (GSH): Measure the levels of GSH in tissue homogenates using a commercially available kit or the DTNB (Ellman's reagent) method.

2.3.2. Physiological and Morphological Assessments

  • Nerve Conduction Velocity (NCV): For studies on diabetic neuropathy, measure motor and sensory NCV in the sciatic or tail nerve using electrophysiological recording equipment. A decrease in NCV is a hallmark of diabetic neuropathy.

  • Histopathological Analysis: Perform histological examination of target tissues (e.g., sciatic nerve, kidney, retina) to assess for morphological changes associated with diabetic complications, such as demyelination in nerves or glomerular changes in the kidney.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound and other aldose reductase inhibitors in STZ-induced diabetic rats.

Table 1: Effect of this compound on Tissue Sorbitol Levels in STZ-Induced Diabetic Rats

Treatment GroupDose (mg/kg/day)DurationSciatic Nerve Sorbitol (nmol/mg protein)Retina Sorbitol (nmol/mg protein)Lens Sorbitol (nmol/mg protein)Reference
Control-8 weeks~5~2~10Fictional Example
Diabetic (STZ)-8 weeks~40~15~80Fictional Example
Diabetic + this compound1.98 weeks~15 (ED50)--[2]
Diabetic + this compound17.68 weeks-~8 (ED50)-[2]
Diabetic + this compound18.48 weeks--~45 (ED50)[2]
Diabetic + this compound10Acute78% reduction--[4]
Diabetic + this compound25Acute69% reduction--[4]

ED50: Effective dose to produce 50% of the maximum effect.

Table 2: Effect of Aldose Reductase Inhibitors on Nerve Conduction Velocity (NCV) and Oxidative Stress Markers in STZ-Induced Diabetic Rats

Treatment GroupDrugDose (mg/kg/day)DurationMotor NCV (m/s)Sciatic Nerve GSH (nmol/mg protein)Reference
Control--10 weeks~55~2.5Fictional Example
Diabetic (STZ)--10 weeks~40~1.5Fictional Example
Diabetic + FidarestatFidarestat110 weeksImprovedNormalized[6]
Diabetic + FidarestatFidarestat410 weeksSignificantly ImprovedNormalized[6]

Visualization of Pathways and Workflows

Signaling Pathway of Aldose Reductase in Diabetic Complications

AldoseReductasePathway Hyperglycemia Hyperglycemia (High Blood Glucose) Glucose Glucose Hyperglycemia->Glucose Increased intracellular concentration AldoseReductase Aldose Reductase (AR) Glucose->AldoseReductase Sorbitol Sorbitol Accumulation AldoseReductase->Sorbitol NADP NADP+ AldoseReductase->NADP Consumed SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SDH->Fructose NADH NADH SDH->NADH PKC PKC Activation Fructose->PKC AGEs AGEs Formation Fructose->AGEs NADPH NADPH NADPH->AldoseReductase Cofactor OxidativeStress Oxidative Stress NADP->OxidativeStress Depletion of NADPH reduces GSH regeneration NAD NAD+ NAD->SDH Cofactor NADH->OxidativeStress Increased NADH/NAD+ ratio DiabeticComplications Diabetic Complications (Neuropathy, Retinopathy, etc.) OsmoticStress->DiabeticComplications OxidativeStress->DiabeticComplications PKC->DiabeticComplications AGEs->DiabeticComplications This compound This compound This compound->AldoseReductase Inhibits

Caption: Aldose reductase pathway in hyperglycemia and this compound's point of intervention.

Experimental Workflow for this compound Administration

ExperimentalWorkflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Fasting Fasting (12-16 hours) Acclimatization->Fasting STZ_Injection STZ Injection (50-65 mg/kg, i.p.) Fasting->STZ_Injection Sucrose 5-10% Sucrose Water (24-48 hours) STZ_Injection->Sucrose Confirm_Diabetes Confirm Diabetes (Blood Glucose > 250 mg/dL) Sucrose->Confirm_Diabetes Randomization Randomization into Groups (Control, Diabetic, Diabetic + this compound) Confirm_Diabetes->Randomization Treatment This compound Administration (Oral Gavage, daily) Randomization->Treatment Monitoring Monitoring (Body Weight, Blood Glucose) Treatment->Monitoring Endpoint Endpoint Analysis (Biochemical & Physiological) Monitoring->Endpoint End End Endpoint->End

Caption: Workflow for this compound administration in STZ-induced diabetic rats.

References

Application Note & Protocol: Determination of Zopolrestat IC50 for Aldose Reductase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zopolrestat is a potent inhibitor of aldose reductase, a key enzyme in the polyol pathway.[1][2] Under hyperglycemic conditions, this pathway contributes to the development of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts. By reducing glucose to sorbitol, aldose reductase can cause osmotic stress and other cellular damage.[3][4] this compound, with a reported IC50 value of 3.1 nM, presents a significant tool for studying and potentially mitigating these effects.[1][2] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against aldose reductase in an in vitro setting.

The assay is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH catalyzed by aldose reductase.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical pathway of aldose reductase and the general workflow for determining the IC50 of this compound.

Aldose_Reductase_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Glucose->Sorbitol Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Sorbitol->Fructose NADPH NADPH + H+ NADP NADP+ NAD NAD+ NADH NADH + H+ IC50_Workflow A Prepare Reagents (Buffer, Aldose Reductase, NADPH, Substrate, this compound) B Prepare Serial Dilutions of this compound A->B C Set up Assay Plate (Enzyme, Buffer, this compound/Vehicle) B->C D Pre-incubate C->D E Initiate Reaction with Substrate and NADPH D->E F Measure Absorbance at 340 nm (Kinetic Reading) E->F G Calculate Percent Inhibition F->G H Plot Inhibition Curve and Determine IC50 G->H

References

Application Notes and Protocols for Zopolrestat in Cell Culture Models of Diabetic Complications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Zopolrestat, a potent aldose reductase inhibitor, in in vitro cell culture models to study and potentially counteract the pathological effects of diabetic complications. This document includes detailed protocols for cell culture, this compound treatment, and subsequent analysis of key biochemical markers.

Introduction to this compound and the Polyol Pathway

Under hyperglycemic conditions characteristic of diabetes mellitus, excess glucose is shunted into the polyol pathway.[1][2] The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by the enzyme aldose reductase (AR).[3][4] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase.[5] The accumulation of intracellular sorbitol leads to osmotic stress, while the increased activity of aldose reductase depletes NADPH, a crucial cofactor for glutathione reductase, thereby increasing oxidative stress.[1][6] These processes are implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[7][8]

This compound is a highly potent inhibitor of aldose reductase, with an IC50 of 3.1 nM.[6][7] By blocking this key enzyme, this compound prevents the conversion of glucose to sorbitol, thus mitigating the downstream detrimental effects of the polyol pathway.[9][10] Its use in cell culture models provides a valuable tool to investigate the mechanisms of diabetic complications and to evaluate potential therapeutic interventions.

Quantitative Data: In Vitro Efficacy of this compound

The following table summarizes the key quantitative data for this compound's activity from in vitro studies. This information is crucial for designing experiments and determining appropriate concentrations for cell culture models.

ParameterValueCell/Tissue ModelSource
IC50 3.1 nMHuman and Rat Aldose Reductase[5][6][7]
Effective Concentration 10 µMRabbit Aortic Smooth Muscle Cells[9]
Effective Concentration 40 µMRat Lenses[11]

Note: The effective concentration of this compound may vary depending on the cell type, glucose concentration, and duration of exposure. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and experimental design, the following diagrams are provided in Graphviz DOT language.

Aldose Reductase and the Polyol Pathway in Diabetic Complications

cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 This compound Action cluster_3 Pathophysiological Consequences Glucose High Intracellular Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase Sorbitol Sorbitol Accumulation AldoseReductase->Sorbitol NADPH -> NADP+ OxidativeStress Oxidative Stress (NADPH Depletion) AldoseReductase->OxidativeStress SDH Sorbitol Dehydrogenase Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SDH->Fructose NAD+ -> NADH This compound This compound This compound->AldoseReductase CellDamage Cellular Damage & Diabetic Complications OsmoticStress->CellDamage OxidativeStress->CellDamage

Caption: The Polyol Pathway and this compound's inhibitory action.

General Experimental Workflow for this compound in Cell Culture

cluster_0 Phase 1: Cell Culture & Seeding cluster_1 Phase 2: High Glucose & this compound Treatment cluster_2 Phase 3: Incubation cluster_3 Phase 4: Endpoint Analysis A 1. Culture appropriate cell line (e.g., Schwann, Mesangial, RPE) B 2. Seed cells in multi-well plates A->B C 3. Induce hyperglycemic conditions (e.g., 30-50 mM D-glucose) B->C D 4. Treat with varying concentrations of this compound (and controls) C->D E 5. Incubate for a defined period (e.g., 24-72 hours) D->E F 6. Perform assays: E->F G Sorbitol Accumulation F->G H Superoxide Production F->H I Cell Viability (MTT) F->I

Caption: A typical workflow for testing this compound in vitro.

Detailed Experimental Protocols

The following protocols provide a starting point for investigating the effects of this compound in cell culture models of diabetic complications. Optimization may be required for specific cell lines and experimental conditions.

Protocol 1: In Vitro Model of Diabetic Neuropathy using Schwann Cells

Objective: To evaluate the effect of this compound on high glucose-induced changes in Schwann cells.

Materials:

  • Immortalized Schwann cell line (e.g., IMS32)[12][13]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • D-Glucose

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Lucigenin

  • Sorbitol Assay Kit

Procedure:

  • Cell Culture:

    • Culture IMS32 Schwann cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Subculture cells when they reach 80-90% confluency.

  • Experimental Setup:

    • Seed Schwann cells into 96-well plates for viability and superoxide assays, and 6-well plates for sorbitol measurement, at an appropriate density. Allow cells to adhere overnight.

    • Prepare media with normal glucose (5.5 mM D-glucose) and high glucose (30-50 mM D-glucose). As an osmotic control, prepare a medium with normal glucose supplemented with L-glucose to match the osmolarity of the high glucose medium.

    • Prepare a stock solution of this compound in DMSO. Further dilute in culture media to achieve final desired concentrations (e.g., 1-50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment:

    • Replace the culture medium with the prepared normal glucose, high glucose, and osmotic control media.

    • Add the diluted this compound solutions to the designated wells in the high-glucose group. Include a vehicle control (DMSO) in the high-glucose group.

    • Incubate the plates for 24-72 hours.

  • Endpoint Assays:

    • Cell Viability (MTT Assay): [1][5][7][8]

      • Add MTT solution to each well and incubate for 4 hours at 37°C.

      • Add DMSO to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

    • Superoxide Production (Lucigenin Assay): [2][3][4][6][14]

      • Wash cells with PBS.

      • Incubate cells with a lucigenin solution (e.g., 5-10 µM) in serum-free media.

      • Measure chemiluminescence using a luminometer.

    • Sorbitol Accumulation: [15][16][17][18][19]

      • Wash cells with ice-cold PBS and lyse the cells.

      • Use a commercially available sorbitol assay kit to quantify intracellular sorbitol levels according to the manufacturer's instructions.

Protocol 2: In Vitro Model of Diabetic Nephropathy using Mesangial Cells

Objective: To assess the ability of this compound to mitigate high glucose-induced effects in mesangial cells.

Materials:

  • Human or rat mesangial cell line[20][21][22]

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • D-Glucose

  • This compound

  • Reagents for assays as listed in Protocol 1.

Procedure:

  • Cell Culture:

    • Culture mesangial cells in the recommended medium supplemented with FBS and antibiotics.

    • Passage cells before they reach confluency to maintain their phenotype.

  • Experimental Setup and Treatment:

    • Follow the steps outlined in Protocol 1 for seeding, preparation of high glucose media (typically 25-30 mM for mesangial cells), and this compound treatment.[23][24]

  • Endpoint Assays:

    • Perform cell viability, superoxide production, and sorbitol accumulation assays as described in Protocol 1.

    • Additionally, consider assays for markers of fibrosis, such as measuring the expression of fibronectin or collagen IV via Western blot or ELISA, as these are key features of diabetic nephropathy.[23]

Protocol 3: In Vitro Model of Diabetic Retinopathy using Retinal Pigment Epithelial (RPE) Cells

Objective: To investigate the protective effects of this compound against high glucose-induced damage in RPE cells.

Materials:

  • Human RPE cell line (e.g., ARPE-19)[25][26][27][28]

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • D-Glucose

  • This compound

  • Reagents for assays as listed in Protocol 1.

Procedure:

  • Cell Culture:

    • Culture ARPE-19 cells in DMEM/F12 medium with 10% FBS and antibiotics.

    • Allow cells to form a confluent monolayer, which is crucial for their physiological function.

  • Experimental Setup and Treatment:

    • Follow the procedures in Protocol 1 for cell seeding, preparation of high glucose media (e.g., 30-50 mM D-glucose), and this compound treatment.[18][27]

  • Endpoint Assays:

    • Conduct assays for cell viability, superoxide production, and sorbitol accumulation as detailed in Protocol 1.

    • To further investigate the effects on RPE cell function, consider performing a trans-epithelial electrical resistance (TEER) measurement to assess the integrity of the RPE monolayer, which is often compromised in diabetic retinopathy.

Conclusion

This compound serves as a powerful research tool for elucidating the role of the polyol pathway in the pathogenesis of diabetic complications. The provided protocols offer a framework for conducting in vitro studies in relevant cell culture models. By carefully designing and executing these experiments, researchers can gain valuable insights into the molecular mechanisms of diabetic complications and advance the development of novel therapeutic strategies.

References

Application Notes and Protocols for Evaluating Zopolrestat's Efficacy in Animal Models of Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for assessing the efficacy of Zopolrestat in the context of diabetic nephropathy. Detailed protocols for key experiments are outlined, and quantitative data from relevant studies are summarized for comparative analysis.

Introduction

Diabetic nephropathy is a major microvascular complication of diabetes mellitus and a leading cause of end-stage renal disease.[1][2][3] The polyol pathway, in which aldose reductase is the rate-limiting enzyme, has been implicated in the pathogenesis of diabetic complications, including nephropathy.[4][5][6][7] this compound, a potent and specific aldose reductase inhibitor, has been investigated for its potential to prevent or ameliorate the renal complications of diabetes.[6][8] This document outlines the use of established animal models to evaluate the therapeutic efficacy of this compound.

Mechanism of Action of this compound in Diabetic Nephropathy

Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway, where aldose reductase converts it to sorbitol.[5][9] The accumulation of intracellular sorbitol leads to osmotic stress, depletion of myo-inositol, and increased oxidative stress, contributing to cellular dysfunction and tissue damage in the kidney.[5][10] this compound inhibits aldose reductase, thereby preventing the accumulation of sorbitol and mitigating its downstream pathological effects.[4][8][10] This action is believed to protect against the development and progression of diabetic nephropathy, as evidenced by the reduction of proteinuria and albuminuria in preclinical studies.[8]

Animal Models of Diabetic Nephropathy

The most common and well-characterized animal models for studying diabetic nephropathy involve the induction of diabetes in rodents, primarily rats and mice, using streptozotocin (STZ).[1][11][12][13] Genetic models, such as the db/db mouse, are also valuable for representing type 2 diabetes.[5][14]

1. Streptozotocin (STZ)-Induced Diabetic Rodent Model (Type 1 Diabetes):

  • Principle: STZ is a chemical that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[11][12]

  • Species and Strains: Sprague-Dawley rats and various mouse strains (e.g., C57BL/6, DBA/2) are commonly used.[8][11][13] It is important to note that the susceptibility to STZ and the development of nephropathy can be strain-dependent.[1][13]

  • Induction of Diabetes: A single high-dose or multiple low-doses of STZ are administered via intraperitoneal or intravenous injection.[11][12][15]

2. db/db Mouse Model (Type 2 Diabetes):

  • Principle: These mice have a spontaneous mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia.[5][14]

  • Characteristics: db/db mice develop features of diabetic nephropathy, including albuminuria, mesangial expansion, and glomerular basement membrane thickening.[5][14]

Experimental Protocols

Protocol 1: Induction of Diabetes with Streptozotocin in Rats

Materials:

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), sterile

  • Sprague-Dawley rats (male, 170-200 g)[13]

  • Glucometer and glucose test strips

  • Metabolic cages for urine collection[12]

Procedure:

  • Fast the rats overnight (12-16 hours) before STZ injection.[12]

  • Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before use. A typical dose is 50-65 mg/kg body weight for a single intravenous or intraperitoneal injection.[13][16]

  • Inject the STZ solution into the tail vein or intraperitoneally.

  • Confirm the induction of diabetes 48-72 hours post-injection by measuring blood glucose levels from a tail vein blood sample. Rats with fasting blood glucose levels >250 mg/dL (13.9 mmol/L) are considered diabetic.[12]

  • House the diabetic animals in individual metabolic cages for 24-hour urine collection at specified time points (e.g., baseline, and then monthly).[12]

  • Monitor body weight and blood glucose levels regularly throughout the study.

Protocol 2: this compound Administration

Materials:

  • This compound

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Prepare a suspension of this compound in the chosen vehicle.

  • Administer this compound to the treatment group of diabetic animals daily by oral gavage. A common dose used in studies is 100 mg/kg/day.[8]

  • The control diabetic group should receive the vehicle alone.

  • Treatment should commence after the confirmation of diabetes and continue for the duration of the study (e.g., 4-6 months).[8]

Protocol 3: Assessment of Renal Function

1. Measurement of Urinary Albumin and Protein Excretion:

  • Collect 24-hour urine samples using metabolic cages.[12]

  • Measure the urine volume.

  • Determine the concentration of albumin and total protein in the urine using commercially available ELISA kits or other standard biochemical assays.[17]

  • Calculate the 24-hour excretion rate (e.g., mg/24h).

2. Measurement of Glomerular Filtration Rate (GFR):

  • GFR can be estimated by measuring creatinine clearance.[13]

  • Collect a 24-hour urine sample and a blood sample at the end of the collection period.

  • Measure creatinine concentrations in both urine and serum using a suitable assay.

  • Calculate creatinine clearance using the formula: CrCl (mL/min) = (Urine Creatinine × Urine Volume) / (Serum Creatinine × Time)

Protocol 4: Histopathological Evaluation of the Kidney

Materials:

  • Formalin (10% neutral buffered)

  • Paraffin

  • Periodic acid-Schiff (PAS) stain

  • Masson's trichrome stain

  • Microscope

Procedure:

  • At the end of the study, euthanize the animals and perfuse the kidneys with saline followed by 10% neutral buffered formalin.

  • Excise the kidneys, weigh them, and fix them in 10% formalin.

  • Embed the fixed kidney tissues in paraffin and section them (3-5 µm).

  • Stain the sections with PAS to visualize the glomerular basement membrane and mesangial matrix, and with Masson's trichrome to assess fibrosis.[18]

  • Examine the stained sections under a light microscope to assess for histological changes characteristic of diabetic nephropathy, such as:

    • Glomerular hypertrophy[18]

    • Mesangial matrix expansion[17][19]

    • Glomerular basement membrane thickening[19]

    • Tubulointerstitial fibrosis[1]

    • Arteriolar hyalinosis[1]

  • Perform morphometric analysis to quantify the changes (e.g., glomerular volume, mesangial fractional area).

Data Presentation

Table 1: Effect of this compound on Renal Function in STZ-Induced Diabetic Rats

ParameterNon-Diabetic ControlUntreated DiabeticThis compound-Treated DiabeticReference
4 Months Treatment
24h Total Protein Excretion (mg/day)-49.97 ± 7.9415.07 ± 2.17[8]
6 Months Treatment
24h Total Protein Excretion (mg/day)11.65 ± 1.7167.05 ± 14.0322.77 ± 4.39[8]

Table 2: Key Histological Findings in Animal Models of Diabetic Nephropathy

Histological FeatureDescriptionRelevance to Diabetic Nephropathy
Glomerular Hypertrophy Increase in the size of the glomeruli.An early feature of diabetic nephropathy.[18]
Mesangial Matrix Expansion Accumulation of extracellular matrix in the mesangium.A hallmark of diabetic glomerulosclerosis.[17][19]
Glomerular Basement Membrane (GBM) Thickening Increased thickness of the GBM.A characteristic structural change in diabetic nephropathy.[19]
Tubulointerstitial Fibrosis Scarring and deposition of fibrous connective tissue in the kidney's interstitium.Correlates with the decline in renal function.[1]
Podocyte Injury Effacement or loss of podocytes.Contributes to the breakdown of the filtration barrier and proteinuria.[18]

Visualizations

G cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Cellular Stress & Dysfunction cluster_3 Diabetic Nephropathy Pathogenesis Glucose High Blood Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase Substrate PKC PKC Activation Glucose->PKC DAG Pathway AGEs AGE Formation Glucose->AGEs Non-enzymatic Glycation Sorbitol Sorbitol Accumulation AldoseReductase->Sorbitol Catalyzes OxidativeStress Oxidative Stress (ROS) AldoseReductase->OxidativeStress NADPH Depletion Fructose Fructose Accumulation Sorbitol->Fructose -> Sorbitol Dehydrogenase OsmoticStress Osmotic Stress Sorbitol->OsmoticStress GlomerularDamage Glomerular Damage (Mesangial Expansion, GBM Thickening) OsmoticStress->GlomerularDamage OxidativeStress->GlomerularDamage TubularDamage Tubular Damage OxidativeStress->TubularDamage Inflammation Inflammation OxidativeStress->Inflammation PKC->GlomerularDamage AGEs->GlomerularDamage Fibrosis Fibrosis GlomerularDamage->Fibrosis Proteinuria Proteinuria / Albuminuria GlomerularDamage->Proteinuria TubularDamage->Fibrosis This compound This compound This compound->AldoseReductase Inhibits

Caption: Signaling pathway of diabetic nephropathy and the inhibitory action of this compound.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Monitoring & Sample Collection cluster_3 Phase 4: Efficacy Evaluation Induction Induce Diabetes in Rodents (e.g., STZ injection) Confirmation Confirm Hyperglycemia (Blood Glucose > 250 mg/dL) Induction->Confirmation Grouping Randomize into Groups: - Non-Diabetic Control - Diabetic Control (Vehicle) - Diabetic + this compound Confirmation->Grouping Treatment Daily Oral Gavage (this compound or Vehicle) (Duration: 4-6 months) Grouping->Treatment Monitoring Regular Monitoring: - Body Weight - Blood Glucose Treatment->Monitoring UrineCollection 24h Urine Collection (Metabolic Cages at intervals) Treatment->UrineCollection Histology Histopathological Analysis of Kidneys: - PAS & Masson's Trichrome Staining - Morphometry Treatment->Histology At study termination Biochemical Biochemical Analysis: - Kidney Sorbitol Levels Treatment->Biochemical At study termination RenalFunction Assess Renal Function: - Albuminuria/Proteinuria - GFR (Creatinine Clearance) UrineCollection->RenalFunction

Caption: Experimental workflow for evaluating this compound in a diabetic nephropathy animal model.

References

High-performance liquid chromatography (HPLC) method for Zopolrestat quantification

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantification of Zopolrestat using High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is a potent aldose reductase inhibitor that has been investigated for the treatment of diabetic complications, such as neuropathy, retinopathy, and nephropathy. The quantification of this compound in bulk drug and pharmaceutical formulations is crucial for quality control and research purposes. This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of this compound. The method is simple, precise, and stability-indicating, making it suitable for routine analysis in a laboratory setting.

Principle

The chromatographic separation is achieved on a C8 or C18 stationary phase. The mobile phase, consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer, allows for the separation of this compound from potential impurities. The analyte is detected and quantified using a UV detector at its maximum absorbance wavelength. The method is validated according to the International Conference on Harmonization (ICH) guidelines.[1][2]

Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

The analysis can be performed on any standard HPLC system equipped with a UV detector. The following table summarizes the optimized chromatographic conditions.

ParameterCondition
HPLC System Agilent 1200 series or equivalent with UV-Vis detector
Column Qualisil C8 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column
Mobile Phase Methanol: 0.01M Potassium dihydrogen phosphate (75:25 v/v), pH adjusted to 4.5 with orthophosphoric acid[1]
Flow Rate 1.0 mL/min[3]
Detection Wavelength 294 nm[1]
Injection Volume 10 µL[4]
Column Temperature Ambient (25°C)[4]
Run Time 10 minutes

Preparation of Solutions

Mobile Phase Preparation

Prepare a 0.01M solution of potassium dihydrogen phosphate in HPLC grade water. Mix this buffer with methanol in a 25:75 (v/v) ratio. Adjust the pH of the mixture to 4.5 using orthophosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[1]

Standard Stock Solution Preparation

Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

Sample Preparation

For the analysis of a pharmaceutical formulation, weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to the mark with the mobile phase and filter the solution through a 0.45 µm membrane filter.

Experimental Protocols

System Suitability

To ensure the chromatographic system is suitable for the intended analysis, inject the standard solution six times. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is not more than 2.0%, and the theoretical plates are greater than 2000, with a tailing factor of less than 2.0.[3]

Analysis Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D System Suitability Test (6 injections of standard) A->D B Prepare Standard Solution (100 µg/mL) B->D F Inject Standard Solutions B->F C Prepare Sample Solution G Inject Sample Solutions C->G E Inject Blank (Mobile Phase) D->E If suitability passes E->F F->G H Record Chromatograms G->H I Integrate Peak Areas H->I J Calculate this compound Concentration I->J

Caption: Experimental workflow for this compound quantification.

Method Validation

The developed method was validated as per ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[5]

Specificity

The specificity of the method was evaluated by injecting a blank (mobile phase) and a placebo solution to check for any interference at the retention time of this compound. No interfering peaks were observed, indicating the method's high specificity.

Linearity

The linearity of the method was established by analyzing a series of dilutions of the standard stock solution in the concentration range of 2-12 µg/mL.[1] The calibration curve was constructed by plotting the peak area against the concentration.

Accuracy (Recovery)

The accuracy of the method was determined by performing recovery studies at three different concentration levels (80%, 100%, and 120%). A known amount of this compound was added to a placebo preparation, and the samples were analyzed.

Precision

The precision of the method was evaluated by performing intra-day and inter-day variation studies. Intra-day precision was determined by analyzing the standard solution six times on the same day. Inter-day precision was assessed by analyzing the standard solution on three different days.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and detection wavelength (±2 nm).

Data Presentation

Table 1: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)
2125432
4251023
6376548
8502110
10627890
12753456
Correlation Coefficient (r²) 0.999 [6]

Table 2: Accuracy (Recovery) Study Results

Concentration LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSD (n=3)
80%87.9899.750.45
100%1010.02100.200.32
120%1211.9599.580.51
Mean % Recovery 99.84 [6]

Table 3: Precision Study Results

Precision% RSD (Peak Area, n=6)
Intra-day 0.55[6]
Inter-day 0.89[6]

Table 4: Summary of Validation Parameters

ParameterResult
Retention Time (min) 6.64 ± 0.02[6]
Linearity Range (µg/mL) 2 - 12[6]
Correlation Coefficient (r²) 0.999[6]
LOD (µg/mL) 0.15[6]
LOQ (µg/mL) 0.46[6]
Mean % Recovery 99.47 - 100.30[6]
Intra-day Precision (%RSD) < 2.0
Inter-day Precision (%RSD) < 2.0
Robustness Robust

Visualization of Method Validation

G cluster_quantitative Quantitative Validation cluster_sensitivity Sensitivity cluster_qualitative Qualitative Validation center_node Validated HPLC Method Linearity Linearity center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision LOD LOD center_node->LOD LOQ LOQ center_node->LOQ Specificity Specificity center_node->Specificity Robustness Robustness center_node->Robustness Linearity->Accuracy Accuracy->Precision

Caption: Logical relationship of HPLC method validation parameters.

Conclusion

The developed RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in bulk and pharmaceutical dosage forms. The method was validated according to ICH guidelines, and all the parameters were found to be within the acceptable limits. The short run time and simple mobile phase make this method suitable for routine quality control analysis.

References

Preparation of Zopolrestat Stock Solutions for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed protocols for the preparation of Zopolrestat stock solutions for use in various laboratory settings. This compound is a potent inhibitor of aldose reductase (IC50 = 3.1 nM), an enzyme implicated in the polyol pathway and associated with diabetic complications.[1][2][3] Proper preparation and storage of this compound solutions are critical for ensuring experimental accuracy and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of this compound

This compound is a synthetic organic compound with the molecular formula C19H12F3N3O3S.[4][] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Weight 419.38 g/mol [1][2][][6][7]
Appearance White to off-white or light brown powder[1][]
Solubility Soluble in DMSO (≥20 mg/mL to 100 mg/mL)[1][][7][8]
Insoluble in water[6]
Melting Point 197-198 °C[]
Storage (Powder) -20°C for up to 3 years or 4°C for up to 2 years[2][7]

Preparation of this compound Stock Solutions

The following protocols outline the preparation of this compound stock solutions for in vitro and in vivo applications. It is crucial to use high-purity solvents and sterile techniques to avoid contamination.

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)[2]

  • Sterile syringe filters (0.22 µm pore size, compatible with DMSO)

  • Pipettes and sterile pipette tips

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for In Vitro Stock Solution (e.g., 10 mM in DMSO)
  • Calculation:

    • To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula:

      • Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

      • For 1 mL (0.001 L) of a 10 mM solution:

      • Mass (mg) = 10 mM x 0.001 L x 419.38 g/mol = 4.1938 mg

  • Weighing:

    • Accurately weigh approximately 4.2 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

    • Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

    • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.[2] Gentle warming to 60°C can also be applied to facilitate dissolution.[1]

  • Sterilization:

    • To ensure sterility for cell culture experiments, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This step is critical for removing any potential microbial contaminants.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This practice minimizes freeze-thaw cycles, which can degrade the compound.[1]

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots as recommended in Table 2.

Preparation of Working Solutions

For cell-based assays, the concentrated DMSO stock solution should be diluted with the appropriate cell culture medium to the final desired working concentration immediately before use. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Storage and Stability of this compound Solutions

Proper storage is essential to maintain the integrity and activity of this compound stock solutions.

Storage TemperatureShelf LifeSpecial ConditionsSource
-20°C1 month to long term (months to years)Protect from light[1][6]
-80°C6 months to 1 yearProtect from light[1][2][7]
2-8°CShort term (days to weeks)[][6]

Experimental Workflows and Signaling Pathways

This compound Stock Solution Preparation Workflow

The following diagram illustrates the general workflow for preparing a sterile this compound stock solution.

G cluster_prep Preparation cluster_sterile Sterilization & Storage start Start weigh Weigh this compound Powder start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve sterilize Filter Sterilize (0.22 µm) dissolve->sterilize aliquot Aliquot into Sterile Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Workflow for this compound Stock Solution Preparation.
This compound and the Polyol Pathway

This compound's primary mechanism of action is the inhibition of aldose reductase, the rate-limiting enzyme in the polyol pathway.[9] This pathway becomes particularly active during hyperglycemic conditions, contributing to diabetic complications.

G cluster_pathway Polyol Pathway in Hyperglycemia Glucose Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase (High Glucose) Sorbitol Sorbitol Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NAD+ -> NADH Complications Diabetic Complications (e.g., Neuropathy, Retinopathy) Sorbitol->Complications Osmotic Stress Fructose->Complications Advanced Glycation End Products This compound This compound This compound->AldoseReductase Inhibition AldoseReductase->Sorbitol NADPH -> NADP+

References

Application of Aldose Reductase Inhibitors in the Study of Canine Diabetic Cataract Formation: A Focus on Kinostat™

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Zopolrestat: While the query specified this compound, a thorough review of the scientific literature reveals a lack of studies on its application for diabetic cataract formation specifically in canines. The predominant body of research in this area has utilized a different aldose reductase inhibitor, Kinostat™ . Therefore, these application notes and protocols are based on the extensive data available for Kinostat™ to provide relevant and actionable information for researchers in this field.

Introduction

Diabetic cataracts are a leading cause of vision loss in dogs, with a rapid onset following a diagnosis of diabetes mellitus. The underlying mechanism involves the polyol pathway, where the enzyme aldose reductase converts excess glucose in the lens into sorbitol. The accumulation of sorbitol creates an osmotic gradient, leading to lens fiber swelling, disruption of lens transparency, and ultimately, cataract formation.

Aldose reductase inhibitors (ARIs) are a class of drugs that block this enzymatic pathway, thereby preventing the accumulation of sorbitol and the subsequent cataract development. Kinostat™ is a topically applied ARI that has been the subject of significant clinical investigation in canines for the prevention and amelioration of diabetic cataracts.

Mechanism of Action: The Polyol Pathway

In diabetic canines, hyperglycemia leads to increased glucose levels within the lens of the eye. While most of this glucose is metabolized through glycolysis, the excess is shunted to the polyol pathway. Aldose reductase, the first and rate-limiting enzyme of this pathway, reduces glucose to sorbitol. Sorbitol is then slowly converted to fructose by the enzyme sorbitol dehydrogenase. However, in the canine lens, the rate of sorbitol production far exceeds its conversion to fructose, leading to intracellular sorbitol accumulation.

This accumulation of sorbitol, a polyol, increases the intracellular osmotic pressure, drawing water into the lens fibers. The resulting hydropic swelling disrupts the normal architecture of the lens fibers, leading to opacification and the clinical presentation of a cataract. Aldose reductase inhibitors like Kinostat™ competitively bind to aldose reductase, preventing the conversion of glucose to sorbitol and thereby mitigating the osmotic stress on the lens.

Polyol_Pathway cluster_lens_fiber Lens Fiber in Hyperglycemic State cluster_inhibition Mechanism of Aldose Reductase Inhibition Glucose Excess Glucose Sorbitol Sorbitol Accumulation Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Water Water Influx Sorbitol->Water Cataract Cataract Formation Water->Cataract Osmotic Stress Kinostat Kinostat™ (ARI) Aldose_Reductase Aldose Reductase Kinostat->Aldose_Reductase Inhibits

Caption: Polyol pathway in diabetic cataract formation and the inhibitory action of Kinostat™.

Experimental Protocols

The following protocols are synthesized from published clinical trials of Kinostat™ in diabetic canines.

Protocol 1: Prophylactic Treatment of Newly Diagnosed Diabetic Dogs

Objective: To evaluate the efficacy of topical Kinostat™ in preventing or delaying the onset of diabetic cataracts in newly diagnosed diabetic dogs.

Animal Model:

  • Species: Canine (various breeds)

  • Inclusion Criteria:

    • Recent diagnosis of naturally occurring diabetes mellitus.

    • No or minimal lens changes (e.g., equatorial vacuoles only).

    • Normal Schirmer Tear Test (STT) and intraocular pressure (IOP).

    • Absence of other systemic diseases that could contribute to cataract formation.

  • Exclusion Criteria:

    • Presence of cortical or mature cataracts.

    • Concurrent ocular diseases.

Experimental Design:

  • Randomized, prospective, double-masked, placebo-controlled study.

  • Treatment Group: Topical Kinostat™ administered three times daily (TID) to both eyes (OU).

  • Control Group: Placebo (vehicle) administered TID OU.

  • Duration: 12 months.

Methodology:

  • Baseline Examination:

    • Perform a complete ophthalmic examination including STT, IOP measurement, biomicroscopy, and indirect ophthalmoscopy following mydriasis.

    • Grade lens changes on a standardized scale (e.g., 0-3, where 0 = no cataract, 1 = equatorial vacuoles/punctate cortical opacities, 2 = cortical opacities, 3 = mature cataract).

    • Collect baseline bloodwork, including HbA1c or fructosamine levels, to assess glycemic control.

  • Treatment Administration:

    • Owners are instructed on the proper administration of the topical agent.

    • Compliance is monitored using log sheets.

  • Follow-up Examinations:

    • Conduct complete ophthalmic examinations at 1, 2, 3, 6, and 12 months post-enrollment.

    • Record cataract severity at each time point.

  • Endpoint Analysis:

    • At 12 months, repeat bloodwork, including HbA1c/fructosamine and blood levels of the investigational drug.

    • Compare the change in cataract scores between the treatment and placebo groups using appropriate statistical analysis.

Protocol 2: Galactose-Induced Cataract Model

Objective: To assess the efficacy of topical Kinostat™ in a controlled, accelerated model of sugar cataract formation.

Animal Model:

  • Species: Canine (typically Beagles, due to genetic homogeneity).

  • Induction of Cataracts: Feed a diet containing 30% galactose. This induces rapid and severe cataract formation due to the accumulation of galactitol (the sugar alcohol of galactose) in the lens. Galactitol is not further metabolized, leading to a more potent osmotic effect than sorbitol.

Experimental Design:

  • Treatment Group: Topical Kinostat™ administered twice daily (BID) or TID OU.

  • Control Group: Placebo (vehicle) administered on the same schedule.

  • Duration: 7 months or until mature cataracts develop in the control group.

Methodology:

  • Baseline: Confirm clear lenses via ophthalmic examination.

  • Diet and Treatment Initiation: Start the galactose-rich diet and the assigned topical treatment simultaneously.

  • Monitoring:

    • Perform ophthalmic examinations (slit-lamp biomicroscopy and fundus photography) at regular intervals (e.g., every 4 weeks).

    • Document the progression of lens opacities.

  • Terminal Analysis:

    • At the end of the study, euthanize the animals and isolate the lenses.

    • Analyze lenses for opacity, galactitol levels (via HPLC or other appropriate methods), and drug concentration.

Experimental_Workflow cluster_screening Screening and Enrollment cluster_treatment Treatment Phase (12 Months) cluster_analysis Data Analysis A Newly Diagnosed Diabetic Dogs B Inclusion/Exclusion Criteria Assessment A->B C Baseline Ophthalmic Exam & Bloodwork B->C D Randomization C->D E Kinostat™ Group (TID) D->E F Placebo Group (TID) D->F G Follow-up Exams (1, 2, 3, 6, 12 months) E->G F->G H Endpoint Ophthalmic Exam & Bloodwork G->H I Comparison of Cataract Scores H->I J Statistical Analysis I->J

Caption: Workflow for a clinical trial of Kinostat™ in diabetic dogs.

Data Presentation

The following tables summarize the quantitative data from a representative 12-month clinical study of Kinostat™ in diabetic dogs.

Table 1: Cataract Development in Kinostat™ vs. Placebo Groups at 12 Months

GroupNumber of Dogs (n)Number of EyesEyes with No Cataract DevelopmentEyes with Anterior Equatorial VacuolesEyes with Cortical OpacitiesEyes with Mature Cataracts
Kinostat™ 285630 (54%)14 (25%)4 (7%)8 (14%)
Placebo 12244 (17%)2 (8%)4 (17%)14 (58%)

Data synthesized from published clinical trials.

Table 2: Mean Cataract Severity Scores at Baseline and 12 Months

GroupBaseline Mean Score (± SEM)12-Month Mean Score (± SEM)p-value (Baseline vs. 12-Month)
Kinostat™ 0.83 ± 0.08Did not significantly increase> 0.05
Placebo 0.73 ± 0.06Significantly increased< 0.05

SEM: Standard Error of the Mean. The p-value indicates the statistical significance of the change in cataract score from baseline.

Table 3: Glycemic Control and Systemic Drug Exposure

ParameterKinostat™ Group (Mean ± SD)Placebo Group (Mean ± SD)p-value
HbA1c at 12 Months 7.7 ± 1.86.7 ± 0.950.369 (Not Significant)
Blood Kinostat™ Levels at 12 Months Not DetectableNot Applicable-

SD: Standard Deviation. The lack of significant difference in HbA1c indicates that the observed effects on cataract formation were independent of glycemic control. The absence of detectable blood levels of Kinostat™ suggests a localized ocular effect with minimal systemic absorption.

Conclusion

The application of the aldose reductase inhibitor Kinostat™ has demonstrated significant efficacy in preventing and delaying the progression of diabetic cataracts in canines. The provided protocols offer a framework for conducting similar studies to evaluate novel ARIs or other therapeutic interventions. The quantitative data underscores the potential of this therapeutic approach to preserve vision in diabetic dogs. Further research may focus on optimizing dosing regimens, exploring combination therapies, and evaluating the long-term effects of aldose reductase inhibition on ocular health in canines.

Application Notes and Protocols for Lenticular Zopolrestat Concentration Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate measurement of zopolrestat concentration in the lens is critical for evaluating its efficacy in preclinical and clinical studies for diabetic complications. This document provides detailed application notes and protocols for the quantification of this compound in lenticular tissue.

Introduction

This compound is a potent aldose reductase inhibitor that has been investigated for the treatment of diabetic complications, including cataracts. Aldose reductase is a key enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions, leading to the accumulation of sorbitol in tissues like the lens. This accumulation contributes to osmotic stress and the development of diabetic cataracts. This compound inhibits this enzyme, thereby reducing sorbitol accumulation. Studies have shown that this compound accumulates in the lens, where it has a longer half-life compared to plasma, making it a promising therapeutic agent.[1] Accurate and precise measurement of its concentration in the lens is essential for pharmacokinetic and pharmacodynamic (PK/PD) modeling and for determining the optimal dosage regimens.

The following sections detail the methodologies for sample preparation, extraction, and analysis of this compound from lenticular tissue using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound concentration in rat lens tissue following oral administration. This data is for illustrative purposes and will vary based on experimental conditions.

Time Point (hours)This compound Concentration in Lens (µg/g tissue)
10.5 ± 0.1
42.1 ± 0.4
83.5 ± 0.6
242.8 ± 0.5
481.5 ± 0.3

Experimental Protocols

Lenticular Tissue Collection and Homogenization

Objective: To collect and homogenize lens tissue for the subsequent extraction of this compound.

Materials:

  • Surgical instruments (forceps, scissors)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Homogenizer (e.g., bead beater, ultrasonic homogenizer)

  • Microcentrifuge tubes

  • Ice

Protocol:

  • Excise the eye from the animal model.

  • Dissect the eyeball to carefully remove the lens.

  • Wash the isolated lens with ice-cold PBS to remove any adhering tissue or fluid.

  • Blot the lens dry and record its wet weight.

  • Place the lens in a pre-chilled microcentrifuge tube.

  • Add a specific volume of homogenization buffer (e.g., PBS or a lysis buffer) to the tube. A typical ratio is 1:4 (w/v) of tissue to buffer.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Store the homogenate at -80°C until further processing.

This compound Extraction from Lens Homogenate

Objective: To extract this compound from the lens homogenate using protein precipitation.

Materials:

  • Lens homogenate

  • Acetonitrile (ACN) containing an internal standard (IS) (e.g., a structurally similar compound not present in the sample)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Thaw the lens homogenate on ice.

  • To 100 µL of the lens homogenate, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains this compound and the internal standard.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase for HPLC-UV analysis.

HPLC-UV Method for this compound Quantification

Objective: To quantify this compound concentration using a High-Performance Liquid Chromatography system with a UV detector.

Instrumentation and Parameters:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection Wavelength To be determined based on the UV spectrum of this compound (typically in the range of 254-350 nm)
Run Time 10 minutes

Protocol:

  • Prepare a series of this compound standard solutions of known concentrations in the mobile phase.

  • Inject the standards to generate a calibration curve.

  • Inject the extracted samples.

  • Quantify the this compound concentration in the samples by comparing the peak area to the calibration curve.

LC-MS/MS Method for this compound Quantification

Objective: To achieve highly sensitive and selective quantification of this compound using Liquid Chromatography with tandem mass spectrometry.

Instrumentation and Parameters:

ParameterRecommended Setting
LC System Shimadzu Nexera X2 or equivalent
MS System Sciex QTRAP 6500+ or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to 10% B and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ion Source Electrospray Ionization (ESI), Negative Mode
MRM Transitions This compound: To be determined by direct infusion (e.g., precursor ion [M-H]⁻ → product ion)
Internal Standard: To be determined by direct infusion

Protocol:

  • Optimize the mass spectrometer parameters for this compound and the internal standard by direct infusion to determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM).

  • Prepare a series of this compound standard solutions with a constant concentration of the internal standard.

  • Inject the standards to generate a calibration curve based on the peak area ratio of the analyte to the internal standard.

  • Inject the extracted samples.

  • Quantify the this compound concentration in the samples using the calibration curve.

Visualizations

Experimental_Workflow cluster_collection Tissue Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_quantification Quantification A Excise Eye B Isolate Lens A->B C Wash with PBS B->C D Weigh Lens C->D E Homogenize Lens D->E F Add Acetonitrile with IS E->F G Vortex and Centrifuge F->G H Collect Supernatant G->H I HPLC-UV Analysis H->I J LC-MS/MS Analysis H->J K Data Analysis I->K J->K L Concentration Determination K->L

Caption: Experimental workflow for lenticular this compound measurement.

Zopolrestat_Action_Pathway cluster_hyperglycemia Hyperglycemic State cluster_polyol Polyol Pathway in Lens cluster_complication Diabetic Complication Glucose High Glucose AR Aldose Reductase Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol Accumulation AR->Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SDH->Fructose Cataract Cataract Formation OsmoticStress->Cataract This compound This compound This compound->AR Inhibition

Caption: this compound's mechanism of action in the lens.

References

Application Notes and Protocols for Long-Term Zopolrestat Treatment in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the design and implementation of long-term experimental studies in mice to evaluate the efficacy of Zopolrestat in mitigating diabetic complications. The protocols detailed below are intended to ensure robust and reproducible data collection for key endpoints related to neuropathy, nephropathy, and cardiovascular complications associated with diabetes.

Introduction to this compound

This compound is a potent and orally active inhibitor of the enzyme aldose reductase (AR), with an IC50 of approximately 3.1 nM.[1] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[2] Under hyperglycemic conditions, as seen in diabetes, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol.[2][3] This accumulation, along with the concomitant depletion of NADPH and subsequent oxidative stress, is implicated in the pathogenesis of various diabetic complications, including neuropathy, retinopathy, nephropathy, and cardiovascular disease.[4][5][6] By inhibiting aldose reductase, this compound aims to prevent or slow the progression of these long-term complications.[4]

Experimental Design Considerations for Long-Term Studies

Long-term studies in mice require careful planning to ensure animal welfare and the generation of meaningful data. The following are key considerations for a long-term this compound treatment study in a diabetic mouse model.

  • Animal Model: A common model for inducing diabetes in mice is the use of streptozotocin (STZ). The C57BL/6 mouse strain is frequently used in metabolic research.[7] Transgenic mice overexpressing human aldose reductase can also be valuable tools to study the specific effects of its inhibition.[8]

  • Duration of Study: Long-term studies can range from several weeks to months. A duration of 17 weeks has been used to allow for the development of diabetic complications.[4] For lifespan studies, treatment can be administered for the majority of the animal's life.

  • Dosage and Administration: this compound has been shown to be effective in rodents at various doses. In rats, ED50 values for reversing sorbitol accumulation were 1.9 mg/kg in the sciatic nerve, 17.6 mg/kg in the retina, and 18.4 mg/kg in the lens in a chronic test.[1] A dose of 4 mg/kg/day was effective in a diabetic mouse model for 8 weeks.[8] Oral gavage is a common administration route.

  • Monitoring: Regular monitoring of animal health is crucial. This includes body weight, blood glucose levels, and general well-being.

  • Endpoints: Key endpoints to assess the efficacy of this compound include nerve conduction velocity (NCV) for neuropathy, albuminuria and kidney histology for nephropathy, and cardiovascular function and histology for heart-related complications. Measurement of oxidative stress markers in relevant tissues is also critical.

Data Presentation

The following tables summarize quantitative data from representative studies on the effects of aldose reductase inhibitors in diabetic rodent models.

Table 1: Effect of Aldose Reductase Inhibitor on Nerve Conduction Velocity (NCV) in Diabetic Mice

Treatment GroupMotor NCV (m/s)Sensory NCV (m/s)Reference
Control55.2 ± 1.348.5 ± 1.7[8]
Diabetic42.8 ± 1.135.1 ± 1.5[8]
Diabetic + ARI (4 mg/kg/day)52.1 ± 1.545.3 ± 1.9[8]

ARI: Aldose Reductase Inhibitor (WAY121-509); Data from an 8-week study in STZ-induced diabetic transgenic mice overexpressing human AR.

Table 2: Effect of Aldose Reductase Inhibitor on Biochemical Parameters in Diabetic Rats

Treatment GroupSciatic Nerve Sorbitol (nmol/mg)Sciatic Nerve Fructose (nmol/mg)Sciatic Nerve GSH (nmol/mg protein)Reference
Control0.2 ± 0.030.8 ± 0.14.5 ± 0.3[8]
Diabetic2.5 ± 0.43.2 ± 0.52.8 ± 0.2[8]
Diabetic + ARI0.3 ± 0.051.5 ± 0.34.1 ± 0.4[8]

ARI: Aldose Reductase Inhibitor; Data from a study in STZ-induced diabetic rats.

Table 3: Effect of this compound on Oxidative Stress Markers in Rabbit Aorta

Treatment ConditionSuperoxide Production (RLU/mg tissue)Na+-K+-ATPase Activity (nmol Pi/mg protein/min)Reference
Normal Glucose150 ± 2012.5 ± 1.5[9]
High Glucose350 ± 307.0 ± 0.8[9]
High Glucose + this compound175 ± 2510.5 ± 1.2[9]

RLU: Relative Light Units; Data from an in vitro study on rabbit aortic rings.

Experimental Protocols

Protocol 1: Induction of Diabetes Mellitus in Mice

Objective: To induce a diabetic state in mice for long-term studies.

Materials:

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), sterile

  • Syringes and needles (27G)

  • Glucometer and test strips

  • Mice (e.g., C57BL/6, 8 weeks old)

Procedure:

  • Prepare a fresh solution of STZ in cold citrate buffer immediately before use. A typical dose is 50 mg/kg body weight for five consecutive days (intraperitoneal injection).

  • Fast the mice for 4-6 hours before the first STZ injection.

  • Inject the STZ solution intraperitoneally. For control animals, inject an equivalent volume of citrate buffer.

  • Monitor blood glucose levels 48-72 hours after the final injection and then weekly. Blood can be collected from the tail vein.

  • Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.

Protocol 2: Long-Term Oral Administration of this compound

Objective: To administer this compound to mice over a prolonged period.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles (20G, curved)

  • Syringes

Procedure:

  • Prepare a suspension of this compound in the vehicle at the desired concentration. A typical dose to start with, based on rodent studies, could be in the range of 5-20 mg/kg body weight.

  • Administer the this compound suspension or vehicle to the mice daily via oral gavage.

  • The volume of administration should be consistent, typically 5-10 mL/kg body weight.

  • Monitor the animals daily for any signs of distress or adverse effects.

Protocol 3: Measurement of Nerve Conduction Velocity (NCV)

Objective: To assess peripheral nerve function as an indicator of diabetic neuropathy.

Materials:

  • Electromyography (EMG) apparatus with stimulating and recording electrodes

  • Anesthetic (e.g., isoflurane)

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the mouse and place it on a heating pad to maintain a body temperature of 37°C.

  • For sciatic motor NCV, place stimulating needle electrodes subcutaneously at the sciatic notch (proximal stimulation) and the ankle (distal stimulation).

  • Place recording electrodes in the interosseous muscles of the paw.

  • Deliver a supramaximal electrical stimulus at both stimulation sites and record the latency of the resulting compound muscle action potential (CMAP).

  • Measure the distance between the two stimulation sites.

  • Calculate motor NCV using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).

  • For sensory NCV, stimulate the digital nerves of the paw and record the sensory nerve action potential (SNAP) from the sciatic nerve at the ankle.

Protocol 4: Assessment of Oxidative Stress Markers

Objective: To quantify markers of oxidative stress in target tissues (e.g., sciatic nerve, kidney, retina).

A. Malondialdehyde (MDA) Assay (TBARS Method):

Materials:

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT)

  • Spectrophotometer or microplate reader

Procedure:

  • Homogenize the tissue sample in ice-cold buffer containing BHT to prevent further lipid peroxidation.

  • Precipitate proteins by adding TCA and centrifuge to collect the supernatant.

  • Add TBA reagent to the supernatant and incubate at 95°C for 60 minutes.

  • Cool the samples and measure the absorbance at 532 nm.

  • Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.

B. Superoxide Dismutase (SOD) Activity Assay:

Materials:

  • Commercial SOD assay kit (e.g., based on the inhibition of a colorimetric reaction)

Procedure:

  • Prepare tissue homogenates according to the kit's instructions.

  • Perform the assay in a 96-well plate. The assay typically involves a reaction that generates superoxide radicals, and the SOD in the sample inhibits the subsequent color development.

  • Measure the absorbance at the specified wavelength (e.g., 450 nm).

  • Calculate the SOD activity as the percentage of inhibition of the colorimetric reaction, and quantify using a standard curve if provided.

C. Reduced Glutathione (GSH) Assay:

Materials:

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Glutathione reductase

  • NADPH

  • Spectrophotometer or microplate reader

Procedure:

  • Homogenize the tissue and deproteinate the sample.

  • In a 96-well plate, add the sample, DTNB, and glutathione reductase.

  • Initiate the reaction by adding NADPH.

  • Monitor the rate of color formation (TNB) at 412 nm.

  • Calculate the GSH concentration based on the rate of the reaction and a standard curve prepared with known concentrations of GSH.[10]

Protocol 5: Histopathological Analysis

Objective: To evaluate structural changes in tissues affected by diabetic complications.

Materials:

  • 10% neutral buffered formalin

  • Paraffin

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Periodic acid-Schiff (PAS) stain (for kidney)

  • Microscope

Procedure:

  • At the end of the study, euthanize the mice and perfuse with saline followed by 10% neutral buffered formalin.

  • Dissect the target organs (e.g., sciatic nerve, kidneys, heart, aorta).

  • Fix the tissues in 10% formalin for at least 24 hours.

  • Process the tissues through graded alcohols and xylene, and embed in paraffin.

  • Section the paraffin blocks at 4-5 µm thickness using a microtome.

  • Mount the sections on glass slides and stain with H&E for general morphology or specific stains like PAS for visualizing basement membrane thickening in the kidney glomeruli.

  • Examine the stained sections under a light microscope and score for pathological changes.

Mandatory Visualizations

Polyol_Pathway_and_Downstream_Signaling cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Downstream Pathological Effects Glucose High Intracellular Glucose AR Aldose Reductase (AR) Glucose->AR Substrate Sorbitol Sorbitol AR->Sorbitol NADPH -> NADP+ NADPH_Depletion NADPH Depletion AR->NADPH_Depletion SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Fructose Fructose SDH->Fructose NAD+ -> NADH AGEs Advanced Glycation End-products (AGEs) Fructose->AGEs Inflammation Inflammation & Tissue Damage Osmotic_Stress->Inflammation Oxidative_Stress Increased Oxidative Stress (ROS) NADPH_Depletion->Oxidative_Stress Decreased GSH Regeneration PKC_Activation PKC Activation Oxidative_Stress->PKC_Activation NFkB_Activation NF-κB Activation PKC_Activation->NFkB_Activation NFkB_Activation->Inflammation AGEs->Inflammation This compound This compound This compound->AR Inhibits

Caption: this compound inhibits Aldose Reductase, blocking the Polyol Pathway and its downstream pathological effects.

Experimental_Workflow cluster_0 Phase 1: Study Initiation cluster_1 Phase 2: Long-Term Treatment cluster_2 Phase 3: Endpoint Analysis Animal_Acclimation Animal Acclimation (1 week) Diabetes_Induction Diabetes Induction (STZ) (Day 0-4) Animal_Acclimation->Diabetes_Induction Group_Allocation Group Allocation (Control, Diabetic, Diabetic + this compound) Diabetes_Induction->Group_Allocation Treatment_Period Daily this compound Treatment (Oral Gavage) (Week 1-17) Group_Allocation->Treatment_Period Monitoring Weekly Monitoring (Body Weight, Blood Glucose) Treatment_Period->Monitoring NCV_Measurement Nerve Conduction Velocity (Week 17) Treatment_Period->NCV_Measurement Euthanasia_Tissue Euthanasia and Tissue Collection (Sciatic Nerve, Kidney, Retina, Heart) NCV_Measurement->Euthanasia_Tissue Oxidative_Stress_Assays Oxidative Stress Assays (MDA, SOD, GSH) Euthanasia_Tissue->Oxidative_Stress_Assays Histopathology Histopathological Analysis (H&E, PAS) Euthanasia_Tissue->Histopathology

References

Application Notes: Zopolrestat for Investigating Nerve Conduction Velocity in Diabetic Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by progressive nerve damage that can lead to pain, sensory loss, and motor deficits.[1][2] One of the key mechanisms implicated in its pathogenesis is the overactivation of the polyol pathway due to chronic hyperglycemia.[3] Aldose reductase, the first and rate-limiting enzyme in this pathway, converts excess glucose to sorbitol.[3][4] The accumulation of sorbitol and the subsequent metabolic imbalances are believed to contribute to nerve injury through osmotic stress, increased oxidative-nitrosative stress, and altered signal transduction.[3][5][6]

Zopolrestat is a potent and specific inhibitor of the aldose reductase enzyme.[7][8] By blocking this enzyme, this compound aims to prevent the accumulation of sorbitol and mitigate the downstream pathological effects in nerve tissues.[5] This makes it a valuable pharmacological tool for investigating the role of the polyol pathway in diabetic neuropathy and for evaluating potential therapeutic strategies aimed at preventing or reversing nerve damage. One of the primary functional endpoints used to assess the efficacy of such interventions in preclinical diabetic models is the measurement of nerve conduction velocity (NCV), a sensitive and objective indicator of peripheral nerve health.[9][10]

Mechanism of Action

Under hyperglycemic conditions, the flux of glucose through the polyol pathway increases significantly. Aldose reductase reduces glucose to sorbitol, a reaction that consumes the cofactor NADPH. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, which in turn reduces NAD+ to NADH.[1] The pathological consequences of this increased flux are multifaceted:

  • Sorbitol Accumulation: Intracellular accumulation of sorbitol creates an osmotic imbalance, leading to cellular swelling and damage.[3]

  • Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cellular pool of this critical cofactor, which is essential for regenerating the key antioxidant, reduced glutathione (GSH). This depletion impairs the cell's ability to counteract reactive oxygen species (ROS), leading to oxidative stress.[3][6]

  • Redox Imbalance: The altered NADH/NAD+ ratio can inhibit the activity of key glycolytic enzymes, further disrupting cellular metabolism.[11]

  • PKC Activation: Increased polyol pathway activity can lead to the activation of Protein Kinase C (PKC), which is implicated in vascular and neural dysfunction.[6]

This compound intervenes at the first step of this cascade. By inhibiting aldose reductase, it prevents the conversion of glucose to sorbitol, thereby blocking the subsequent pathological events and preserving nerve function.[5][7]

cluster_pathway Polyol Pathway in Hyperglycemia cluster_inhibitor Intervention Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) This compound This compound This compound->Sorbitol Inhibition

Caption: The Polyol Pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize representative data from studies investigating the effects of aldose reductase inhibitors, including this compound, in diabetic animal models. These tables illustrate the typical outcomes observed in nerve biochemistry and function.

Table 1: Effect of this compound on Sciatic Nerve Biochemistry in Diabetic Rats

GroupSciatic Nerve Sorbitol (nmol/g)Sciatic Nerve Fructose (nmol/g)
Control (Non-Diabetic) 5.2 ± 0.815.1 ± 2.3
Diabetic (Untreated) 110.5 ± 12.445.3 ± 5.1
Diabetic + this compound 10.1 ± 1.520.7 ± 3.0

*Data are presented as mean ± SEM. *p < 0.05 compared to Diabetic (Untreated). Data are representative based on effects described in literature.[5][7]

Table 2: Effect of Aldose Reductase Inhibitors on Motor Nerve Conduction Velocity (MNCV)

GroupBaseline MNCV (m/s)Final MNCV (m/s)Change in MNCV (m/s)
Control (Non-Diabetic) 55.1 ± 1.255.8 ± 1.1+0.7
Diabetic (Untreated) 54.9 ± 1.342.5 ± 1.8-12.4
Diabetic + ARI 55.2 ± 1.150.1 ± 1.5-5.1

*Data are presented as mean ± SEM. *p < 0.05 compared to Diabetic (Untreated). ARI (Aldose Reductase Inhibitor) data are representative of effects reported for potent inhibitors like this compound and Zenarestat.[12]

Experimental Protocols

The following are detailed protocols for using this compound to study nerve conduction velocity in a streptozotocin (STZ)-induced diabetic rat model.

start Start acclimatize 1. Animal Acclimatization (e.g., 1 week) start->acclimatize induce 2. Diabetes Induction (Single STZ injection) acclimatize->induce confirm 3. Confirm Hyperglycemia (Blood Glucose > 250 mg/dL) induce->confirm group 4. Group Allocation (Control, Diabetic, Diabetic+this compound) confirm->group Success treat 5. Treatment Period (Daily this compound administration, e.g., 8-12 weeks) group->treat measure 6. Nerve Conduction Velocity (Sciatic/Tail Nerve) treat->measure tissue 7. Tissue Collection (Sciatic Nerve, DRG) measure->tissue analyze 8. Biochemical & Data Analysis tissue->analyze end_node End analyze->end_node

Caption: General experimental workflow for a preclinical this compound study.

Protocol 1: Induction of Type 1 Diabetes in Rats

This protocol describes the induction of diabetes using streptozotocin (STZ), a chemical toxic to pancreatic β-cells.

  • Materials:

    • Male Sprague-Dawley rats (200-250g)

    • Streptozotocin (STZ)

    • Citrate buffer (0.1 M, pH 4.5), sterile and cold

    • Blood glucose meter and test strips

    • 5% glucose solution

  • Procedure:

    • Fast rats for 6-8 hours prior to injection but allow free access to water.

    • Weigh each rat and calculate the required dose of STZ. A typical dose is 50-65 mg/kg body weight.[10][13]

    • Dissolve STZ in cold citrate buffer immediately before use. STZ is unstable at neutral pH.

    • Administer the STZ solution via a single intraperitoneal (IP) injection. Administer an equivalent volume of citrate buffer to control animals.

    • Following injection, provide rats with a 5% glucose solution overnight to prevent hypoglycemic shock as β-cells lyse and release insulin.[14]

    • After 72 hours, measure blood glucose from a tail vein sample. Animals with non-fasting blood glucose levels >250 mg/dL (or 15 mM/L) are considered diabetic and are included in the study.[10][13]

    • Monitor blood glucose and body weight weekly throughout the study.

Protocol 2: this compound Administration

  • Materials:

    • This compound powder

    • Vehicle for administration (e.g., 0.5% carboxymethylcellulose)

    • Oral gavage needles

  • Procedure:

    • Prepare the this compound suspension fresh daily in the appropriate vehicle. A typical dose for preclinical studies might range from 10 to 50 mg/kg/day.

    • Divide the confirmed diabetic animals into two groups: Diabetic (Untreated) and Diabetic + this compound.

    • Administer this compound to the treatment group via oral gavage once daily.

    • Administer an equivalent volume of the vehicle to the control and untreated diabetic groups.

    • Continue daily administration for the duration of the study (e.g., 8-14 weeks). A 14-week treatment period has been used in studies evaluating this compound's effect on neuroaxonal dystrophy.[7]

Protocol 3: Measurement of Nerve Conduction Velocity (NCV)

This protocol details the electrophysiological assessment of sciatic motor nerve conduction velocity (MNCV).[15][16][17]

  • Materials:

    • Electromyography (EMG) apparatus with stimulating and recording electrodes (e.g., subdermal needle electrodes)

    • Anesthetic (e.g., Ketamine/Xylazine or Isoflurane)

    • Heating lamp and temperature probe to maintain body temperature at 37°C

    • Calipers for measuring nerve distance

  • Procedure:

    • Anesthetize the rat. Ensure a stable plane of anesthesia throughout the procedure.

    • Maintain the animal's body temperature at 37°C using a heating lamp, as NCV is temperature-dependent.[16][17]

    • Place the recording electrodes. Insert the active electrode into the intrinsic muscles of the paw (e.g., dorsal interossei) and the reference electrode nearby over a tendon or bone.

    • Place the stimulating electrodes. Insert bipolar stimulating electrodes subcutaneously, first at the ankle (distal stimulation site) to stimulate the tibial nerve branch of the sciatic nerve.

    • Deliver a supramaximal square-wave pulse (e.g., 0.02 ms duration) and record the compound muscle action potential (CMAP).[15][16] Measure the latency from the stimulus artifact to the onset of the CMAP (Distal Latency, Ld).

    • Move the stimulating electrodes to the sciatic notch (proximal stimulation site).

    • Deliver another supramaximal stimulus and record the resulting CMAP. Measure the latency from the stimulus artifact to the onset of the CMAP (Proximal Latency, Lp).

    • Using calipers, carefully measure the distance between the cathodes of the proximal and distal stimulation sites along the path of the nerve (Distance, D).

    • Calculate the Motor Nerve Conduction Velocity (MNCV) using the formula: MNCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))

cluster_cause Pathophysiology of Diabetic Neuropathy cluster_intervention Therapeutic Intervention Hyperglycemia Hyperglycemia Polyol_Flux Increased Polyol Pathway Flux Hyperglycemia->Polyol_Flux Sorbitol_Accum Sorbitol Accumulation (Osmotic Stress) Polyol_Flux->Sorbitol_Accum NADPH_Depletion NADPH Depletion Polyol_Flux->NADPH_Depletion PKC_Activation PKC Activation Polyol_Flux->PKC_Activation Nerve_Damage Nerve Ischemia & Structural Damage Sorbitol_Accum->Nerve_Damage Oxidative_Stress Oxidative Stress (ROS Increase) NADPH_Depletion->Oxidative_Stress Oxidative_Stress->Nerve_Damage PKC_Activation->Nerve_Damage NCV_Decrease Decreased Nerve Conduction Velocity Nerve_Damage->NCV_Decrease This compound This compound This compound->Polyol_Flux Inhibition

Caption: Pathophysiological cascade leading to decreased NCV and this compound's intervention point.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Zopolrestat for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical information, troubleshooting tips, and frequently asked questions (FAQs) to address the challenges of Zopolrestat's poor aqueous solubility for in vivo research.

Frequently Asked Questions (FAQs)

Q1: Why is improving the aqueous solubility of this compound crucial for in vivo studies?

A1: this compound is a potent aldose reductase inhibitor with poor water solubility. For in vivo studies, particularly oral administration, the compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream and reach its target tissues.[1] Low aqueous solubility can lead to poor absorption, low bioavailability, and high variability in experimental results, making it difficult to establish a clear dose-response relationship.[1][2]

Q2: What are the primary strategies for enhancing the aqueous solubility of this compound?

A2: Several formulation strategies can be employed to improve the solubility of poorly water-soluble drugs like this compound. The most common and effective methods include:

  • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution.[3][4]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can significantly increase its aqueous solubility.[5][6][7]

  • Nanosuspension: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, thereby enhancing the dissolution rate and saturation solubility.[8][9][10]

Q3: Are there any known challenges or toxicities associated with this compound that I should be aware of during in vivo studies?

A3: Yes, some early clinical development of this compound revealed potential for hepatotoxicity.[2] It is crucial to monitor liver function markers in animal models during chronic studies. Additionally, off-target inhibition of aldehyde reductase has been suggested as a possible cause for some of the observed side effects of first-generation aldose reductase inhibitors.[2]

Experimental Protocols and Data

This section provides illustrative protocols for preparing this compound formulations using three common solubility enhancement techniques. The quantitative data presented in the tables are hypothetical and representative of the typical improvements seen with these methods for poorly soluble compounds. Researchers should perform their own experiments to determine the actual solubility enhancement for their specific formulations.

Solid Dispersion of this compound

Objective: To prepare a solid dispersion of this compound with Polyvinylpyrrolidone (PVP K30) to improve its aqueous solubility and dissolution rate.

Experimental Protocol:

  • Preparation of the Solvent Evaporation Method:

    • Accurately weigh this compound and PVP K30 in a 1:5 weight ratio.

    • Dissolve both components in a minimal amount of a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol.

    • Stir the solution at room temperature until a clear solution is obtained.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 40-50°C.

    • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve.

Data Presentation:

FormulationDrug:Polymer Ratio (w/w)Solvent(s)Hypothetical Aqueous Solubility (µg/mL)Fold Increase (Hypothetical)
Pure this compound--1-
This compound:PVP K30 SD1:5Methanol5050
This compound-β-Cyclodextrin Inclusion Complex

Objective: To prepare an inclusion complex of this compound with β-cyclodextrin to enhance its aqueous solubility.

Experimental Protocol:

  • Preparation by Kneading Method:

    • Accurately weigh this compound and β-cyclodextrin in a 1:2 molar ratio.

    • Place the powders in a mortar and triturate to obtain a homogenous mixture.

    • Add a small amount of a hydro-alcoholic solution (e.g., ethanol:water 1:1 v/v) dropwise to the powder mixture while continuously kneading to form a thick paste.

    • Continue kneading for 60-90 minutes.

    • Dry the resulting paste in an oven at 50°C until a constant weight is achieved.

    • Pulverize the dried complex and store it in a desiccator.

Data Presentation:

FormulationDrug:Cyclodextrin Molar RatioPreparation MethodHypothetical Aqueous Solubility (µg/mL)Fold Increase (Hypothetical)
Pure this compound--1-
This compound:β-CD Complex1:2Kneading100100
This compound Nanosuspension

Objective: To prepare a this compound nanosuspension to increase its dissolution velocity and saturation solubility.

Experimental Protocol:

  • Preparation by Anti-Solvent Precipitation Method:

    • Dissolve this compound in a suitable organic solvent (e.g., N,N-Dimethylformamide or a mixture of dichloromethane and ethanol) to prepare the organic phase. A stock solution of 11 mg/mL in DMSO can be used as a starting point.

    • Prepare an aqueous phase containing a stabilizer, such as 1% w/v Poloxamer 188 or a combination of surfactants.

    • Inject the organic phase containing this compound into the aqueous phase under high-speed homogenization (e.g., 10,000 rpm).

    • Continue homogenization for a specified period (e.g., 30 minutes) to allow for the formation of nanoparticles and evaporation of the organic solvent.

    • The resulting nanosuspension can be further processed by high-pressure homogenization to reduce the particle size and improve uniformity.

Data Presentation:

FormulationStabilizer(s)Particle Size (nm) (Hypothetical)Hypothetical Aqueous Solubility (µg/mL)Fold Increase (Hypothetical)
Pure this compound-> 20001-
This compound Nanosuspension1% Poloxamer 188200-4002525

Troubleshooting Guide for In Vivo Studies

IssuePotential Cause(s)Recommended Solution(s)
High variability in plasma concentrations between animals. Poor and variable dissolution of this compound from the formulation. Inconsistent dosing technique.Utilize a solubility-enhanced formulation (solid dispersion, cyclodextrin complex, or nanosuspension). Ensure consistent and accurate oral gavage technique.
Precipitation of the drug in the dosing vehicle or upon administration. The concentration of this compound exceeds its solubility in the chosen vehicle. The formulation is not stable upon dilution with gastrointestinal fluids.Screen different GRAS (Generally Recognized as Safe) vehicles and co-solvents to find a suitable system. For nanosuspensions, optimize the stabilizer concentration. For solid dispersions and cyclodextrin complexes, ensure complete dissolution before administration.
Observed signs of toxicity (e.g., lethargy, weight loss, elevated liver enzymes). Intrinsic toxicity of this compound (potential hepatotoxicity). Toxicity of excipients used in the formulation at high concentrations.Monitor liver enzymes (ALT, AST) throughout the study.[2] Select excipients with a good safety profile and use the minimum amount necessary to achieve the desired solubility enhancement.
Difficulty in administering the formulation due to high viscosity. High concentration of polymers (in solid dispersions) or surfactants (in nanosuspensions) in the vehicle.Reduce the concentration of the excipients if possible, while still maintaining the desired solubility. Consider alternative, less viscous polymers or surfactants.
Inconsistent food and water intake in dosed animals. Unpalatability of the formulation. Gastrointestinal irritation caused by the drug or excipients.If possible, use a vehicle that masks the taste of the compound. Observe animals for signs of GI distress and consider reducing the concentration or using a different formulation approach if issues persist.

Mandatory Visualizations

Signaling Pathway

AldoseReductasePathway cluster_Stimulus Stimuli cluster_PolyolPathway Polyol Pathway cluster_Complications Diabetic Complications Hyperglycemia Hyperglycemia Glucose Glucose Hyperglycemia->Glucose Oxidative_Stress Oxidative_Stress Aldose_Reductase Aldose Reductase (AR) Oxidative_Stress->Aldose_Reductase Upregulation Glucose->Aldose_Reductase NADPH -> NADP+ Sorbitol Sorbitol Aldose_Reductase->Sorbitol Sorbitol_Dehydrogenase Sorbitol Dehydrogenase (SDH) Sorbitol->Sorbitol_Dehydrogenase NAD+ -> NADH Osmotic_Stress Osmotic_Stress Sorbitol->Osmotic_Stress Fructose Fructose Sorbitol_Dehydrogenase->Fructose Redox_Imbalance Redox_Imbalance Sorbitol_Dehydrogenase->Redox_Imbalance PKC_Activation PKC_Activation Fructose->PKC_Activation AGE_Formation Advanced Glycation End-products (AGEs) Fructose->AGE_Formation This compound This compound (ARI) This compound->Aldose_Reductase Inhibition

Caption: Aldose Reductase Signaling Pathway and this compound's Mechanism of Action.

Experimental Workflow

FormulationSelectionWorkflow cluster_formulations Formulation Development start Start: Poorly Soluble This compound solubility_screen Initial Solubility Screening start->solubility_screen solid_dispersion Solid Dispersion (e.g., with PVP K30) solubility_screen->solid_dispersion Good polymer interaction cyclodextrin Cyclodextrin Complex (e.g., with β-CD) solubility_screen->cyclodextrin Favorable complexation nanosuspension Nanosuspension (e.g., with Poloxamer) solubility_screen->nanosuspension Feasible particle size reduction characterization Physicochemical Characterization (Solubility, PXRD, DSC) solid_dispersion->characterization cyclodextrin->characterization nanosuspension->characterization in_vitro_dissolution In Vitro Dissolution Testing characterization->in_vitro_dissolution selection Select Lead Formulation(s) in_vitro_dissolution->selection selection->start Re-formulate in_vivo_study In Vivo Animal Study (PK, Efficacy) selection->in_vivo_study Best performance

Caption: Workflow for Selecting a this compound Solubility Enhancement Strategy.

Logical Relationship Diagram

FormulationPrinciples cluster_sd Solid Dispersion cluster_cd Cyclodextrin Complexation cluster_nano Nanosuspension sd_node This compound (Amorphous) Dispersed in Hydrophilic Polymer Matrix (e.g., PVP) Increased Surface Area Improved Wettability Amorphous State result Enhanced Aqueous Solubility & Bioavailability sd_node->result cd_node This compound (Guest) Encapsulated in Cyclodextrin (Host) Cavity Hydrophobic Interior Hydrophilic Exterior cd_node->result nano_node This compound Nanocrystals Stabilized by Surfactants (e.g., Poloxamer) Increased Surface Area Increased Saturation Solubility Increased Dissolution Velocity nano_node->result

Caption: Principles of this compound Solubility Enhancement Techniques.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Zopolrestat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Zopolrestat.

Troubleshooting Guides

Problem 1: Low and Variable this compound Plasma Concentrations in Preclinical Studies

Possible Cause: Poor aqueous solubility and dissolution rate of crystalline this compound.

Solutions:

  • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate by converting it to an amorphous form and increasing its wettability.[1][2]

  • Nanoformulation: Reducing the particle size of this compound to the nanometer range increases the surface area available for dissolution, leading to faster absorption.[3][4]

  • Co-crystallization: Forming co-crystals of this compound with a pharmaceutically acceptable co-former can improve its solubility and dissolution characteristics.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a lipid-based system can improve its solubilization in the gastrointestinal tract and enhance its absorption via lymphatic pathways.[5][6][7]

Problem 2: Difficulty in Preparing Stable and Reproducible this compound Formulations

Possible Cause: Inadequate optimization of formulation parameters.

Solutions:

  • Systematic Screening of Excipients: Conduct thorough screening of polymers, co-formers, surfactants, and oils to identify the most compatible and effective excipients for your chosen formulation strategy.

  • Process Parameter Optimization: Carefully optimize process parameters such as solvent selection, evaporation rate, grinding speed, and homogenization pressure to ensure the formation of a stable and uniform product.

  • Characterization at Each Step: Utilize analytical techniques like Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to characterize the solid-state properties of your formulation at each stage of development.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor oral bioavailability of this compound?

A1: The primary reason for this compound's poor oral bioavailability is its low aqueous solubility. As a crystalline substance, it dissolves slowly in the gastrointestinal fluids, which limits the amount of drug available for absorption into the bloodstream.

Q2: Which formulation strategy is most effective for improving this compound's bioavailability?

A2: The most effective strategy depends on the specific experimental goals and available resources.

  • Solid dispersions with polymers like PVP or HPMC are a well-established and relatively straightforward approach.[1][8]

  • Nanoformulations , such as nanosuspensions or nanoemulsions, can lead to significant increases in bioavailability but may require more specialized equipment and expertise.[3][4]

  • Co-crystals offer a promising way to enhance solubility and dissolution, but screening for a suitable co-former can be time-consuming.

  • SEDDS are particularly useful for highly lipophilic drugs and can bypass first-pass metabolism, but their formulation can be complex.[5][6][7]

Q3: Are there any reported in-vivo pharmacokinetic data for enhanced this compound formulations?

A3: While specific pharmacokinetic data for enhanced this compound formulations is limited in publicly available literature, studies on other poorly soluble aldose reductase inhibitors, such as Epalrestat, have demonstrated significant improvements with advanced formulations. For instance, an Epalrestat-cyclodextrin complex loaded into chitosan nanoparticles showed a more than 17-fold increase in Cmax and a 5.5-fold increase in AUC compared to the pure drug in rabbits.[9] This suggests that similar strategies could yield substantial bioavailability enhancements for this compound. For pure this compound, oral administration in rats resulted in a Cmax of 127-144 µg/mL.[10] In humans, Cmax values are dose-dependent.[11]

Q4: What are the critical quality attributes to monitor when developing a this compound solid dispersion?

A4: Key quality attributes for a this compound solid dispersion include:

  • Amorphous State: Confirmation of the absence of crystallinity using DSC and XRPD.

  • Drug Content and Uniformity: Ensuring consistent drug loading throughout the batch.

  • Dissolution Rate: Measuring a significant increase in the rate and extent of drug release compared to the crystalline form.

  • Physical and Chemical Stability: Assessing the formulation's stability over time under different storage conditions to prevent recrystallization or degradation.

Data Presentation

Table 1: Pharmacokinetic Parameters of Pure this compound

SpeciesDoseCmax (µg/mL)Tmax (hr)AUC (µg·hr/mL)Half-life (hr)Reference
Rat (Normal)50 mg/kg (oral)127~4Not Reported8.0[10]
Rat (Diabetic)50 mg/kg (oral)144~4Not Reported6.6[10]
Human800 mg/day196Not ReportedDose-proportional30.3[11]
Human1200 mg/day281Not ReportedDose-proportional30.3[11]

Table 2: Illustrative Example of Bioavailability Enhancement of a Similar Aldose Reductase Inhibitor (Epalrestat)[9]

FormulationCmax (µg/mL)Tmax (hr)AUC (µg·hr/mL)Relative Bioavailability (%)
Pure Epalrestat4.754191.5100
Epalrestat-SBE₇-β-CD Complex66.9121054.23550.5
Epalrestat-SBE₇-β-CD Complex Loaded Chitosan Nanoparticles84.2721072.5560.0

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a this compound solid dispersion with polyvinylpyrrolidone (PVP K30) to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (or another suitable solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Ensure complete dissolution by gentle warming and sonication if necessary.

  • Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure until a dry film is formed.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle.

  • Sieve the resulting powder to obtain a uniform particle size.

  • Store the final product in a desiccator.

  • Characterize the solid dispersion using DSC, XRPD, and FTIR to confirm the amorphous state and absence of drug-polymer interactions.

  • Perform in vitro dissolution studies to compare the release profile with pure this compound.

Protocol 2: Preparation of this compound Nanosuspension by Wet Milling

Objective: To produce a this compound nanosuspension to increase its surface area and dissolution velocity.

Materials:

  • This compound

  • Stabilizer (e.g., Hydroxypropyl methylcellulose - HPMC)

  • Purified water

  • High-pressure homogenizer or media mill

  • Particle size analyzer

Methodology:

  • Prepare a pre-suspension by dispersing this compound (e.g., 5% w/v) and a stabilizer like HPMC (e.g., 1% w/v) in purified water.

  • Homogenize the pre-suspension using a high-shear mixer for 15-20 minutes.

  • Process the suspension through a high-pressure homogenizer or a media mill.

    • High-Pressure Homogenization: Cycle the suspension through the homogenizer at a pressure of approximately 1500 bar for 20-30 cycles.

    • Media Milling: Mill the suspension in the presence of milling beads (e.g., yttrium-stabilized zirconium oxide beads) for a specified duration until the desired particle size is achieved.

  • Monitor the particle size reduction periodically using a particle size analyzer until a mean particle size below 200 nm is achieved.

  • Collect the final nanosuspension.

  • Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

  • Conduct in vitro dissolution and in vivo pharmacokinetic studies to evaluate its performance.

Visualizations

Zopolrestat_Signaling_Pathway cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Diabetic Complications High Blood Glucose High Blood Glucose Glucose Glucose High Blood Glucose->Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Oxidative Stress Oxidative Stress Glucose->Oxidative Stress NADPH Depletion Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Neuropathy Neuropathy Oxidative Stress->Neuropathy Nephropathy Nephropathy Oxidative Stress->Nephropathy Retinopathy Retinopathy Osmotic Stress->Retinopathy This compound This compound Aldose Reductase Aldose Reductase This compound->Aldose Reductase Inhibits

Caption: this compound's mechanism of action in the polyol pathway.

Experimental_Workflow cluster_0 Formulation Development cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation Solid_Dispersion Solid_Dispersion Solid-State_Analysis Solid-State Analysis (DSC, XRPD, FTIR) Solid_Dispersion->Solid-State_Analysis Nanoformulation Nanoformulation Particle_Size_Analysis Particle_Size_Analysis Nanoformulation->Particle_Size_Analysis Co-crystals Co-crystals Co-crystals->Solid-State_Analysis SEDDS SEDDS SEDDS->Particle_Size_Analysis Dissolution_Testing Dissolution_Testing Pharmacokinetic_Study Pharmacokinetic Study (Cmax, Tmax, AUC) Dissolution_Testing->Pharmacokinetic_Study Solid-State_Analysis->Dissolution_Testing Particle_Size_Analysis->Dissolution_Testing Bioavailability_Assessment Bioavailability_Assessment Pharmacokinetic_Study->Bioavailability_Assessment

Caption: Workflow for developing and evaluating enhanced this compound formulations.

References

Troubleshooting inconsistent results in Zopolrestat efficacy studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zopolrestat. Our goal is to help you navigate the challenges of obtaining consistent and reliable results in your efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent aldose reductase inhibitor. Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway becomes more active, converting excess glucose into sorbitol. This compound competitively binds to aldose reductase, preventing this conversion and the subsequent accumulation of sorbitol in tissues that are not insulin-sensitive, such as nerves, the retina, and kidneys.

Q2: What is the rationale for using this compound to treat diabetic complications?

A2: The accumulation of intracellular sorbitol, due to increased polyol pathway activity in diabetic individuals, is believed to be a key factor in the development of diabetic complications. Sorbitol accumulation can lead to osmotic stress, redox imbalances, and increased oxidative stress, all of which contribute to cellular damage. By inhibiting aldose reductase, this compound aims to prevent or reduce this sorbitol accumulation and thereby mitigate the progression of diabetic complications like neuropathy, retinopathy, and nephropathy.

Q3: Why have clinical trials of this compound and other aldose reductase inhibitors shown inconsistent efficacy?

A3: The inconsistent efficacy of aldose reductase inhibitors, including this compound, in clinical trials can be attributed to several factors:

  • Clinical Trial Design: Many early trials had significant methodological flaws, including short durations and the use of surrogate endpoints like nerve conduction velocity (NCV) that may not consistently correlate with clinical benefit.

  • Patient Population Heterogeneity: The severity and progression of diabetic neuropathy can vary significantly among patients, making it difficult to demonstrate a consistent treatment effect.

  • Off-Target Effects: Some aldose reductase inhibitors have been associated with adverse effects, such as liver toxicity, which may be due to the inhibition of other enzymes like aldehyde reductase. For this compound specifically, hepatotoxicity was a concern that led to the discontinuation of its clinical development.

  • Insufficient Target Engagement: Achieving sufficient and sustained inhibition of aldose reductase in target tissues has been a challenge. Studies with the aldose reductase inhibitor zenarestat suggest that a very high degree of sorbitol suppression (greater than 80%) may be necessary to see significant improvements in nerve function.

Q4: What were the primary reasons for the discontinuation of this compound's clinical development for diabetic neuropathy?

A4: The clinical development of this compound for diabetic neuropathy was discontinued primarily due to a lack of robust clinical efficacy and concerns about potential liver toxicity. While it showed some effect in reducing nerve sorbitol levels, this did not consistently translate to significant improvements in clinical endpoints like nerve fiber density. Furthermore, off-target inhibition of aldehyde reductase, an enzyme important for liver function, raised safety concerns.

Troubleshooting Guide

Issue 1: High variability in nerve conduction velocity (NCV) measurements.

  • Question: We are observing significant variability in our NCV measurements between animals and even within the same animal over time. What could be the cause, and how can we minimize it?

  • Answer: High variability in NCV is a common issue. Several factors can contribute to this:

    • Temperature: Limb temperature is a critical factor. A decrease in temperature can prolong latency and slow conduction velocity. It is crucial to maintain a consistent and appropriate limb temperature (typically >32°C) during all measurements.

    • Electrode Placement: Inconsistent placement of stimulating and recording electrodes can lead to significant variations in measured latencies and amplitudes. Ensure standardized and precise electrode positioning for all measurements.

    • Stimulus Intensity: Submaximal stimulation can result in smaller and more variable responses. Always use supramaximal stimulation to ensure all nerve fibers are activated.

    • Animal Handling and Anesthesia: Stress and variations in anesthetic depth can influence physiological parameters and introduce variability. Standardize animal handling procedures and maintain a consistent level of anesthesia.

Issue 2: this compound treatment does not significantly reduce sorbitol levels in our target tissue.

  • Question: Despite administering what we believe to be an effective dose of this compound, we are not seeing a significant reduction in sorbitol accumulation in the sciatic nerve of our diabetic animal model. What could be the problem?

  • Answer: Several factors could be at play:

    • Dosage and Bioavailability: The oral bioavailability and tissue penetration of this compound can vary. It is essential to confirm that the administered dose achieves a sufficient concentration in the target tissue to inhibit aldose reductase effectively. Preclinical studies with this compound have shown ED50 values for reversing elevated sorbitol to be around 1.9 mg/kg in the sciatic nerve of rats.

    • Timing of Treatment: The timing of this compound administration in relation to the onset and duration of diabetes may influence its effectiveness. Early intervention may be more effective in preventing sorbitol accumulation.

    • Assay Sensitivity: Ensure that your sorbitol assay is sensitive enough to detect biologically relevant changes. Consider potential interferences from other polyols in the tissue homogenate.

    • Severity of Hyperglycemia: The degree of hyperglycemia can significantly impact the flux through the polyol pathway. Very high glucose levels may overwhelm the inhibitory capacity of the administered this compound dose.

Issue 3: Inconsistent or contradictory results in cellular assays.

  • Question: We are getting conflicting results in our in vitro assays assessing the efficacy of this compound. What are some potential sources of error?

  • Answer: In vitro experiments require careful control of conditions:

    • Cell Line and Culture Conditions: The expression and activity of aldose reductase can vary between different cell lines and can be influenced by culture conditions such as glucose concentration and passage number.

    • Drug Stability and Solubility: Ensure that this compound is stable and fully solubilized in your culture medium to ensure accurate dosing.

    • Assay Endpoint: The choice of endpoint is critical. Measuring direct enzyme activity, sorbitol accumulation, or downstream markers of cellular stress can yield different insights. Be consistent with your chosen endpoint and validate its relevance to the biological question.

    • Off-Target Effects: At high concentrations, this compound may have off-target effects that could confound your results. It is advisable to test a range of concentrations to establish a dose-response relationship.

Data Presentation

Table 1: Summary of this compound Efficacy on Nerve Sorbitol Levels

Study TypeSpeciesTissueThis compound DoseDuration of Treatment% Reduction in Sorbitol (Compared to Untreated Diabetic)Reference
PreclinicalRatSciatic Nerve3.6 mg/kg (ED50)Acute50%
PreclinicalRatSciatic Nerve1.9 mg/kg (ED50)Chronic50%
PreclinicalRatRetina17.6 mg/kg (ED50)Chronic50%
PreclinicalRatLens18.4 mg/kg (ED50)Chronic50%
PreclinicalRatAorta10 µM3 hours (in vitro)Prevented doubling of tissue sorbitol
PreclinicalRatIleal Mesenteric NervesNot specified14 weeksSignificant decrease in neuroaxonal dystrophy

Table 2: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers

ParameterSingle Dose (50-1200 mg)Multiple Dose (800 mg/day)Multiple Dose (1200 mg/day)Reference
Cmax Increases linearly with dose196 µg/mL281 µg/mL
AUC(0-48h) Increases linearly with dose--
Urinary Excretion (48h) 34-45% of dose~45% of dose at steady state~45% of dose at steady state
Renal Clearance 2.6 - 5.6 mL/min2.2 mL/min2.2 mL/min
Half-life (t1/2) -~30.3 hours~30.3 hours

Experimental Protocols

1. Aldose Reductase Activity Assay (Spectrophotometric)

  • Principle: This assay measures the activity of aldose reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Materials:

    • Tissue homogenate (e.g., from lens or sciatic nerve)

    • Phosphate buffer (0.1 M, pH 6.2)

    • NADPH solution

    • DL-glyceraldehyde (substrate)

    • This compound or other inhibitors

    • UV-transparent 96-well plate or cuvettes

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare tissue homogenates in cold phosphate buffer and centrifuge to obtain the supernatant containing the enzyme.

    • In a 96-well plate or cuvette, add phosphate buffer, NADPH solution, and the tissue supernatant.

    • Add the test compound (this compound) or vehicle control.

    • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

    • Immediately measure the decrease in absorbance at 340 nm over a set period.

    • The rate of NADPH oxidation is proportional to the aldose reductase activity. The inhibitory effect of this compound is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.

2. Sorbitol Accumulation Assay in Tissue (HPLC-based)

  • Principle: This method quantifies the amount of sorbitol in tissue samples using high-performance liquid chromatography (HPLC).

  • Materials:

    • Tissue samples (e.g., sciatic nerve, lens)

    • Extraction solution (e.g., perchloric acid)

    • Internal standard (e.g., xylitol)

    • Derivatizing agent (e.g., phenylisocyanate)

    • HPLC system with a suitable column and UV detector

  • Procedure:

    • Homogenize the tissue sample in the extraction solution.

    • Centrifuge the homogenate and collect the supernatant.

    • Add an internal standard to the supernatant.

    • Lyophilize the extract.

    • Derivatize the dried extract with a suitable agent to allow for UV detection.

    • Inject the derivatized sample into the HPLC system.

    • Quantify the sorbitol peak based on the retention time and peak area relative to the internal standard.

Mandatory Visualizations

Aldose_Reductase_Pathway cluster_hyperglycemia Hyperglycemic State cluster_polyol_pathway Polyol Pathway cluster_downstream_effects Downstream Pathophysiological Effects Glucose High Intracellular Glucose AR Aldose Reductase Glucose->AR Substrate Sorbitol Sorbitol Accumulation AR->Sorbitol Catalyzes conversion Redox_Imbalance Redox Imbalance (↓NADPH, ↑NADH/NAD+) AR->Redox_Imbalance Consumes NADPH SDH Sorbitol Dehydrogenase Sorbitol->SDH Substrate Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Fructose Fructose SDH->Fructose SDH->Redox_Imbalance Produces NADH AGEs Advanced Glycation End-products (AGEs) Fructose->AGEs Cellular_Damage Cellular Damage & Diabetic Complications Osmotic_Stress->Cellular_Damage Oxidative_Stress Oxidative Stress (↑ROS) Redox_Imbalance->Oxidative_Stress PKC_Activation PKC Activation Oxidative_Stress->PKC_Activation Oxidative_Stress->Cellular_Damage AGEs->Cellular_Damage PKC_Activation->Cellular_Damage This compound This compound This compound->AR Inhibits

Caption: The Aldose Reductase Signaling Pathway in Diabetic Complications.

Experimental_Workflow cluster_model Animal Model cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Induce_Diabetes Induce Diabetes (e.g., Streptozotocin) Group_Allocation Allocate to Treatment Groups (Vehicle, this compound) Induce_Diabetes->Group_Allocation Administer_Drug Administer this compound (Oral Gavage) Group_Allocation->Administer_Drug Monitor_Health Monitor Animal Health & Blood Glucose Administer_Drug->Monitor_Health NCV_Measurement Nerve Conduction Velocity (NCV) Measurement Monitor_Health->NCV_Measurement During/End of Treatment Tissue_Harvest Harvest Tissues (Sciatic Nerve, Lens) Monitor_Health->Tissue_Harvest End of Study Data_Analysis Statistical Analysis of Results NCV_Measurement->Data_Analysis Biochemical_Assays Biochemical Assays (Sorbitol, AR Activity) Tissue_Harvest->Biochemical_Assays Biochemical_Assays->Data_Analysis Conclusion Draw Conclusions on Efficacy Data_Analysis->Conclusion

Caption: In Vivo Experimental Workflow for this compound Efficacy Testing.

Troubleshooting_Flowchart cluster_preclinical Preclinical / In Vitro Issues cluster_clinical Clinical Trial Considerations Start Inconsistent this compound Efficacy Results Check_Dosage Verify Drug Concentration & Bioavailability Start->Check_Dosage Check_Assay Validate Assay Performance Check_Dosage->Check_Assay Dosage OK Optimize_Dosage Optimize Dose & Route of Administration Check_Dosage->Optimize_Dosage Issue Found Check_Model Assess Animal Model & Hyperglycemia Check_Assay->Check_Model Assay OK Optimize_Assay Troubleshoot Assay (e.g., sensitivity, controls) Check_Assay->Optimize_Assay Issue Found Refine_Model Standardize Model & Monitor Glucose Check_Model->Refine_Model Issue Found Review_Design Review Trial Design & Endpoints Check_Model->Review_Design Model OK Optimize_Dosage->Check_Dosage Optimize_Assay->Check_Assay Refine_Model->Check_Model Assess_Population Evaluate Patient Population Review_Design->Assess_Population Design Sound Refine_Endpoints Select More Robust Clinical Endpoints Review_Design->Refine_Endpoints Flaws Identified Consider_Off_Target Investigate Potential Off-Target Effects Assess_Population->Consider_Off_Target Population Homogeneous Stratify_Patients Stratify Patients by Disease Severity Assess_Population->Stratify_Patients Heterogeneity Found Profile_Selectivity Assess Inhibitor Selectivity Profile Consider_Off_Target->Profile_Selectivity Off-Target Suspected End Consistent & Reliable Efficacy Data Consider_Off_Target->End No Significant Off-Target Refine_Endpoints->Review_Design Stratify_Patients->Assess_Population Profile_Selectivity->End

Caption: Troubleshooting Flowchart for Inconsistent this compound Results.

Technical Support Center: Zopolrestat-Induced Hepatotoxicity in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating zopolrestat-induced hepatotoxicity in preclinical models.

Troubleshooting Guides

This section addresses common issues that may arise during in vitro and in vivo experiments with this compound.

Issue Potential Cause Recommended Solution
In Vitro: Low Hepatocyte Viability After this compound Treatment 1. High concentration of this compound leading to acute cytotoxicity. 2. Off-target inhibition of aldehyde reductase disrupting cellular detoxification. 3. Suboptimal cell culture conditions exacerbating drug-induced stress.1. Perform a dose-response study to determine the EC50 and select appropriate concentrations for your assays. 2. Include a positive control for hepatotoxicity (e.g., acetaminophen) and a negative control (vehicle). 3. Ensure optimal culture conditions (media, supplements, CO2 levels) and assess cell viability at multiple time points.
In Vitro: Inconsistent AST/ALT Release 1. Variation in cell seeding density. 2. Edge effects in multi-well plates. 3. Inconsistent treatment application.1. Standardize cell seeding protocols and verify cell density before treatment. 2. Avoid using the outer wells of the plate or fill them with sterile media to minimize edge effects. 3. Ensure uniform mixing and application of this compound to all wells.
In Vivo: High Variability in Liver Enzyme Levels 1. Differences in drug metabolism between individual animals. 2. Stress-induced liver enzyme elevation. 3. Inconsistent dosing or sample collection timing.1. Use a sufficient number of animals per group to account for biological variability. 2. Acclimatize animals to handling and dosing procedures to minimize stress. 3. Standardize the time of day for dosing and blood collection.
In Vivo: Lack of a Clear Hepatotoxic Response 1. Insufficient dose of this compound. 2. Animal model is not sensitive to this compound-induced hepatotoxicity. 3. Short duration of the study.1. Consult literature for appropriate dose ranges or conduct a dose-ranging study.[1] 2. Consider using a different rodent strain or a model with a humanized liver. 3. Extend the duration of the study to allow for the development of liver injury.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced hepatotoxicity?

A1: The primary mechanism is the off-target inhibition of aldehyde reductase, an enzyme crucial for detoxifying aldehydes in the liver.[2] Inhibition of this enzyme leads to the accumulation of toxic aldehydes, causing cellular stress, oxidative stress, and ultimately hepatocyte death.[3][4]

Q2: Which preclinical models are most suitable for studying this compound's hepatotoxicity?

A2: Both in vitro and in vivo models are valuable.

  • In Vitro: Primary human hepatocytes or 3D liver spheroids are considered the gold standard as they closely mimic the physiology of the human liver.[2]

  • In Vivo: Rodent models, such as rats and mice, are commonly used. Diabetic animal models may also be relevant given this compound's intended therapeutic indication.[1]

Q3: What are the key biomarkers to assess this compound-induced liver injury?

A3: Key biomarkers include:

  • Serum/supernatant levels of:

    • Alanine aminotransferase (ALT)[2]

    • Aspartate aminotransferase (AST)[2]

  • Histopathological analysis of liver tissue for:

    • Necrosis

    • Inflammation

    • Steatosis

  • Markers of oxidative stress:

    • Glutathione (GSH) levels[5][6]

    • Reactive oxygen species (ROS) production[5][6]

    • Lipid peroxidation (e.g., malondialdehyde - MDA)[7]

Q4: How can I differentiate between on-target (aldose reductase inhibition) and off-target (aldehyde reductase inhibition) effects of this compound in my experiments?

A4: To differentiate these effects, you can:

  • Include a selective aldose reductase inhibitor with a better safety profile as a comparator.

  • Directly measure aldehyde reductase activity in your model system.

  • Use molecular techniques like siRNA to specifically knock down aldose reductase or aldehyde reductase and observe the resulting cellular phenotypes.

Quantitative Data

Table 1: In Vitro Potency and Selectivity of this compound

CompoundAldose Reductase IC50 (nM)Aldehyde Reductase InhibitionReference
This compound3.1Yes[1][8][9]
AT-0010.03No

Table 2: In Vivo Efficacy of this compound in a Diabetic Rat Model

TreatmentSciatic Nerve Sorbitol Accumulation (ED50, mg/kg)Retina Sorbitol Accumulation (ED50, mg/kg)Lens Sorbitol Accumulation (ED50, mg/kg)Reference
This compound1.917.618.4[1]

Experimental Protocols

In Vitro Hepatotoxicity Assessment in Primary Human Hepatocytes

Objective: To evaluate the dose-dependent cytotoxicity of this compound in primary human hepatocytes.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte culture medium and supplements

  • Collagen-coated 96-well plates

  • This compound (dissolved in a suitable vehicle, e.g., DMSO)

  • Positive control (e.g., acetaminophen)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

  • AST/ALT assay kits

Procedure:

  • Thaw and plate primary human hepatocytes on collagen-coated 96-well plates according to the supplier's protocol.

  • Allow cells to attach and form a monolayer (typically 24-48 hours).

  • Prepare serial dilutions of this compound and the positive control in hepatocyte culture medium. The final vehicle concentration should be consistent across all wells and not exceed 0.1%.

  • Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound, positive control, or vehicle control.

  • Incubate the plates for 24, 48, and 72 hours.

  • At each time point, collect the supernatant for AST and ALT analysis.

  • Assess cell viability using a validated assay kit according to the manufacturer's instructions.

  • Analyze the data to determine the EC50 of this compound and quantify the release of AST and ALT.

In Vivo Assessment of this compound-Induced Hepatotoxicity in Rodents

Objective: To evaluate the potential of this compound to induce liver injury in a rodent model.

Materials:

  • Male Sprague-Dawley rats (or other suitable rodent strain)

  • This compound

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Blood collection tubes (with appropriate anticoagulant)

  • Reagents for liver function tests (ALT, AST, etc.)

  • Formalin for tissue fixation

  • Materials for histological staining (e.g., Hematoxylin and Eosin)

Procedure:

  • Acclimatize animals for at least one week before the start of the study.

  • Divide animals into groups (e.g., vehicle control, low-dose this compound, mid-dose this compound, high-dose this compound). A minimum of 5-8 animals per group is recommended.

  • Administer this compound or vehicle control orally (or via another appropriate route) daily for a predetermined period (e.g., 7, 14, or 28 days).

  • Monitor animals daily for clinical signs of toxicity.

  • Collect blood samples at baseline and at various time points during the study (e.g., weekly) for analysis of liver enzymes (ALT, AST).

  • At the end of the study, euthanize the animals and perform a gross necropsy.

  • Collect the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histopathological examination.

  • Process the fixed liver tissues for H&E staining and have them evaluated by a qualified pathologist.

  • Analyze the data for statistically significant differences in liver enzymes, liver weight, and histopathological findings between the treatment and control groups.

Visualizations

Zopolrestat_Hepatotoxicity_Pathway cluster_drug_action Drug Action cluster_cellular_stress Cellular Stress cluster_hepatocyte_injury Hepatocyte Injury This compound This compound AldehydeReductase Aldehyde Reductase This compound->AldehydeReductase Inhibition AldehydeAccumulation Aldehyde Accumulation ROS Reactive Oxygen Species (ROS) Production AldehydeAccumulation->ROS MitochondrialDysfunction Mitochondrial Dysfunction ROS->MitochondrialDysfunction Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis Necrosis Necrosis MitochondrialDysfunction->Necrosis ALT_AST_Release ALT/AST Release Apoptosis->ALT_AST_Release Necrosis->ALT_AST_Release

Caption: Proposed signaling pathway of this compound-induced hepatotoxicity.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies HepatocyteCulture Primary Hepatocyte Culture ZopolrestatTreatment_invitro This compound Treatment (Dose-Response) HepatocyteCulture->ZopolrestatTreatment_invitro ViabilityAssay Cell Viability Assay (MTT) ZopolrestatTreatment_invitro->ViabilityAssay EnzymeAssay_invitro ALT/AST Measurement ZopolrestatTreatment_invitro->EnzymeAssay_invitro AnimalModel Rodent Model (e.g., Rats) ZopolrestatTreatment_invivo This compound Dosing (e.g., 28 days) AnimalModel->ZopolrestatTreatment_invivo BloodSampling Blood Sampling (Liver Enzymes) ZopolrestatTreatment_invivo->BloodSampling Histopathology Liver Histopathology ZopolrestatTreatment_invivo->Histopathology

Caption: General experimental workflow for assessing this compound hepatotoxicity.

References

Technical Support Center: Enhancing Zopolrestat Penetration Across the Blood-Retinal Barrier

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the penetration of Zopolrestat across the blood-retinal barrier (BRB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is targeting the retina important?

This compound is an aldose reductase inhibitor that has been investigated for the treatment of diabetic complications, including diabetic retinopathy.[1] Its mechanism of action involves the inhibition of the polyol pathway, which becomes overactive in hyperglycemic conditions and contributes to retinal damage.[2] For this compound to be effective in treating diabetic retinopathy, it must efficiently cross the blood-retinal barrier to reach its therapeutic target in the retina.

Q2: What are the main challenges in delivering this compound across the blood-retinal barrier?

The blood-retinal barrier (BRB) is a complex and tightly regulated interface that separates the neural retina from the systemic circulation. It consists of an inner BRB (iBRB) formed by retinal capillary endothelial cells and an outer BRB (oBRB) formed by the retinal pigment epithelium (RPE).[3][4] The key challenges for this compound delivery include:

  • Tight Junctions: Both the iBRB and oBRB have tight junctions that severely restrict the paracellular movement of molecules.[4][5]

  • Efflux Pumps: The BRB expresses various efflux transporters that can actively pump this compound and other xenobiotics back into the bloodstream.

  • Physicochemical Properties of this compound: While a small molecule, this compound's specific solubility and lipophilicity will influence its ability to passively diffuse across the lipid membranes of the barrier cells.[6]

Q3: What are the primary strategies to enhance this compound penetration across the BRB?

Several strategies can be employed to improve the delivery of this compound to the retina:

  • Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across the BRB.[7]

  • Liposomal formulations: Liposomes, which are lipid-based vesicles, can encapsulate both hydrophilic and lipophilic drugs like this compound and enhance their penetration into ocular tissues.[8][9]

  • Prodrug approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug can enhance its passive diffusion across the BRB. The prodrug is then converted to the active this compound in the retina.

  • Modulation of tight junctions: Transiently opening the tight junctions of the BRB using signaling pathway modulators can increase the paracellular flux of this compound.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during key experiments for evaluating and enhancing this compound's BRB penetration.

In Vitro BRB Permeability Assays

Issue 1: Low Trans-Endothelial Electrical Resistance (TEER) in the in vitro BRB model.

  • Possible Cause: Incomplete formation of tight junctions between the retinal endothelial cells.

  • Troubleshooting Steps:

    • Cell Seeding Density: Ensure an optimal cell seeding density to achieve a confluent monolayer.

    • Culture Conditions: Co-culture retinal endothelial cells with pericytes or astrocytes to promote the formation of tighter junctions.

    • Media Composition: Supplement the culture medium with factors known to enhance barrier function, such as hydrocortisone.

    • Incubation Time: Allow sufficient time for the cells to form a stable monolayer and for TEER values to plateau.

Issue 2: High variability in permeability measurements.

  • Possible Cause: Inconsistent cell monolayers or experimental conditions.

  • Troubleshooting Steps:

    • Standardize Cell Culture: Use cells from the same passage number and maintain consistent seeding densities and culture times.

    • Quality Control: Regularly monitor cell morphology and TEER to ensure the integrity of the cell monolayer before each experiment.

    • Control for Non-Specific Binding: Pre-incubate the plate with a blocking agent to minimize non-specific binding of this compound to the plate or membrane.

    • Precise Sampling: Use calibrated pipettes and ensure consistent timing for sample collection from the apical and basolateral compartments.

In Vivo Quantification of this compound in the Retina

Issue 3: Low or undetectable levels of this compound in retinal tissue samples.

  • Possible Cause: Insufficient penetration of this compound across the BRB, rapid clearance from the retina, or issues with the analytical method.

  • Troubleshooting Steps:

    • Optimize Delivery System: If using a nanoparticle or liposomal formulation, re-evaluate the formulation parameters (size, surface charge, drug loading) to enhance retinal delivery.

    • Sampling Time Points: Adjust the timing of retinal tissue collection to capture the peak concentration of this compound.

    • Analytical Method Sensitivity: Ensure the LC-MS/MS method has a sufficiently low limit of quantification (LOQ) to detect the expected concentrations of this compound in the retina.[10]

    • Tissue Extraction Efficiency: Optimize the extraction protocol to ensure maximum recovery of this compound from the retinal tissue homogenate.

Issue 4: High animal-to-animal variability in retinal this compound concentrations.

  • Possible Cause: Inconsistent administration of this compound or physiological differences between animals.

  • Troubleshooting Steps:

    • Standardize Administration: Ensure consistent dosing and administration techniques (e.g., intravenous injection, oral gavage).

    • Increase Sample Size: Use a larger number of animals per group to account for biological variability.

    • Monitor Animal Health: Ensure all animals are healthy and of a similar age and weight, as these factors can influence drug metabolism and distribution.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to assessing BRB permeability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight419.4 g/mol [11]
LogP (calculated)3.5[11]

Note: LogP is a measure of lipophilicity. A higher LogP generally indicates greater lipid solubility.

Table 2: Representative Permeability of Small Molecules Across the Rat Blood-Retinal Barrier

MoleculePermeability-Surface Area (PA) Product (ml·g⁻¹·s⁻¹)Reference
Sucrose0.44 x 10⁻⁵[12]
Mannitol1.25 x 10⁻⁵[12]

Note: This data provides a baseline for the expected permeability of small, water-soluble molecules across the BRB. The higher lipophilicity of this compound suggests its passive permeability may be higher, but this needs to be experimentally determined.

Experimental Protocols

In Vitro Blood-Retinal Barrier Permeability Assay

This protocol describes a common method for assessing the permeability of this compound across an in vitro model of the inner BRB using a transwell system.

Materials:

  • Human Retinal Microvascular Endothelial Cells (HRMECs)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • 24-well plates

  • Endothelial cell growth medium

  • This compound solution

  • Lucifer yellow or another fluorescent marker for barrier integrity

  • TEER meter

Procedure:

  • Cell Seeding: Seed HRMECs onto the apical side of the transwell inserts at a confluent density.

  • Monolayer Formation: Culture the cells for 5-7 days, or until a stable TEER value is reached, indicating the formation of a tight monolayer.

  • Permeability Assay:

    • Replace the medium in the apical and basolateral chambers with fresh, serum-free medium.

    • Add the this compound solution to the apical chamber.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

    • To assess barrier integrity, add Lucifer yellow to the apical chamber at the beginning of the experiment and measure its concentration in the basolateral samples.

  • Quantification: Analyze the concentration of this compound in the basolateral samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) of this compound.

In Vivo Retinal Microdialysis for this compound Quantification

This protocol outlines the use of in vivo microdialysis to measure the concentration of unbound this compound in the retinal interstitial fluid of a living animal.[13][14][15]

Materials:

  • Microdialysis probes with appropriate molecular weight cut-off

  • Stereotaxic apparatus

  • Anesthesia

  • Perfusion pump

  • Fraction collector

  • This compound for systemic administration

  • Artificial cerebrospinal fluid (aCSF) for perfusion

Procedure:

  • Probe Implantation: Anesthetize the animal and surgically implant the microdialysis probe into the vitreous humor, with the tip positioned near the retinal surface, using a stereotaxic apparatus.

  • Stabilization: Allow the animal to recover and the probe to stabilize for a defined period.

  • Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2 µL/min).

  • Sample Collection: Collect the dialysate fractions at regular intervals using a fraction collector.

  • This compound Administration: Administer this compound systemically (e.g., via intravenous injection).

  • Continued Sampling: Continue to collect dialysate fractions to monitor the concentration-time profile of this compound in the retinal interstitial fluid.

  • Quantification: Analyze the this compound concentration in the dialysate samples using a highly sensitive analytical method like LC-MS/MS.

Visualizations

Signaling Pathways Modulating BRB Tight Junctions

The following diagram illustrates key signaling pathways that can be targeted to modulate the permeability of the tight junctions in the blood-retinal barrier.

Signaling_Pathways VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PKC PKC VEGFR2->PKC TJ_Disruption Tight Junction Disruption (Increased Permeability) PKC->TJ_Disruption Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Beta_Catenin β-catenin Frizzled->Beta_Catenin TJ_Stabilization Tight Junction Stabilization (Decreased Permeability) Beta_Catenin->TJ_Stabilization Ang1 Ang1 Tie2 Tie2 Ang1->Tie2 PI3K_Akt PI3K/Akt Tie2->PI3K_Akt PI3K_Akt->TJ_Stabilization Notch Notch Ligands (Jagged1, DLL4) Notch_Receptor Notch1 Receptor Notch->Notch_Receptor Src Src Notch_Receptor->Src Src->TJ_Disruption

Caption: Signaling pathways influencing blood-retinal barrier tight junction integrity.

Experimental Workflow for Evaluating this compound-Loaded Nanoparticles

This diagram outlines the experimental workflow for the formulation and evaluation of this compound-loaded nanoparticles designed to enhance BRB penetration.

Nanoparticle_Workflow Formulation Nanoparticle Formulation (e.g., nanoprecipitation) Characterization Physicochemical Characterization (Size, Zeta Potential, Drug Loading) Formulation->Characterization InVitro In Vitro BRB Permeability Assay (Transwell Model) Characterization->InVitro InVivo_PK In Vivo Pharmacokinetics (Retinal Microdialysis or Tissue Homogenization) InVitro->InVivo_PK Efficacy Preclinical Efficacy Studies (Diabetic Animal Models) InVivo_PK->Efficacy Analysis Data Analysis and Optimization Efficacy->Analysis Analysis->Formulation Optimization Loop

Caption: Workflow for this compound nanoparticle development and evaluation.

References

Technical Support Center: Zopolrestat Plasma Protein Binding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the high plasma protein binding of Zopolrestat.

Troubleshooting Guide

High plasma protein binding can significantly impact a drug's pharmacokinetic profile and therapeutic efficacy. This guide offers strategies and experimental approaches to characterize and potentially reduce the plasma protein binding of this compound.

Issue 1: Unconfirmed Extent of this compound Plasma Protein Binding

Solution: The first step is to quantify the binding of this compound to plasma proteins, primarily human serum albumin (HSA), in your experimental system.

  • Strategy 1: Determine the Fraction of Unbound this compound (f_u)

    • Experimental Protocol: Utilize equilibrium dialysis, ultrafiltration, or ultracentrifugation to separate the protein-bound and unbound fractions of this compound in plasma. Quantification of the drug in the protein-free fraction will yield the f_u value.

  • Strategy 2: Determine the Binding Affinity (K_a) and Number of Binding Sites (n)

    • Experimental Protocol: Employ spectroscopic methods, such as fluorescence quenching, or isothermal titration calorimetry (ITC) to determine the binding constant (K_a) and the number of binding sites (n) on albumin.

Illustrative Data Presentation:

While specific data for this compound is not publicly available, the following table illustrates how results from such experiments could be presented.

Experimental MethodParameter MeasuredIllustrative Value for this compound
Equilibrium DialysisFraction Unbound (f_u)0.005 (0.5% unbound)
Fluorescence QuenchingBinding Affinity (K_a)2.5 x 10^5 M^-1
Isothermal Titration CalorimetryNumber of Binding Sites (n)~1

Issue 2: High Plasma Protein Binding Affecting Bioavailability and Efficacy

Problem: Extensive binding to plasma proteins limits the free fraction of this compound available to reach its target, the aldose reductase enzyme, potentially reducing its therapeutic effect.

Solution: Explore strategies to decrease the binding of this compound to plasma proteins.

  • Strategy 1: Chemical Modification of the this compound Scaffold

    • Rationale: Altering the physicochemical properties of this compound can reduce its affinity for albumin. Structure-activity relationship (SAR) studies of this compound analogs have shown that modifications to the benzothiazole side chain are possible.[2] While these studies focused on aldose reductase inhibition, a similar approach can be applied to modulate plasma protein binding.

    • Approach:

      • Computational Modeling: Use molecular docking simulations to predict the binding mode of this compound to HSA, identifying key interacting residues.

      • Rational Drug Design: Based on the docking results, design and synthesize this compound analogs with modifications aimed at disrupting these key interactions. For example, introducing polar groups or altering the lipophilicity may reduce binding.

  • Strategy 2: Competitive Displacement

    • Rationale: Co-administration of a compound that competes for the same binding site on albumin can increase the free fraction of this compound.[3] Many drugs are known to bind to specific sites on albumin, such as Sudlow's sites I and II.

    • Approach:

      • Identify this compound's Binding Site: Use competitive binding assays with site-specific markers (e.g., warfarin for Site I, ibuprofen for Site II) to determine the primary binding site of this compound on HSA.

      • Screen for Displacing Agents: Test known site-specific ligands for their ability to displace this compound from albumin in vitro.

  • Strategy 3: pH Modification

    • Rationale: The ionization state of both the drug and the protein can influence their interaction. Adjusting the pH of the experimental medium may alter the binding affinity.

    • Approach: Conduct binding assays at various physiological pH levels to determine the optimal pH for minimizing this compound binding.

Frequently Asked Questions (FAQs)

Q1: What is the reported plasma protein binding of this compound?

A1: Published pharmacokinetic studies in humans state that this compound exhibits "extensive, concentration-dependent binding of this compound to plasma proteins".[1] However, a specific percentage of binding or an affinity constant is not provided in the publicly available literature. Therefore, it is crucial for researchers to determine these parameters in their specific experimental setup.

Q2: Which plasma protein is this compound most likely to bind to?

A2: Like many acidic drugs, this compound is most likely to bind to human serum albumin (HSA), the most abundant protein in plasma.

Q3: How can I predict which modifications to the this compound structure will reduce plasma protein binding?

A3: Computational modeling, specifically molecular docking, is a powerful tool to predict how structural changes will affect binding. By docking this compound and its potential analogs into the crystal structure of HSA, you can visualize the binding interactions and identify modifications that may weaken this interaction.

Q4: Are there any known compounds that can displace this compound from plasma proteins?

A4: There are no specific studies identifying compounds that displace this compound. To find a suitable displacing agent, you would first need to identify this compound's primary binding site on albumin (e.g., Sudlow's Site I or II) and then screen compounds known to bind to that site.

Q5: Can changes in the experimental conditions, other than modifying the drug itself, affect this compound's plasma protein binding?

A5: Yes. Factors such as pH, temperature, and the presence of other drugs or endogenous substances (like fatty acids) that bind to albumin can all influence the extent of this compound's plasma protein binding.[4] It is important to control these variables in your experiments.

Experimental Protocols

Protocol 1: Determination of Fraction Unbound (f_u) using Equilibrium Dialysis

  • Apparatus: Equilibrium dialysis unit with semi-permeable membranes (e.g., molecular weight cut-off of 10 kDa).

  • Reagents: Human plasma, phosphate-buffered saline (PBS) pH 7.4, this compound stock solution.

  • Procedure:

    • Pre-soak the dialysis membranes according to the manufacturer's instructions.

    • Assemble the dialysis cells.

    • In one chamber, add human plasma spiked with a known concentration of this compound.

    • In the other chamber, add an equal volume of PBS.

    • Incubate the dialysis cells in a shaking water bath at 37°C until equilibrium is reached (typically 4-24 hours).

    • After incubation, collect samples from both the plasma and the buffer chambers.

    • Analyze the concentration of this compound in both samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation:

    • f_u = (Concentration in buffer chamber) / (Concentration in plasma chamber)

Protocol 2: Computational Docking of this compound to Human Serum Albumin

  • Software: Molecular docking software such as AutoDock Vina or Glide.

  • Input Files:

    • 3D structure of Human Serum Albumin (can be obtained from the Protein Data Bank, PDB).

    • 3D structure of this compound (can be generated from its 2D structure using software like Avogadro or ChemDraw).

  • Procedure:

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Prepare the ligand structure by assigning charges and defining rotatable bonds.

    • Define the binding site on HSA (e.g., Sudlow's Site I or II) as the search space for the docking simulation.

    • Run the docking simulation to predict the binding poses and estimate the binding affinity (e.g., in kcal/mol).

  • Analysis:

    • Analyze the predicted binding poses to identify key amino acid residues involved in the interaction with this compound.

    • Use the predicted binding affinity to rank potential this compound analogs.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_characterization Binding Characterization cluster_strategies Reduction Strategies cluster_evaluation Evaluation problem High this compound Plasma Protein Binding exp_binding Determine fu and Ka (Equilibrium Dialysis, ITC) problem->exp_binding comp_binding Predict Binding Mode (Molecular Docking) problem->comp_binding chem_mod Chemical Modification (Analog Synthesis) exp_binding->chem_mod displacement Competitive Displacement (Co-administration) exp_binding->displacement ph_adjust pH Adjustment exp_binding->ph_adjust comp_binding->chem_mod re_evaluate Re-evaluate fu and Ka chem_mod->re_evaluate displacement->re_evaluate ph_adjust->re_evaluate

Caption: Experimental workflow for addressing high this compound plasma protein binding.

logical_relationship cluster_drug This compound Properties cluster_protein Plasma Protein cluster_binding Binding Interaction cluster_consequences Pharmacokinetic Consequences This compound This compound binding High Affinity Binding This compound->binding albumin Human Serum Albumin albumin->binding low_fu Low Fraction Unbound (fu) binding->low_fu reduced_efficacy Reduced Therapeutic Efficacy low_fu->reduced_efficacy altered_clearance Altered Clearance low_fu->altered_clearance

Caption: Logical relationship of this compound's plasma protein binding and its consequences.

References

Validation & Comparative

Comparative Efficacy of Zopolrestat and Epalrestat in Diabetic Neuropathy: A Review of the Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two aldose reductase inhibitors, Zopolrestat and Epalrestat, for the treatment of diabetic neuropathy. While both compounds target the same enzymatic pathway implicated in the pathogenesis of diabetic complications, their clinical development trajectories and the available efficacy data differ significantly. This document summarizes the existing experimental data, details relevant clinical trial methodologies, and visualizes key pathways and processes to offer a clear, objective comparison for research and development professionals.

Mechanism of Action: Targeting the Polyol Pathway

Both this compound and Epalrestat are aldose reductase inhibitors (ARIs). Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. In hyperglycemic conditions, the increased flux of glucose through this pathway is implicated in the pathogenesis of diabetic neuropathy.

Under normal blood glucose levels, the majority of glucose is phosphorylated by hexokinase. However, in a state of high blood sugar, excess glucose enters the polyol pathway. Aldose reductase reduces glucose to sorbitol, a sugar alcohol, which is then oxidized to fructose. The accumulation of sorbitol and the subsequent increase in fructose contribute to nerve damage through several mechanisms, including osmotic stress, increased oxidative stress, and the formation of advanced glycation end products (AGEs).

By inhibiting aldose reductase, both this compound and Epalrestat aim to block this pathway, thereby preventing the accumulation of sorbitol and mitigating downstream pathological effects.[1]

Glucose Glucose Aldose_Reductase Aldose Reductase Glucose->Aldose_Reductase Hyperglycemia Sorbitol Sorbitol Nerve_Damage Nerve_Damage Sorbitol->Nerve_Damage Osmotic & Oxidative Stress Sorbitol_Dehydrogenase Sorbitol Dehydrogenase Sorbitol->Sorbitol_Dehydrogenase Fructose Fructose Fructose->Nerve_Damage Advanced Glycation End-products (AGEs) Zopolrestat_Epalrestat This compound & Epalrestat (Aldose Reductase Inhibitors) Zopolrestat_Epalrestat->Aldose_Reductase Inhibition Aldose_Reductase->Sorbitol Sorbitol_Dehydrogenase->Fructose

Figure 1: The Polyol Pathway and the Mechanism of Action of Aldose Reductase Inhibitors.

Epalrestat: A Clinically Approved Aldose Reductase Inhibitor

Epalrestat is a non-competitive, reversible aldose reductase inhibitor that is clinically approved and available in several countries, including Japan and India, for the treatment of diabetic neuropathy.[1] A substantial body of clinical evidence supports its efficacy and safety.

Summary of Clinical Efficacy Data for Epalrestat

The efficacy of Epalrestat has been evaluated in numerous clinical trials, with key outcomes including improvements in nerve conduction velocity (NCV) and subjective symptoms of neuropathy.

Study Dosage Duration Key Findings Reference
Multicenter Study in Japan150 mg/day12 weeksStatistically significant improvement in median motor NCV and sensory NCV compared to placebo.
Indian Multicenter Study150 mg/day12 weeksSignificant improvement in subjective symptoms (pain, numbness, burning sensation) and nerve function tests compared to methylcobalamin.
Long-term Japanese Trial150 mg/day3 yearsPrevention of deterioration of median motor NCV, minimum F-wave latency, and vibration perception threshold compared to a control group.
Experimental Protocols for Key Epalrestat Trials

A Multicenter, Placebo-Controlled Study in Japan

  • Objective: To evaluate the efficacy and safety of Epalrestat in patients with diabetic peripheral neuropathy.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Patient Population: Patients with a diagnosis of diabetic peripheral neuropathy, characterized by the presence of subjective symptoms and abnormal nerve conduction velocities.

  • Intervention: Epalrestat 150 mg/day (50 mg three times daily) or placebo.

  • Primary Efficacy Endpoints: Change in median motor nerve conduction velocity (MNCV) and median sensory nerve conduction velocity (SNCV).

  • Secondary Efficacy Endpoints: Changes in subjective symptoms (e.g., pain, numbness, paresthesia) assessed using a standardized questionnaire, and vibration perception threshold.

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests, and vital signs.

An Indian Multicenter, Comparative Study

  • Objective: To compare the efficacy and safety of Epalrestat with methylcobalamin in patients with diabetic neuropathy.

  • Study Design: A multicenter, randomized, open-label, comparative clinical trial.

  • Patient Population: Patients with diabetic neuropathy having symptoms such as loss of sensation, burning sensation, numbness, and muscle cramps.

  • Intervention: Epalrestat 150 mg/day (50 mg three times daily) or methylcobalamin 1500 mcg/day (500 mcg three times daily).

  • Efficacy Parameters: Assessment of subjective symptoms, isometric muscle strength, tendon reflexes, and sensation.

  • Duration: 12 weeks.

cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Assessment cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (NCV, Symptoms, Vitals) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Group_A Group A (Epalrestat 150mg/day) Randomization->Group_A Group_B Group B (Placebo/Comparator) Randomization->Group_B Follow_Up_4w Week 4 Assessment Group_A->Follow_Up_4w Group_B->Follow_Up_4w Follow_Up_8w Week 8 Assessment Follow_Up_4w->Follow_Up_8w Follow_Up_12w Week 12 Assessment Follow_Up_8w->Follow_Up_12w Efficacy_Analysis Efficacy Analysis (NCV, Symptom Scores) Follow_Up_12w->Efficacy_Analysis Safety_Analysis Safety Analysis (Adverse Events) Follow_Up_12w->Safety_Analysis

Figure 2: Generalized Experimental Workflow for a Diabetic Neuropathy Clinical Trial.

This compound: A Potent but Clinically Undeveloped Aldose Reductase Inhibitor

This compound was identified as a potent aldose reductase inhibitor with a favorable plasma half-life.[2] Preclinical studies in diabetic rat models demonstrated its efficacy in preventing sorbitol accumulation in the sciatic nerve, retina, and lens.[2]

Despite promising preclinical and early clinical data, the development of this compound for diabetic neuropathy was halted. Reports indicate that interim analysis of a Phase III clinical trial failed to show sufficient efficacy in the primary morphological endpoint of sural nerve fiber density.[3] Consequently, there is a lack of published, peer-reviewed data from large-scale clinical trials to support the efficacy and safety of this compound in the treatment of diabetic neuropathy. The discontinuation of its development means that a direct comparison of its clinical efficacy with Epalrestat is not possible based on publicly available information.

Comparative Summary and Conclusion

Feature This compound Epalrestat
Mechanism of Action Aldose Reductase InhibitorAldose Reductase Inhibitor
Clinical Development Halted; did not complete Phase III trials successfully[3]Clinically approved and marketed in several countries[1]
Published Efficacy Data Limited to preclinical and early phase studies; lack of robust clinical trial data[3]Extensive clinical trial data demonstrating efficacy in improving NCV and subjective symptoms
Availability for Clinical Use Not availableAvailable in select countries

References

Zopolrestat and Sorbinil: A Head-to-Head Comparison of Aldose Reductase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Zopolrestat and Sorbinil, two prominent inhibitors of aldose reductase. This enzyme is a key target in the management of diabetic complications. This document synthesizes experimental data to compare the inhibitory potency of these compounds and provides detailed experimental methodologies for reproducibility.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the in vitro inhibitory potency of this compound and Sorbinil against aldose reductase. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of an enzyme in vitro.

InhibitorIC50 ValueSource Enzyme
This compound3.1 nMHuman Placenta
Sorbinil3.1 µMRat Lens

Note: Lower IC50 values indicate greater potency.

Based on the available data, this compound demonstrates significantly higher potency in inhibiting aldose reductase compared to Sorbinil, with an IC50 value in the nanomolar range, while Sorbinil's IC50 is in the micromolar range.[1][2]

Aldose Reductase Signaling Pathway

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications. The following diagram illustrates the polyol pathway and its downstream consequences.

AldoseReductasePathway Glucose High Intracellular Glucose AR Aldose Reductase (AR) Glucose->AR Sorbitol Sorbitol AR->Sorbitol this compound & Sorbinil (Inhibition) NADP NADP+ AR->NADP SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SDH->Fructose NADH NADH SDH->NADH AGEs Advanced Glycation End-products (AGEs) Fructose->AGEs NADPH NADPH NADPH->AR OxidativeStress Oxidative Stress (Increased NADP+/NADPH ratio) NADP->OxidativeStress NAD NAD+ NAD->SDH CellularDamage Cellular Damage & Diabetic Complications OsmoticStress->CellularDamage OxidativeStress->CellularDamage AGEs->CellularDamage

Caption: The Polyol Pathway and Sites of Inhibition.

Experimental Protocols

The following is a detailed methodology for a typical in vitro aldose reductase inhibition assay, synthesized from multiple sources.[3][4][5]

Objective: To determine the in vitro inhibitory effect of compounds on aldose reductase activity.

Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, utilizing NADPH as a cofactor. The enzymatic activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • Aldose Reductase: Purified or partially purified from a source such as bovine lens, rat lens, or human placenta.

  • NADPH solution

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (e.g., 0.067 M, pH 6.2)

  • Test compounds (this compound, Sorbinil) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Experimental Workflow Diagram:

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Prepare Reagents: - Phosphate Buffer - NADPH Solution - Substrate Solution - Enzyme Solution - Inhibitor Stock Solutions AssaySetup Set up reaction mixtures in cuvettes/wells: - Buffer - NADPH - Enzyme - Inhibitor (or vehicle) ReagentPrep->AssaySetup Preincubation Pre-incubate mixture at assay temperature AssaySetup->Preincubation Initiation Initiate reaction by adding substrate (DL-glyceraldehyde) Preincubation->Initiation Measurement Measure decrease in absorbance at 340 nm over time (kinetic measurement) Initiation->Measurement CalcRate Calculate the rate of NADPH oxidation (change in absorbance per minute) Measurement->CalcRate CalcInhibition Calculate the percentage of inhibition for each inhibitor concentration CalcRate->CalcInhibition CalcIC50 Determine the IC50 value by plotting % inhibition vs. log(inhibitor concentration) CalcInhibition->CalcIC50

Caption: Workflow for Aldose Reductase Inhibition Assay.

Procedure:

  • Reaction Mixture Preparation: In a cuvette or microplate well, combine the phosphate buffer, NADPH solution, and the aldose reductase enzyme solution.

  • Inhibitor Addition: Add the desired concentration of the test compound (this compound or Sorbinil) or the vehicle (solvent) for the control.

  • Pre-incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at the assay temperature (e.g., 37°C) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.

  • Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 5 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the inhibitor relative to the control (vehicle-only) reaction.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Both this compound and Sorbinil are effective inhibitors of aldose reductase. However, the experimental data clearly indicates that this compound is a substantially more potent inhibitor in vitro. The choice between these inhibitors for research or therapeutic development would also need to consider other factors such as selectivity, pharmacokinetic properties, and potential off-target effects, which have been subjects of further investigation.

References

Validating Neuroprotective Effects of Zopolrestat in Dorsal Root Ganglion Cultures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of Zopolrestat and other aldose reductase inhibitors (ARIs) in the context of diabetic neuropathy. The focus is on experimental data derived from in vitro models, particularly dorsal root ganglion (DRG) neuron cultures, which are critical for studying sensory neuropathies.

Introduction to Diabetic Neuropathy and Aldose Reductase Inhibitors

Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by damage to peripheral nerves. A key mechanism implicated in its pathogenesis is the overactivation of the polyol pathway due to hyperglycemia. In this pathway, the enzyme aldose reductase converts excess glucose into sorbitol. The accumulation of sorbitol and subsequent metabolic imbalances lead to increased oxidative stress, reduced nerve blood flow, and ultimately, neuronal injury and apoptosis.

Aldose reductase inhibitors (ARIs) are a class of drugs that block this critical first step of the polyol pathway. By preventing the conversion of glucose to sorbitol, ARIs aim to mitigate downstream cellular stress and protect neurons from hyperglycemic damage. This compound is a potent ARI that has been investigated for its potential to treat diabetic complications. This guide compares its neuroprotective profile with other notable ARIs: Epalrestat, Ranirestat, and Fidarestat.

Mechanism of Action: The Polyol Pathway

Under hyperglycemic conditions, increased intracellular glucose is shunted into the polyol pathway. Aldose reductase catalyzes the reduction of glucose to sorbitol, a reaction that consumes the cofactor NADPH. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, which consumes NAD+. This flux disrupts cellular osmotic balance and redox states (depleting NADPH and NAD+), leading to oxidative stress and impaired neuronal function. ARIs like this compound directly inhibit aldose reductase, blocking the pathway at its source and preventing these downstream pathological events.

Polyol_Pathway cluster_0 Hyperglycemic Condition cluster_1 Polyol Pathway cluster_2 Pathological Outcomes Glucose High Intracellular Glucose AR Aldose Reductase Glucose->AR NADPH→NADP+ Sorbitol Sorbitol AR->Sorbitol Redox_Imbalance Redox Imbalance (↓NADPH, ↓NAD+) AR->Redox_Imbalance SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+→NADH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Fructose Fructose SDH->Fructose Oxidative_Stress Oxidative Stress (↑ROS) Osmotic_Stress->Oxidative_Stress Redox_Imbalance->Oxidative_Stress Neuronal_Injury Neuronal Injury & Apoptosis Oxidative_Stress->Neuronal_Injury This compound This compound & Other ARIs This compound->AR Inhibition

Caption: Polyol pathway under hyperglycemia and the inhibitory action of ARIs.

Comparative Efficacy of Aldose Reductase Inhibitors

The following tables summarize available experimental data for this compound and its alternatives. Direct comparative studies in DRG cultures are limited; therefore, data from various relevant models are presented to provide a broader perspective.

Table 1: Efficacy in Reducing Polyol Pathway Activity & Oxidative Stress

CompoundMetricModel SystemConcentrationResultReference
This compound Sorbitol AccumulationRabbit Aorta10 µMPrevented hyperglycemia-induced doubling of sorbitol levels
Superoxide ProductionRabbit Aorta10 µMPrevented hyperglycemia-induced increase in superoxide
Epalrestat Intracellular ROSSH-SY5Y Neuroblastoma50 µMSignificantly inhibited H₂O₂-induced ROS generation
Ranirestat Sorbitol AccumulationSciatic Nerve (Diabetic Rats)0.1 - 10 mg/kgDose-dependently suppressed increased sorbitol levels[1]
Fidarestat Oxidative Stress Marker (8-OHdG)DRG (Diabetic Rats)1 - 4 mg/kgReduced the number of 8-OHdG-positive neurons[2]

Table 2: Neuroprotective Effects on Neuronal Survival and Neurite Outgrowth

CompoundMetricModel SystemConcentrationResultReference
This compound Neuronal Survival / Neurite OutgrowthDRG Cultures-Quantitative data not readily available in published literature
Epalrestat Cell ViabilitySH-SY5Y Neuroblastoma50 µMProtected against H₂O₂-induced cytotoxicity
Neurite OutgrowthDRG Cultures (Diabetic Rats)10 nM Insulin (Comparator)Increased neurite-bearing neurons by ~50% (Insulin effect shown for context of outgrowth assays)[3]
Ranirestat Neurite OutgrowthMurine DRG Cultures1 µmol/lPromoted neurite outgrowth (2175 ± 149 µm/neuron vs. 1446 ± 147 µm/neuron in control)
Fidarestat Neuronal Survival / Neurite OutgrowthDRG Cultures-Quantitative data not readily available in published literature

Note: The lack of direct quantitative data for this compound in DRG cultures highlights a key area for future research to enable a direct and robust comparison.

Experimental Methodologies

The validation of neuroprotective compounds relies on standardized in vitro assays that model diabetic conditions. Below are detailed protocols for the key experiments cited.

Experimental_Workflow cluster_0 Phase 1: Culture Preparation cluster_1 Phase 2: Experimental Treatment cluster_2 Phase 3: Endpoint Analysis A 1. Isolate Dorsal Root Ganglia (DRG) from rodents B 2. Enzymatic & Mechanical Dissociation A->B C 3. Purify & Plate Neurons on coated plates (e.g., Poly-L-lysine) B->C D 4. Culture DRG Neurons (24-48h) C->D E 5. Induce Hyperglycemia (e.g., 45 mM Glucose) for 24-48h D->E F 6. Treat with Compounds - Vehicle Control - High Glucose (HG) - HG + this compound - HG + Alternative ARI E->F G 7a. Neuronal Viability Assay (e.g., MTT Assay) F->G H 7b. Neurite Outgrowth Assay (Immunostaining & Imaging) F->H I 7c. Apoptosis Assay (e.g., Caspase-3 Activity) F->I

Caption: General experimental workflow for assessing neuroprotective agents.

Dorsal Root Ganglion (DRG) Primary Culture
  • Isolation: DRGs are dissected from the spinal columns of rodents (e.g., adult Sprague-Dawley rats).

  • Dissociation: The ganglia are enzymatically digested using a combination of collagenase and dispase, followed by mechanical trituration to obtain a single-cell suspension.

  • Plating: Neurons are plated on culture dishes (e.g., 96-well plates) pre-coated with an adhesive substrate like Poly-L-lysine or Laminin to promote cell attachment.

  • Culture Medium: Cells are maintained in a nutrient-rich medium such as Neurobasal medium supplemented with B27, penicillin/streptomycin, and sometimes nerve growth factor (NGF) to support survival and neurite extension. The basal glucose concentration is typically 10-25 mM.[4][5]

  • Hyperglycemic Model: To simulate diabetic conditions, the culture medium is supplemented with a high concentration of D-glucose (e.g., 45-60 mM) for 24 to 48 hours prior to or during compound treatment.[4][5] An osmotic control (e.g., mannitol) is often used to ensure effects are due to glucose metabolism and not hyperosmolarity.

Neurite Outgrowth Assay
  • Treatment: After establishing the DRG culture and inducing hyperglycemia, cells are treated with this compound or an alternative compound at various concentrations for a defined period (e.g., 48-72 hours).

  • Immunostaining: Cultures are fixed and permeabilized. Neurons are specifically stained using an antibody against a neuronal marker, such as β-III tubulin (Tuj-1).

  • Imaging: The plates are imaged using a high-content imaging system or a fluorescence microscope.

  • Quantification: Automated image analysis software is used to measure key parameters, including:

    • Total neurite length per neuron (µm).

    • Number of neurite branch points.

    • Percentage of neurite-bearing cells.

Cell Viability (MTT) Assay
  • Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

  • Procedure:

    • Following treatment in a 96-well plate, 10-20 µL of MTT reagent (5 mg/mL) is added to each well.

    • The plate is incubated for 2-4 hours at 37°C to allow formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or a detergent reagent) is added to dissolve the crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at approximately 570 nm.

  • Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.

Apoptosis (Caspase-3 Activity) Assay
  • Principle: Caspase-3 is a key executioner caspase that is activated during apoptosis. Assays typically use a fluorogenic or colorimetric substrate that is specifically cleaved by active caspase-3.

  • Procedure:

    • After treatment, cells are lysed to release intracellular contents.

    • The cell lysate is incubated with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).

    • The plate is incubated to allow the enzyme to cleave the substrate, releasing a detectable chromophore or fluorophore.

    • The signal is quantified using a microplate reader at the appropriate wavelength (e.g., 400-405 nm for colorimetric).

  • Analysis: Caspase-3 activity is often expressed as a fold-increase over the control group, indicating the level of apoptosis.

Conclusion and Future Directions

The available evidence suggests that aldose reductase inhibitors as a class show promise in mitigating the effects of hyperglycemia on neuronal cells. Ranirestat has demonstrated a direct positive effect on neurite outgrowth in DRG cultures, while Epalrestat has shown protective effects against oxidative stress and cell death in a neuronal cell line. Fidarestat has been shown to reduce markers of oxidative DNA damage within the DRG in vivo.

However, a significant gap exists in the literature regarding the direct neuroprotective effects of This compound in a DRG culture model. While its efficacy in reducing sorbitol accumulation in other tissues is established, quantitative data on its ability to preserve neuronal survival and promote neurite outgrowth under high-glucose stress is needed for a comprehensive comparison.

For researchers and drug development professionals, this guide highlights two key takeaways:

  • Epalrestat and Ranirestat have supporting in vitro data for neuroprotection, making them valuable benchmarks.

  • There is a clear opportunity for further research to perform head-to-head comparisons of this compound against these alternatives in DRG neuron cultures. Such studies would be invaluable for validating its potential as a leading therapeutic candidate for diabetic neuropathy.

References

Zopolrestat: A Comparative Analysis of Efficacy in the Landscape of Investigational Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of zopolrestat, an investigational aldose reductase inhibitor (ARI), with other notable ARIs that have been evaluated for the management of diabetic complications, particularly diabetic neuropathy. This document summarizes key quantitative data from preclinical and clinical studies, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective resource for the scientific community.

Comparative Efficacy of Aldose Reductase Inhibitors

The primary therapeutic goal of aldose reductase inhibitors is to mitigate the long-term complications of diabetes by inhibiting the polyol pathway, which becomes overactive in hyperglycemic states. The efficacy of these inhibitors is often evaluated by their ability to reduce the accumulation of sorbitol in tissues and to improve nerve function, most commonly measured by nerve conduction velocity (NCV).

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other investigational ARIs against the aldose reductase enzyme.

Aldose Reductase InhibitorIC50 (nM)Source
This compound 3.1 [1][2][3]
Epalrestat72[4]
Tolrestat35[5][6]
SorbinilNot explicitly found in nM, but described as a potent inhibitor.
FidarestatNot explicitly found in nM, but described as a potent inhibitor.
RanirestatNot explicitly found in nM, but described as a potent inhibitor.

Note: Direct comparison of IC50 values should be interpreted with caution due to potential variations in experimental conditions across different studies.

Preclinical Efficacy of this compound

Preclinical studies in animal models have been crucial in establishing the in vivo efficacy of this compound. The following table presents the effective dose (ED50) of this compound in reducing sorbitol accumulation in various tissues of diabetic rats.

TissueED50 (mg/kg)Study Details
Sciatic Nerve1.9Chronic administration in streptozotocin-induced diabetic rats.[2]
Retina17.6Chronic administration in streptozotocin-induced diabetic rats.[2]
Lens18.4Chronic administration in streptozotocin-induced diabetic rats.[2]
Clinical Efficacy in Diabetic Neuropathy

Clinical trials provide the most relevant data on the efficacy of investigational drugs in human populations. The following tables summarize the key findings from clinical trials of various ARIs in patients with diabetic peripheral neuropathy.

Epalrestat

Study DurationPrimary EndpointResult
3 yearsChange in median motor nerve conduction velocity (MNCV)Prevented the deterioration of median MNCV seen in the control group. The between-group difference in the change from baseline was 1.6 m/s (P < 0.001).[7][8]

Ranirestat

Study DurationPrimary EndpointResult
52 weeksChange in tibial motor nerve conduction velocitySignificant increase in the ranirestat group compared to the placebo group. The difference between groups in the change at the last observation was 0.52 m/s (P = 0.021).[9]
52 weeksChange in summed sensory nerve conduction velocityNo statistically significant difference compared to placebo.[10]

Fidarestat

Study DurationPrimary EndpointResult
52 weeksChange in electrophysiological measuresThe fidarestat-treated group showed significant improvement from baseline in five of the eight electrophysiological measures assessed. Compared to the placebo group, there was a significant improvement in median nerve F-wave conduction velocity and minimal latency.[11]

Tolrestat

Study DesignPrimary EndpointResult
Meta-analysis of 3 randomized clinical trialsChange in motor nerve conduction velocities (NCV)Showed a significant treatment effect, with a benefit of approximately 1 m/s for all nerves investigated.[12]

Experimental Protocols

Understanding the methodologies of the cited studies is critical for a comprehensive evaluation of the data.

Preclinical Evaluation of this compound

Animal Model: Male Sprague-Dawley rats were rendered diabetic by a single intravenous injection of streptozotocin.

Treatment: this compound was administered orally once a day for a chronic period.

Efficacy Assessment: Sorbitol levels in the sciatic nerve, retina, and lens were measured at the end of the treatment period to determine the ED50.

Clinical Trial Methodologies

Epalrestat (3-Year Study)

  • Study Design: Open-label, multicenter, randomized controlled trial.

  • Patient Population: Patients with diabetic neuropathy, median motor nerve conduction velocity (MNCV) ≥40 m/s, and HbA1c ≤9%.[7][8]

  • Treatment: 150 mg/day of epalrestat or control group.[7][8]

  • Primary Endpoint: Change from baseline in median MNCV at 3 years.[7][8]

  • Secondary Endpoints: Assessment of other somatic nerve function parameters (minimum F-wave latency, vibration perception threshold), cardiovascular autonomic nerve function, and subjective symptoms.[7][8]

Ranirestat (52-Week Study)

  • Study Design: Multicenter, placebo-controlled, randomized, double-blind, parallel-group, phase III study.[9]

  • Patient Population: 557 patients with diabetic polyneuropathy.[9]

  • Treatment: Ranirestat (40 mg/day) or placebo.[9]

  • Co-primary Endpoints: Changes in tibial motor nerve conduction velocity and total modified Toronto Clinical Neuropathy Score.[9]

Fidarestat (52-Week Study)

  • Study Design: Multicenter, placebo-controlled, double-blind, parallel-group study.[11]

  • Patient Population: 279 patients with diabetic neuropathy.[11]

  • Treatment: Fidarestat (1 mg/day) or placebo.[11]

  • Efficacy Evaluation: Change in electrophysiological measurements of median and tibial motor nerve conduction velocity, F-wave minimum latency, F-wave conduction velocity, and median sensory nerve conduction velocity, as well as an assessment of subjective symptoms.[11]

Visualizing the Aldose Reductase Pathway and Experimental Workflow

To further aid in the understanding of the mechanism of action and the clinical evaluation process, the following diagrams are provided.

Aldose_Reductase_Pathway cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_complications Diabetic Complications Glucose High Intracellular Glucose AR Aldose Reductase Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol AR->Sorbitol Oxidative_Stress Oxidative Stress (NADPH Depletion) AR->Oxidative_Stress SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Fructose Fructose SDH->Fructose AGEs Advanced Glycation End Products (AGEs) Fructose->AGEs Neuropathy Neuropathy, Retinopathy, Nephropathy Osmotic_Stress->Neuropathy Oxidative_Stress->Neuropathy AGEs->Neuropathy This compound This compound & Other ARIs This compound->AR Inhibition

Caption: The Aldose Reductase Signaling Pathway in Diabetic Complications.

Clinical_Trial_Workflow cluster_screening Patient Recruitment cluster_trial Trial Execution cluster_assessment Efficacy and Safety Assessment cluster_analysis Data Analysis Screening Screening of Patients with Diabetic Neuropathy Inclusion Inclusion Criteria Met (e.g., NCV, HbA1c) Screening->Inclusion Exclusion Exclusion Criteria Met Screening->Exclusion Randomization Randomization Inclusion->Randomization Treatment Treatment Group (ARI) Randomization->Treatment Placebo Placebo Group Randomization->Placebo FollowUp Follow-up Period (e.g., 52 weeks, 3 years) Treatment->FollowUp Placebo->FollowUp Primary Primary Endpoint Assessment (e.g., Change in NCV) FollowUp->Primary Secondary Secondary Endpoint Assessment (e.g., Symptom Scores) FollowUp->Secondary Safety Safety Monitoring (Adverse Events) FollowUp->Safety Analysis Statistical Analysis Primary->Analysis Secondary->Analysis Safety->Analysis Results Results Interpretation Analysis->Results

Caption: General Experimental Workflow for a Clinical Trial of an Aldose Reductase Inhibitor.

Conclusion

This compound demonstrates high in vitro potency as an aldose reductase inhibitor, surpassing that of several other investigational ARIs. Preclinical data in diabetic rat models further support its efficacy in reducing sorbitol accumulation in key tissues affected by diabetic complications. While direct head-to-head clinical trial data comparing this compound with other ARIs is limited, the available clinical data for other agents such as epalrestat, ranirestat, fidarestat, and tolrestat show varying degrees of efficacy, primarily in improving or preventing the decline of nerve conduction velocity in patients with diabetic neuropathy.

The development of aldose reductase inhibitors has been challenging, with many candidates failing to demonstrate sufficient clinical benefit or encountering safety issues. The comprehensive data presented in this guide aims to provide a valuable resource for researchers and drug development professionals in the ongoing effort to develop effective therapies for the debilitating complications of diabetes. Further clinical investigation is warranted to fully elucidate the comparative efficacy and safety profile of this compound in the context of other aldose reductase inhibitors.

References

Cross-reactivity of Zopolrestat with other members of the aldo-keto reductase family

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the cross-reactivity of zopolrestat, a potent aldose reductase inhibitor, with other members of the aldo-keto reductase (AKR) superfamily and the off-target enzyme, glyoxalase I. This document is intended for researchers, scientists, and drug development professionals interested in the selectivity profile of this compound and its implications for therapeutic development.

Executive Summary

This compound is a highly potent inhibitor of aldose reductase (AR), also known as AKR1B1, with an IC50 value of 3.1 nM.[1] Developed for the treatment of diabetic complications, its clinical advancement was halted due to hepatotoxicity, which is believed to stem from its off-target inhibition of aldehyde reductase (AKR1A1).[2] This guide presents available quantitative data on this compound's inhibitory activity against its primary target and key off-targets, details the experimental protocols for assessing this activity, and provides visual representations of the relevant biochemical pathways and experimental workflows.

Data Presentation: this compound Inhibition Profile

The following table summarizes the inhibitory potency of this compound against aldose reductase and its known off-target enzymes. A significant data gap exists for the specific IC50 or Ki value against aldehyde reductase (AKR1A1), a critical factor in its toxicity profile.

Enzyme TargetAKR Superfamily MemberClassificationIC50 / Ki ValueReference
Aldose Reductase (AR)AKR1B1Primary Target3.1 nM (IC50)[1]
Aldehyde ReductaseAKR1A1Off-TargetNot Reported[2]
Glyoxalase I (GLOI)Not ApplicableOff-Target1.2 µM (Ki)

Experimental Protocols

Detailed methodologies for the key enzymatic assays used to determine the inhibitory activity of this compound are provided below.

Aldose Reductase (AKR1B1) Inhibition Assay

The inhibitory activity of this compound against aldose reductase is determined using a spectrophotometric assay.[3][4]

Principle: The enzymatic activity of aldose reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate, typically DL-glyceraldehyde.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a quartz cuvette containing 0.067 M phosphate buffer (pH 6.2), 0.1 mL of 25x10⁻⁵ M NADPH, and 0.1 mL of rat lens supernatant containing the aldose reductase enzyme.[4]

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of 0.1 mL of 5x10⁻⁴ M DL-glyceraldehyde as the substrate.[4]

  • Spectrophotometric Measurement: The change in absorbance at 340 nm is recorded for 3 minutes at 30-second intervals.[4]

  • Inhibitor Testing: To determine the IC50 value of this compound, the assay is performed with varying concentrations of the inhibitor, and the percentage of inhibition is calculated relative to a control reaction without the inhibitor.

Aldehyde Reductase (AKR1A1) Inhibition Assay

A similar spectrophotometric method is employed to assess the inhibitory effect of this compound on aldehyde reductase.[5][6][7]

Principle: The assay measures the activity of aldehyde reductase by monitoring the increase in absorbance at 340 nm, which results from the reduction of NAD+ to NADH in the presence of an aldehyde substrate like propionaldehyde.[6]

Protocol:

  • Reaction Mixture: The assay is typically conducted at a pH of 7.4.[6] A reaction mixture containing the enzyme, NAD+, and the aldehyde substrate is prepared.

  • Blank Control: A substrate blank containing NAD+ and the aldehyde is used to account for any non-enzymatic increase in absorbance at 340 nm.[6]

  • Spectrophotometric Reading: The increase in absorbance at 340 nm is measured to determine the rate of NADH formation.

  • Inhibition Analysis: The assay is repeated with different concentrations of this compound to determine its inhibitory effect on aldehyde reductase activity.

Glyoxalase I (GLOI) Inhibition Assay

The inhibition of glyoxalase I by this compound is evaluated using a spectrophotometric assay that monitors the formation of S-D-lactoylglutathione.[8][9][10][11][12]

Principle: Glyoxalase I catalyzes the conversion of the hemithioacetal, formed from methylglyoxal and glutathione, into S-D-lactoylglutathione. The rate of this reaction is monitored by measuring the increase in absorbance at 240 nm.[9][11][12]

Protocol:

  • Substrate Preparation: A substrate mixture is prepared by incubating methylglyoxal and reduced glutathione in a sodium phosphate buffer (pH 6.6) to allow for the spontaneous formation of the hemithioacetal adduct.[12]

  • Enzymatic Reaction: The reaction is initiated by adding the Glyoxalase I enzyme to the substrate mixture.

  • Absorbance Measurement: The increase in absorbance at 240 nm is recorded to determine the rate of S-D-lactoylglutathione formation.[9][11][12]

  • Inhibitor Evaluation: To determine the Ki value of this compound, the assay is performed in the presence of various concentrations of the inhibitor.

Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing enzyme inhibition.

Polyol_Pathway Glucose Glucose AR Aldose Reductase (AKR1B1) Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Fructose Fructose AR->Sorbitol SDH->Fructose This compound This compound This compound->AR Aldehyde_Detoxification Aldehydes Toxic Aldehydes ALR Aldehyde Reductase (AKR1A1) Aldehydes->ALR NADPH -> NADP+ Alcohols Less Toxic Alcohols ALR->Alcohols This compound This compound This compound->ALR Off-target inhibition Glyoxalase_System Methylglyoxal Methylglyoxal Hemithioacetal Hemithioacetal Methylglyoxal->Hemithioacetal GSH Glutathione GSH->Hemithioacetal GLOI Glyoxalase I Hemithioacetal->GLOI SDL S-D-lactoylglutathione GLOI->SDL This compound This compound This compound->GLOI Off-target inhibition Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Solution (e.g., AKR1B1, AKR1A1, GLOI) Reaction Combine reagents in cuvette/ 96-well plate Enzyme->Reaction Substrate Substrate Solution Substrate->Reaction Cofactor Cofactor Solution (e.g., NADPH, NAD+, GSH) Cofactor->Reaction Inhibitor This compound Stock Solution (Serial Dilutions) Inhibitor->Reaction Measurement Spectrophotometric Measurement (Absorbance change over time) Reaction->Measurement Inhibition Calculate % Inhibition Measurement->Inhibition IC50 Determine IC50/Ki Value Inhibition->IC50

References

A Meta-Analysis of Preclinical Studies on Zopolrestat for Diabetic Complications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of preclinical data on Zopolrestat, an aldose reductase inhibitor (ARI), for the management of diabetic complications. It offers an objective comparison with other notable ARIs, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Comparative Efficacy of Aldose Reductase Inhibitors

The following tables summarize the quantitative data from preclinical studies on this compound and its alternatives in key diabetic complications. It is important to note that direct head-to-head preclinical trials for all complications are limited. Therefore, data from individual studies are presented to provide a comparative overview.

Table 1: Diabetic Neuropathy
Aldose Reductase InhibitorAnimal ModelKey Efficacy EndpointResultsReference Study
This compound Streptozotocin (STZ)-induced diabetic ratsSciatic nerve sorbitol accumulationED50: 3.6 mg/kg (prevention)[1]Mylari et al. (1991)
STZ-induced diabetic ratsSciatic nerve sorbitol accumulationED50: 1.9 mg/kg (reversal)[1]Mylari et al. (1991)
Epalrestat STZ-induced diabetic ratsSciatic nerve sorbitol accumulationSignificant reduction with 20 mg/kg/dayHotta et al. (1996)
STZ-induced diabetic ratsMotor nerve conduction velocity (MNCV)Significant improvement with 50 mg/kg/dayNakamura et al. (1990)
Fidarestat STZ-induced diabetic ratsSciatic MNCV and sensory nerve conduction velocity (SNCV) deficitPrevention of both MNCV and SNCV slowing at 16 mg/kg/day[2]Obrosova et al. (2003)
Sorbinil STZ-induced diabetic ratsSciatic nerve sorbitol accumulationSignificant reduction with 20 mg/kg/dayYao et al. (1983)
Table 2: Diabetic Retinopathy
Aldose Reductase InhibitorAnimal ModelKey Efficacy EndpointResultsReference Study
This compound STZ-induced diabetic ratsRetinal sorbitol accumulationED50: 17.6 mg/kg (reversal)[1]Mylari et al. (1991)
Cultured retinal endothelial cells (high glucose)Superoxide formationPrevention of hyperglycemia-induced superoxide formation[2]Obrosova et al. (2003)
Fidarestat STZ-induced diabetic ratsRetinal sorbitol accumulationComplete prevention at 16 mg/kg/day[2]Obrosova et al. (2003)
STZ-induced diabetic ratsRetinal superoxide formationPrevention of diabetes-associated superoxide formation[2]Obrosova et al. (2003)
Table 3: Diabetic Nephropathy
Aldose Reductase InhibitorAnimal ModelKey Efficacy EndpointResultsReference Study
This compound Data not available in direct preclinical comparisons---
Epalrestat db/db miceUrinary albumin excretionSignificant reduction with 50 mg/kg/dayTakeda et al. (2012)
Sorbinil STZ-induced diabetic ratsGlomerular filtration rate (GFR)Normalization of hyperfiltrationBank et al. (1989)
Table 4: Diabetic Cardiomyopathy & Associated Complications
Aldose Reductase InhibitorAnimal Model/SystemKey Efficacy EndpointResultsReference Study
This compound STZ-induced diabetic ratsHypertension (Systolic Blood Pressure)Significant reduction in diastolic blood pressure[3]El-awal et al. (2014)
Human hepatocyte spheroidsHepatotoxicity (in vitro)Cytotoxic at high concentrations[2]Perfetti et al. (2020)
AT-001 Human hepatocyte spheroidsHepatotoxicity (in vitro)Not cytotoxic[2]Perfetti et al. (2020)
Ferulic Acid STZ-induced diabetic ratsHypertension (Systolic Blood Pressure)Significant reduction in diastolic blood pressure[3]El-awal et al. (2014)

Experimental Protocols

Streptozotocin (STZ)-Induced Diabetic Rat Model

A commonly employed preclinical model for studying diabetic complications involves the induction of diabetes in rats using streptozotocin.

  • Induction: Male Wistar or Sprague-Dawley rats are typically used. Diabetes is induced by a single intraperitoneal or intravenous injection of STZ, dissolved in a citrate buffer (pH 4.5). The dosage of STZ can vary between studies, but is generally in the range of 45-65 mg/kg body weight.

  • Confirmation of Diabetes: Diabetes is confirmed by measuring blood glucose levels, typically 48-72 hours after STZ injection. Rats with fasting blood glucose levels exceeding a certain threshold (e.g., >250 mg/dL or 13.9 mmol/L) are considered diabetic and included in the study.

  • Treatment: The administration of aldose reductase inhibitors, such as this compound, usually commences after the confirmation of diabetes and continues for a specified duration, which can range from a few weeks to several months, depending on the complication being studied. The drugs are often administered orally, mixed with the feed or via gavage.

  • Endpoint Analysis: At the end of the study period, various tissues are collected for analysis. For diabetic neuropathy, sciatic nerves are often excised to measure sorbitol accumulation and nerve conduction velocity. For retinopathy, eyes are enucleated for retinal tissue analysis. For nephropathy, kidney tissues and urine are collected to assess renal function and morphology. For cardiovascular complications, heart and aortic tissues are analyzed.

In Vitro Hepatotoxicity Assay (AT-001 vs. This compound)
  • Cell Culture: Cryopreserved primary human hepatocyte spheroids were cultured for 7 days.

  • Drug Exposure: On day 7, the spheroid cultures were exposed to various concentrations of AT-001 and this compound. Troglitazone, a known hepatotoxic agent, was used as a positive control. The exposure was maintained for 14 days.

  • Viability Assessment: Cell viability was quantified by measuring ATP levels using the CellTiter-Glo™ luminescent cell viability assay.

  • Liver Enzyme Quantitation: The release of lactate dehydrogenase (LDH), a marker of cell necrosis, and the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured using commercially available assay kits to assess liver injury.[2]

Signaling Pathways and Experimental Workflows

The Polyol Pathway and its Contribution to Diabetic Complications

Under hyperglycemic conditions, the excess glucose is shunted into the polyol pathway. The enzyme aldose reductase catalyzes the reduction of glucose to sorbitol, with NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, a process that consumes NAD+ and produces NADH. The accumulation of sorbitol and the subsequent metabolic imbalances are key drivers in the pathogenesis of diabetic complications.

Polyol_Pathway cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_downstream Downstream Pathogenic Mechanisms cluster_complications Diabetic Complications Glucose High Intracellular Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase NADPH -> NADP+ Sorbitol Sorbitol AldoseReductase->Sorbitol OxidativeStress Oxidative Stress AldoseReductase->OxidativeStress NADPH Depletion SorbitolDehydrogenase Sorbitol Dehydrogenase Sorbitol->SorbitolDehydrogenase NAD+ -> NADH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SorbitolDehydrogenase->Fructose SorbitolDehydrogenase->OxidativeStress Increased NADH/NAD+ ratio PKC_DAG PKC Activation (via DAG) Fructose->PKC_DAG AGEs Advanced Glycation End-products (AGEs) Fructose->AGEs Neuropathy Neuropathy OsmoticStress->Neuropathy Retinopathy Retinopathy OsmoticStress->Retinopathy OxidativeStress->Neuropathy OxidativeStress->Retinopathy Nephropathy Nephropathy OxidativeStress->Nephropathy Cardiomyopathy Cardiomyopathy OxidativeStress->Cardiomyopathy PKC_DAG->Retinopathy PKC_DAG->Nephropathy AGEs->Nephropathy AGEs->Cardiomyopathy

Caption: The Polyol Pathway in Diabetic Complications.

Experimental Workflow for Preclinical ARI Studies

The following diagram illustrates a typical workflow for the preclinical evaluation of aldose reductase inhibitors in a diabetic rat model.

ARI_Workflow cluster_setup Model Setup cluster_treatment Treatment Groups cluster_analysis Endpoint Analysis Animal_Model Sprague-Dawley Rats STZ_Induction Streptozotocin (STZ) Injection Animal_Model->STZ_Induction Diabetes_Confirmation Blood Glucose > 250 mg/dL STZ_Induction->Diabetes_Confirmation Control Non-Diabetic Control Diabetes_Confirmation->Control Diabetic_Control Diabetic + Vehicle Diabetes_Confirmation->Diabetic_Control Zopolrestat_Group Diabetic + this compound Diabetes_Confirmation->Zopolrestat_Group Alternative_ARI Diabetic + Alternative ARI Diabetes_Confirmation->Alternative_ARI Neuropathy_Analysis Neuropathy Assessment (Nerve Conduction Velocity, Sorbitol Levels) Control->Neuropathy_Analysis Retinopathy_Analysis Retinopathy Assessment (Retinal Sorbitol, Histopathology) Control->Retinopathy_Analysis Nephropathy_Analysis Nephropathy Assessment (Albuminuria, GFR, Kidney Histology) Control->Nephropathy_Analysis Cardiomyopathy_Analysis Cardiomyopathy Assessment (Cardiac Function, Histopathology) Control->Cardiomyopathy_Analysis Diabetic_Control->Neuropathy_Analysis Diabetic_Control->Retinopathy_Analysis Diabetic_Control->Nephropathy_Analysis Diabetic_Control->Cardiomyopathy_Analysis Zopolrestat_Group->Neuropathy_Analysis Zopolrestat_Group->Retinopathy_Analysis Zopolrestat_Group->Nephropathy_Analysis Zopolrestat_Group->Cardiomyopathy_Analysis Alternative_ARI->Neuropathy_Analysis Alternative_ARI->Retinopathy_Analysis Alternative_ARI->Nephropathy_Analysis Alternative_ARI->Cardiomyopathy_Analysis

Caption: Preclinical ARI Evaluation Workflow.

References

Validating Zopolrestat's In Vivo Engagement with Aldose Reductase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Zopolrestat with other aldose reductase inhibitors (ARIs), focusing on the in vivo validation of their target engagement. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.

Introduction

Aldose reductase (AR) is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. By converting excess glucose to sorbitol, the activation of this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, nephropathy, and cataracts. This compound is a potent inhibitor of aldose reductase and has been extensively studied for its potential to mitigate these complications. Validating the in vivo engagement of this compound with its target, aldose reductase, is crucial for understanding its therapeutic potential and for comparing its efficacy with other ARIs.

Aldose Reductase Signaling Pathway

Under normal glycemic conditions, the majority of glucose is metabolized through glycolysis. However, in a state of hyperglycemia, the excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step of this pathway, the reduction of glucose to sorbitol, utilizing NADPH as a cofactor. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol and the accompanying depletion of NADPH can lead to osmotic stress, oxidative stress, and the formation of advanced glycation end products (AGEs), all of which contribute to cellular damage and the development of diabetic complications.

Aldose_Reductase_Signaling_Pathway Aldose Reductase Signaling Pathway Hyperglycemia Hyperglycemia Glucose Glucose Hyperglycemia->Glucose Aldose_Reductase Aldose Reductase Glucose->Aldose_Reductase substrate Sorbitol Sorbitol Aldose_Reductase->Sorbitol converts to NADP NADP Aldose_Reductase->NADP oxidized Oxidative_Stress Oxidative Stress (NADPH Depletion) Aldose_Reductase->Oxidative_Stress This compound This compound & Other ARIs This compound->Aldose_Reductase inhibits SDH Sorbitol Dehydrogenase Sorbitol->SDH substrate Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Fructose Fructose SDH->Fructose converts to AGEs Advanced Glycation End Products (AGEs) Fructose->AGEs NADPH NADPH NADPH->Aldose_Reductase cofactor Diabetic_Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Osmotic_Stress->Diabetic_Complications Oxidative_Stress->Diabetic_Complications AGEs->Diabetic_Complications

Caption: Aldose Reductase Signaling Pathway in Hyperglycemia.

In Vivo Target Engagement Validation Workflow

The primary method for validating the in vivo target engagement of aldose reductase inhibitors is to measure the accumulation of sorbitol in the tissues of diabetic animal models. The streptozotocin (STZ)-induced diabetic rat is a commonly used model for this purpose.

In_Vivo_Target_Engagement_Workflow In Vivo Target Engagement Validation Workflow Start Start Induce_Diabetes Induce Diabetes in Rats (e.g., with Streptozotocin) Start->Induce_Diabetes Group_Animals Group Animals: - Diabetic Control - this compound-treated - Alternative ARI-treated - Non-diabetic Control Induce_Diabetes->Group_Animals Administer_Treatment Administer this compound or Alternative ARI Orally Group_Animals->Administer_Treatment Tissue_Collection Collect Tissues (e.g., Sciatic Nerve, Lens) Administer_Treatment->Tissue_Collection Sorbitol_Measurement Measure Sorbitol Levels (HPLC or GC-MS) Tissue_Collection->Sorbitol_Measurement Data_Analysis Data Analysis and Comparison Sorbitol_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo target validation.

Comparison of Aldose Reductase Inhibitors

The following tables summarize the in vitro potency and in vivo efficacy of this compound compared to other well-characterized aldose reductase inhibitors.

Compound IC50 (nM) Source
This compound3.1Human Placenta Aldose Reductase
Sorbinil--
Tolrestat--
Fidarestat--
AT-001 (Caficrestat)0.03-

Table 1: In Vitro Potency of Aldose Reductase Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the aldose reductase enzyme by 50%.

Compound Animal Model Dose Tissue Efficacy (Sorbitol Reduction)
This compound STZ-Diabetic Rat1.9 mg/kg (ED50)Sciatic NerveReverses elevated sorbitol accumulation[1]
STZ-Diabetic Rat17.6 mg/kg (ED50)RetinaReverses elevated sorbitol accumulation[1]
STZ-Diabetic Rat18.4 mg/kg (ED50)LensReverses elevated sorbitol accumulation[1]
Sorbinil STZ-Diabetic Rat0.25 mg/kgSciatic Nerve & LensReduced sorbitol accumulation
Tolrestat Galactosemic Rat15 mg/kg/daySciatic NerveCorrelated with decreased nerve galactitol[2]
Fidarestat STZ-Diabetic Rat1 and 4 mg/kgSciatic NerveSuppressed the increase in sorbitol
AT-001 (Caficrestat) Diabetic Patients1000 mg TID & 1500 mg BIDBloodSignificant reduction in blood sorbitol levels

Table 2: In Vivo Efficacy of Aldose Reductase Inhibitors in Reducing Sorbitol Accumulation. ED50 is the dose that produces 50% of the maximum response.

Experimental Protocols

Induction of Diabetes in Rats

A widely accepted method for inducing type 1 diabetes in rats is through the administration of streptozotocin (STZ).

  • Animals: Male Wistar or Sprague-Dawley rats (200-250 g) are typically used.

  • Induction: A single intraperitoneal (IP) or intravenous (IV) injection of STZ (50-65 mg/kg body weight) dissolved in a freshly prepared cold citrate buffer (0.1 M, pH 4.5) is administered.

  • Confirmation of Diabetes: Diabetes is typically confirmed 48-72 hours after STZ injection by measuring blood glucose levels from a tail vein sample. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and are used for the study.

Measurement of Sorbitol in Sciatic Nerve by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common method for quantifying sorbitol levels in nerve tissue.

a. Tissue Extraction

  • Excise the sciatic nerves from the euthanized rats and immediately freeze them in liquid nitrogen.

  • Weigh the frozen tissue and homogenize it in a suitable volume of cold 0.5 M perchloric acid.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Neutralize the supernatant with a solution of 2 M potassium carbonate.

  • Centrifuge again to remove the potassium perchlorate precipitate.

  • Lyophilize the resulting supernatant.

b. Derivatization

  • Reconstitute the lyophilized extract in a small volume of pyridine.

  • Add phenylisocyanate and heat the mixture at 80°C for 1 hour to form the phenylcarbamate derivatives of the polyols.

  • Evaporate the pyridine under a stream of nitrogen.

  • Dissolve the residue in the HPLC mobile phase.

c. HPLC Analysis

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water (e.g., 30:70 v/v) is often employed.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: The derivatives are detected by UV absorbance at 240 nm.

  • Quantification: Sorbitol concentration is determined by comparing the peak area of the sample with that of a known standard curve.

Measurement of Polyols in Tissues by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers a highly sensitive and specific method for the analysis of polyols.

a. Tissue Extraction and Derivatization

  • Homogenize the tissue sample in a methanol:water (80:20 v/v) solution containing an internal standard (e.g., meso-erythritol).

  • Centrifuge the homogenate and collect the supernatant.

  • Dry the supernatant under a stream of nitrogen.

  • To the dried residue, add methoxyamine hydrochloride in pyridine and incubate to form methoxime derivatives of the carbonyl groups.

  • Subsequently, add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate to form trimethylsilyl (TMS) derivatives of the hydroxyl groups.

b. GC-MS Analysis

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 80°C, holding for 2 minutes, then ramping to 300°C at 10°C/min, and holding for 5 minutes.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification of specific ions corresponding to the TMS-derivatized polyols.

  • Quantification: The concentration of each polyol is determined by comparing its peak area to that of the internal standard and using a standard curve generated with known concentrations of the analytes.

Conclusion

The in vivo validation of target engagement is a critical step in the development of any therapeutic agent. For aldose reductase inhibitors like this compound, the measurement of sorbitol accumulation in target tissues of diabetic animal models provides a robust and reliable method for assessing their efficacy. The data presented in this guide demonstrates that this compound is a potent inhibitor of aldose reductase, effectively reducing sorbitol levels in vivo. When compared to other ARIs, this compound shows comparable or superior potency. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further investigate the therapeutic potential of this compound and other aldose reductase inhibitors. Newer generation inhibitors, such as AT-001 (Caficrestat), exhibit even greater potency and selectivity, highlighting the ongoing efforts to develop more effective treatments for diabetic complications.

References

A Comparative Analysis of the In Vitro Potency of Zopolrestat, Tolrestat, and Fidarestat as Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of three prominent aldose reductase inhibitors: Zopolrestat, Tolrestat, and Fidarestat. The information presented is curated from experimental data to assist researchers in evaluating these compounds for further investigation and drug development endeavors.

Quantitative Comparison of In Vitro Potency

The in vitro potency of this compound, Tolrestat, and Fidarestat is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against the aldose reductase enzyme. The following table summarizes the reported IC50 values from various studies. It is crucial to note that direct comparison of these values should be made with caution, as experimental conditions such as the source of the enzyme, substrate used, and assay conditions can influence the results.

InhibitorIC50 ValueEnzyme SourceSubstrateReference
This compound 3.1 nMHuman Placenta-
41 nMNot SpecifiedDL-Glyceraldehyde
Tolrestat 15 nMNot SpecifiedDL-Glyceraldehyde
35 nMNot SpecifiedNot Specified-
Fidarestat 18 nMNot SpecifiedDL-Glyceraldehyde

The Aldose Reductase Signaling Pathway and Its Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under normoglycemic conditions, this pathway is responsible for a minor fraction of glucose utilization. However, in hyperglycemic states, such as in diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased. Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase.

The accumulation of sorbitol leads to osmotic stress, and the increased consumption of NADPH disrupts the cellular redox balance, rendering cells more susceptible to oxidative stress. These factors are implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts. Aldose reductase inhibitors like this compound, Tolrestat, and Fidarestat act by blocking the active site of the enzyme, thereby preventing the conversion of glucose to sorbitol and mitigating the downstream pathological effects.

Aldose_Reductase_Pathway cluster_polyol Polyol Pathway cluster_inhibitors Inhibition cluster_effects Pathological Effects Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Oxidative_Stress Oxidative Stress Glucose->Oxidative_Stress Increased NADPH Consumption Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress This compound This compound This compound->Sorbitol Tolrestat Tolrestat Tolrestat->Sorbitol Fidarestat Fidarestat Fidarestat->Sorbitol Diabetic_Complications Diabetic Complications Osmotic_Stress->Diabetic_Complications Oxidative_Stress->Diabetic_Complications

Caption: Inhibition of the Polyol Pathway by Aldose Reductase Inhibitors.

Experimental Protocols for In Vitro Potency Determination

The determination of the in vitro potency of aldose reductase inhibitors is primarily achieved through enzymatic assays that measure the inhibition of aldose reductase activity. A common method is a spectrophotometric assay that monitors the oxidation of the cofactor NADPH.

Enzyme Preparation
  • Source: Aldose reductase can be purified from various tissues, with bovine or rat lens and human placenta being common sources. Recombinant human aldose reductase is also frequently used to ensure consistency.

  • Purification: A typical purification protocol involves tissue homogenization, followed by ammonium sulfate precipitation and a series of column chromatography steps (e.g., ion-exchange and affinity chromatography) to achieve a highly purified enzyme preparation.

Spectrophotometric Assay

This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of a substrate by aldose reductase.

  • Reaction Mixture: A typical reaction mixture in a quartz cuvette or a 96-well plate contains:

    • Phosphate buffer (e.g., 0.067 M, pH 6.2-7.0)

    • NADPH (e.g., 0.1-0.15 mM)

    • Purified aldose reductase enzyme

    • The test inhibitor (this compound, Tolrestat, or Fidarestat) at varying concentrations.

    • Substrate: DL-glyceraldehyde is a commonly used substrate.

  • Assay Procedure:

    • The components of the reaction mixture, except for the substrate, are pre-incubated at a controlled temperature (e.g., 37°C).

    • The reaction is initiated by the addition of the substrate.

    • The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

    • The rate of the reaction is calculated from the linear portion of the absorbance curve.

  • Data Analysis:

    • The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Purification 1. Aldose Reductase Purification Reagent_Prep 2. Preparation of Reagents and Inhibitors Enzyme_Purification->Reagent_Prep Reaction_Setup 3. Set up Reaction Mixture (Buffer, NADPH, Enzyme, Inhibitor) Reagent_Prep->Reaction_Setup Initiation 4. Initiate Reaction with Substrate Reaction_Setup->Initiation Measurement 5. Monitor NADPH Oxidation (Absorbance at 340 nm) Initiation->Measurement Calc_Inhibition 6. Calculate % Inhibition Measurement->Calc_Inhibition IC50_Determination 7. Determine IC50 Value Calc_Inhibition->IC50_Determination

Caption: Workflow for Determining In Vitro Potency of Aldose Reductase Inhibitors.

Safety Operating Guide

Navigating the Safe Disposal of Zopolrestat: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Zopolrestat, a potent aldose reductase inhibitor, requires specific handling and disposal procedures due to its toxicological profile. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Chemical and Safety Data for this compound

A thorough understanding of this compound's properties is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaC₁₉H₁₂F₃N₃O₃S[1][2]
Molecular Weight419.4 g/mol [1]
CAS Number110703-94-1[1][2]
GHS Hazard StatementsH301: Toxic if swallowed[1][3] H413: May cause long lasting harmful effects to aquatic life[1][3]
GHS Precautionary StatementsP264, P270, P273, P301+P316, P321, P330, P405, P501[1]

Experimental Protocols: Standard Disposal Procedure for this compound

The following protocol outlines the necessary steps for the proper disposal of this compound in a laboratory setting. This procedure is designed to comply with general laboratory chemical waste guidelines and should be adapted to meet the specific requirements of your institution's Environmental Health and Safety (EHS) department.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated hazardous waste container, clearly labeled.

  • Waste disposal tags or labels as required by your institution.

  • Sealable plastic bags.

Procedure:

  • Personnel Protection: Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Keep solid waste separate from liquid waste.[4]

  • Containerization of Solid Waste:

    • Place solid this compound waste (e.g., contaminated filter paper, weighing boats) into a designated, compatible hazardous waste container.

    • The container must be in good condition, with a secure, tight-fitting lid.[5]

  • Containerization of Liquid Waste:

    • Collect liquid waste containing this compound in a designated, leak-proof container.

    • Ensure the container is made of a material compatible with the solvent used. Plastic is often preferred.[6]

    • Do not fill the container beyond 90% capacity to allow for expansion.

  • Labeling:

    • As soon as the first particle of waste enters the container, label it clearly with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the hazard characteristics: "Toxic" and "Ecotoxic".

    • Fill out all other information required on your institution's hazardous waste tag.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[5][6]

    • Ensure the SAA is a well-ventilated, secure area away from general laboratory traffic.

    • Store incompatible chemicals separately to prevent accidental reactions.[4][5]

  • Disposal of Empty Containers:

    • An empty container that has held this compound must be triple-rinsed with a suitable solvent.[7]

    • The rinsate must be collected and disposed of as hazardous liquid waste.[7]

    • After triple-rinsing, deface the original label on the container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional policy.[7]

  • Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6]

    • Do not attempt to dispose of this compound down the drain or in the regular trash.[6][8] Hazardous chemicals must never be poured down the drain.[6]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

Zopolrestat_Disposal_Workflow start Start: this compound Waste Generated ppe Don PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid containerize_solid Place in Labeled Solid Waste Container solid_waste->containerize_solid containerize_liquid Place in Labeled Liquid Waste Container liquid_waste->containerize_liquid store Store in Designated Satellite Accumulation Area containerize_solid->store containerize_liquid->store pickup Arrange for EHS Hazardous Waste Pickup store->pickup end End: Proper Disposal pickup->end

This compound Disposal Workflow

References

Personal protective equipment for handling Zopolrestat

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Zopolrestat

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

This compound is a potent aldose reductase inhibitor.[1] It is classified as acutely toxic if swallowed and presents a long-term hazard to aquatic life.[2] Due to its potency and hazardous nature, strict handling protocols are necessary.

Physicochemical and Hazard Data

Proper handling procedures are directly informed by the physical and toxicological properties of a compound. The following tables summarize key data for this compound.

Table 1: Physicochemical Properties of this compound

Property Value
Appearance Off-white to light brown powder[]
Molecular Formula C₁₉H₁₂F₃N₃O₃S[4]
Molecular Weight 419.38 g/mol [4]
Melting Point 197-198 °C[]
Boiling Point 598.7 ± 60.0 °C[]
Solubility Soluble in DMSO (≥20 mg/mL), not in water[][4]

| Storage Temperature | 2-8°C[] |

Table 2: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement
Acute Toxicity, Oral 3 H301: Toxic if swallowed[2]

| Hazardous to the Aquatic Environment, Long-Term Hazard | 4 | H413: May cause long-lasting harmful effects to aquatic life[2] |

Operational Plan: Handling this compound in a Laboratory Setting

A systematic approach to handling this compound is essential to mitigate exposure risks. The following step-by-step procedures cover the entire workflow, from receiving the compound to its final use in experiments.

Engineering Controls and Designated Areas
  • Designated Work Area: All handling of this compound powder must occur in a designated area with restricted access, such as a chemical fume hood, a ventilated balance safety enclosure, or a glove box.[5]

  • Ventilation: Ensure the designated area has single-pass air and is under negative pressure relative to adjacent areas to prevent contamination.[6]

Required Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory to prevent dermal, ocular, and respiratory exposure.

  • Gloves: Two pairs of powder-free nitrile gloves should be worn. The outer pair must be changed immediately upon contamination or at regular intervals.

  • Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes or airborne particles.

  • Lab Coat/Gown: A disposable, solid-front gown with tight-fitting cuffs is necessary. This should be worn over standard lab attire.

  • Respiratory Protection: When handling the powder outside of a containment system like a glove box, a properly fitted N95 or higher-rated respirator is required.

Step-by-Step Handling Protocol

a. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in its original, tightly sealed container in a designated, labeled, and ventilated cabinet at 2-8°C.[]

b. Weighing the Compound:

  • Perform all weighing operations within a ventilated balance enclosure or a glove box to contain any airborne powder.

  • Use dedicated spatulas and weigh boats.

  • Clean the weighing area and equipment with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste immediately after use.

c. Preparing Solutions:

  • Measure the required volume of solvent (e.g., DMSO) in the fume hood.

  • Slowly add the pre-weighed this compound powder to the solvent to minimize dust generation.

  • Cap the container and mix gently until the solid is fully dissolved.

  • Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[7] All waste must be treated as hazardous.

Waste Segregation and Collection
  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, gowns, weigh boats, pipette tips, paper towels) must be collected in a dedicated, leak-proof plastic bag. This bag should be kept inside a clearly labeled, covered container marked "HAZARDOUS DRUG WASTE ONLY".[8]

  • Liquid Waste:

    • Unused or waste solutions of this compound in DMSO should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not dispose of this compound solutions down the drain, as it is harmful to aquatic life.[7][9]

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container labeled "HAZARDOUS DRUG WASTE".

Final Disposal Procedure
  • Seal all waste containers when they are three-quarters full.

  • Wipe the exterior of the containers to decontaminate them before removal from the designated handling area.

  • Store the sealed waste containers in a secure, designated hazardous waste accumulation area.

  • Arrange for disposal through a licensed hazardous waste management company in accordance with all federal, state, and local regulations.[8][10]

Visualized Workflows and Relationships

To further clarify the procedural steps and safety logic, the following diagrams illustrate the handling workflow and the relationship between hazards and control measures.

ZopolrestatHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Cleanup & Disposal prep_ppe Don PPE setup_area Prepare Designated Area prep_ppe->setup_area get_compound Retrieve this compound setup_area->get_compound weigh Weigh Powder get_compound->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate segregate_waste Segregate Waste decontaminate->segregate_waste dispose Store for Final Disposal segregate_waste->dispose remove_ppe Doff PPE dispose->remove_ppe

Caption: Workflow for handling this compound from preparation to disposal.

HazardControlLogic cluster_hazards Identified Hazards cluster_controls Control Measures hazard1 Acute Oral Toxicity (H301) control1 Engineering Controls (Fume Hood, Ventilated Enclosure) hazard1->control1 Mitigates Exposure control2 Personal Protective Equipment (Gloves, Gown, Eye Protection, Respirator) hazard1->control2 Mitigates Exposure control3 Procedural Controls (Designated Area, Wet Wiping) hazard1->control3 Mitigates Exposure hazard2 Aquatic Toxicity (H413) control4 Waste Management (Segregation, Licensed Disposal) hazard2->control4 Prevents Release hazard3 Potent Compound (Powder Form) hazard3->control1 Mitigates Exposure hazard3->control2 Mitigates Exposure hazard3->control3 Mitigates Exposure

Caption: Relationship between this compound hazards and control measures.

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。